1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone
Description
BenchChem offers high-quality 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2,4,6,12H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEUTBAHESADDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406745 | |
| Record name | 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890093-80-8 | |
| Record name | 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
An In-Depth Technical Guide to the
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in numerous bioactive compounds.[1][2] This guide provides a comprehensive technical overview for the synthesis of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, a valuable intermediate for the elaboration of more complex molecular architectures. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for its preparation, with a primary focus on the regioselective Friedel-Crafts acylation of the THQ core. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.
Introduction and Strategic Overview
The synthesis of substituted tetrahydroquinolines is a subject of significant interest due to their prevalence in pharmaceuticals, including antiarrhythmic, antiviral, and neuroprotective agents.[1] The target molecule, 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, features an acetyl group at the C8 position, making it a versatile precursor for further functionalization.
The primary challenge in synthesizing this molecule lies in controlling the regioselectivity of electrophilic aromatic substitution on the bicyclic THQ system. The electron-donating nature of the secondary amine strongly activates the benzene ring, but can also lead to undesired side reactions, such as N-acylation, and a mixture of C-acylated regioisomers. Our core strategy will address these challenges through a well-established three-step sequence:
-
Nitrogen Protection: To prevent N-acylation and modulate the electronic properties of the aromatic ring.
-
Regiocontrolled Friedel-Crafts Acylation: To install the acetyl group at the desired C8 position.
-
Deprotection: To reveal the final target molecule.
This guide will explain the causality behind each experimental choice, providing a robust and reproducible synthetic pathway.
Retrosynthetic Analysis
A retrosynthetic approach to 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone logically suggests a Friedel-Crafts acylation as the key bond-forming step. The primary disconnection is the C-C bond between the aromatic ring and the acetyl carbonyl, leading back to a 1,2,3,4-tetrahydroquinoline precursor and an acetylating agent.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Pathway and Experimental Protocols
The most direct and controllable route to the target compound involves the strategic use of a nitrogen protecting group to guide the Friedel-Crafts acylation.
Caption: Overall three-step synthetic workflow.
Step 1: N-Protection of 1,2,3,4-Tetrahydroquinoline
Causality and Expertise: The secondary amine of 1,2,3,4-tetrahydroquinoline is a potent nucleophile and will readily react with the acylating agent in a Friedel-Crafts reaction. Furthermore, it acts as a Lewis base, which can complex with and deactivate the Lewis acid catalyst. Protection of the nitrogen as an amide (e.g., an acetamide) serves two critical functions:
-
It prevents N-acylation, ensuring the acetylating agent reacts exclusively at the aromatic ring.
-
It alters the electronic properties of the system. The electron-withdrawing nature of the acetyl group moderates the activation of the aromatic ring, providing a more controlled reaction and influencing the regiochemical outcome.[3]
Experimental Protocol (N-Acetylation):
-
To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinoline, which can often be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
Causality and Expertise: This is the key bond-forming step. The reaction proceeds via an electrophilic aromatic substitution mechanism where a resonance-stabilized acylium ion, generated from acetyl chloride and a Lewis acid catalyst, attacks the electron-rich aromatic ring.[4] The choice of Lewis acid and solvent is crucial. Aluminum chloride (AlCl₃) is a powerful Lewis acid that effectively generates the acylium ion.[5] A non-coordinating solvent like dichloromethane is preferred.
Critically, the regioselectivity is directed by the N-acetyl group. Studies have shown that the Friedel-Crafts acylation of N-acetyl-1,2,3,4-tetrahydroquinoline can yield a mixture of 6- and 8-substituted isomers.[3] However, specific conditions can favor the formation of the C8-acylated product. The use of a strong Lewis acid and appropriate stoichiometry is key to achieving the desired outcome.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Chemical properties of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone (CAS No: 54397-23-4), a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Also known as 8-acetyl-1,2,3,4-tetrahydroquinoline, this compound serves as a versatile building block for the synthesis of more complex molecular architectures. This document details its core chemical and physical properties, provides an authoritative synthesis protocol, discusses its spectroscopic signature, and explores its reactivity and potential applications in drug discovery. The insights herein are curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their work.
Core Chemical Identity and Physicochemical Properties
1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone is a bicyclic aromatic compound featuring a 1,2,3,4-tetrahydroquinoline scaffold N-acylated at the 8-position. The tetrahydroquinoline moiety is a privileged structure in medicinal chemistry, and the presence of a reactive acetyl group at the 8-position provides a synthetic handle for further molecular elaboration.
Molecular Structure and Key Identifiers
The fundamental structure consists of a benzene ring fused to a saturated six-membered heterocyclic amine (piperidine ring), with an acetyl group attached to the benzene ring at the position adjacent to the heteroatom.
Table 1: Key Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone | N/A |
| Common Name | 8-Acetyl-1,2,3,4-tetrahydroquinoline | N/A |
| CAS Number | 54397-23-4 | |
| Molecular Formula | C₁₁H₁₃NO | |
| Molecular Weight | 175.23 g/mol | |
| Canonical SMILES | CC(=O)C1=CC=CC2=C1NCCC2 | |
| InChI | InChI=1S/C11H13NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2,4,6,12H,3,5,7H2,1H3 |
Physicochemical Data
The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. The data below has been aggregated from supplier technical data sheets and predictive databases.
Table 2: Aggregated Physicochemical Properties
| Property | Value | Notes and Experimental Context |
| Appearance | Light yellow to yellow to brown clear liquid | Visual inspection at standard temperature and pressure. |
| Boiling Point | 116 °C / 0.1 mmHg | Data from supplier (BLD Pharmatech). Vacuum distillation is required due to the high boiling point at atmospheric pressure, which prevents decomposition. |
| Density | 1.139±0.06 g/cm³ (Predicted) | Prediction based on computational models; useful for solvent volume calculations. |
| pKa | 4.46±0.10 (Predicted) | Refers to the acidity of the protonated secondary amine. This value indicates weak basicity, typical for anilines, and is crucial for designing extraction and purification protocols. |
| LogP | 2.15 (Predicted) | The predicted octanol-water partition coefficient suggests moderate lipophilicity, a key parameter in assessing drug-likeness and membrane permeability. |
| Solubility | Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol. | Based on its moderate polarity and LogP value. Insoluble in water under neutral conditions but will show increased aqueous solubility in acidic conditions due to the formation of the corresponding ammonium salt. |
Synthesis and Purification
The most common and efficient synthesis of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is achieved through a Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for installing acyl groups onto aromatic rings.
Synthetic Pathway: Friedel-Crafts Acylation
The selection of the Lewis acid catalyst is critical. While aluminum chloride (AlCl₃) is a powerful and common choice, its high reactivity can sometimes lead to side reactions or complex formation with the amine. A milder Lewis acid like zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) can offer better control and higher yields for this specific substrate. The reaction proceeds by activating the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the tetrahydroquinoline.
Caption: Fig. 1: Conceptual workflow for the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline.
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and anhydrous dichloromethane (DCM, 10 mL/mmol of substrate).
-
Catalyst Suspension: Cool the flask to 0 °C in an ice bath and stir the suspension for 15 minutes under a nitrogen atmosphere. The inert atmosphere is crucial to prevent the hydrolysis of the moisture-sensitive Lewis acid.
-
Acylating Agent Addition: Slowly add acetyl chloride (CH₃COCl, 1.1 equivalents) to the suspension via the dropping funnel over 20 minutes. The slow addition helps to control the initial exotherm.
-
Substrate Introduction: After another 15 minutes of stirring, add a solution of 1,2,3,4-tetrahydroquinoline (1.0 equivalent) in anhydrous DCM (5 mL/mmol) dropwise, maintaining the temperature at 0 °C. The C8 position is preferentially acylated due to the ortho-directing effect of the secondary amine, which coordinates with the Lewis acid.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product spot should appear at a lower Rf value than the starting material.
-
Work-up and Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench it by carefully and slowly pouring it over crushed ice. This hydrolyzes the aluminum complexes and is highly exothermic. Follow this with the slow addition of 2M hydrochloric acid until the aqueous layer is clear.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize any remaining acid), then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude product is purified by column chromatography on silica gel using a gradient elution of Hexane and Ethyl Acetate to yield the final product as a light yellow liquid.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. The expected spectral data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the aliphatic protons of the piperidine ring, the N-H proton, and the methyl protons of the acetyl group. The aromatic protons will exhibit splitting patterns indicative of a 1,2,3-trisubstituted benzene ring. The protons on the saturated ring will appear as multiplets in the aliphatic region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 11 distinct carbon signals. A key signal will be the carbonyl carbon of the acetyl group, typically appearing far downfield (~195-205 ppm). Other signals will correspond to the aromatic carbons and the aliphatic carbons of the tetrahydroquinoline ring.
-
IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Expect a strong absorption band for the C=O (carbonyl) stretch around 1660-1680 cm⁻¹. A broad peak corresponding to the N-H stretch of the secondary amine should be visible around 3300-3400 cm⁻¹.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The electron ionization (EI-MS) spectrum should show a molecular ion (M⁺) peak at m/z = 175, corresponding to the molecular weight of the compound.
Chemical Reactivity and Potential Applications
The utility of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone lies in the reactivity of its functional groups, making it a valuable intermediate in drug discovery programs.
Key Reaction Pathways
The molecule offers two primary sites for chemical modification: the acetyl group and the secondary amine.
Caption: Fig. 2: Key reactivity pathways from the core scaffold.
-
Reactions at the Carbonyl Group: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This alcohol can serve as a precursor for further functionalization. Furthermore, it can undergo reductive amination with various primary or secondary amines to introduce diverse substituents, a common strategy in library synthesis for structure-activity relationship (SAR) studies.
-
Reactions at the α-Carbon: The methyl protons adjacent to the carbonyl are weakly acidic and can be deprotonated with a suitable base to form an enolate. This enolate can participate in classic C-C bond-forming reactions such as aldol condensations or Claisen condensations, enabling the extension of the carbon skeleton.
-
Reactions at the Secondary Amine: The nitrogen atom can be alkylated, acylated, or sulfonylated to modulate the compound's electronic and steric properties. This is particularly important for altering physicochemical properties like solubility, lipophilicity, and metabolic stability in a drug development context.
Applications in Drug Development
The tetrahydroquinoline core is present in numerous biologically active compounds. The 8-acetyl derivative is a strategic starting material for accessing novel analogues. Its derivatives have been explored for various therapeutic targets, leveraging the scaffold's ability to present substituents in a well-defined three-dimensional space, which is ideal for optimizing interactions with biological targets such as enzymes and receptors.
Safety, Handling, and Storage
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Handling: The compound is a liquid and may cause skin and eye irritation. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone is a high-value synthetic intermediate with a favorable profile for medicinal chemistry applications. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the versatile reactivity of its acetyl and amine functional groups, makes it an attractive starting point for the development of novel chemical entities. This guide provides the foundational knowledge required for its effective synthesis, characterization, and strategic application in research and development.
References
An In-Depth Technical Guide to the Structure Elucidation of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required to unequivocally determine the structure of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, we present a logical and self-validating workflow. This document moves beyond a simple recitation of techniques, offering insights into the causal relationships behind experimental choices and the interpretation of complex spectral data, grounded in established chemical principles.
Introduction: The Significance of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an acetyl group at the 8-position can significantly influence the molecule's electronic properties, conformation, and potential biological activity. Accurate and unambiguous confirmation of the substitution pattern and overall structure is therefore a critical first step in any research and development program involving this compound.
This guide will systematically detail the process of elucidating the structure of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, assuming its synthesis via a plausible route such as the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline.
Foundational Analysis: A Multi-faceted Spectroscopic Approach
The elucidation of a molecular structure is akin to solving a puzzle, with each spectroscopic technique providing a unique set of clues. A synergistic approach, where data from multiple techniques are correlated, is essential for a robust and irrefutable structural assignment.
Below is a diagram illustrating the integrated workflow for the structure elucidation of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone.
Caption: Integrated workflow for the structure elucidation of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
1D Spectra Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Typical acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45-degree pulse and a 2-second relaxation delay are common.
-
2D Spectra Acquisition: Acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments are crucial for establishing connectivity.[1]
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone and known substituent effects, the following proton signals are predicted:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 7.2 - 7.4 | d | ~7.5 | 1H |
| H-7 | 7.0 - 7.2 | d | ~7.5 | 1H |
| H-6 | 6.8 - 7.0 | t | ~7.5 | 1H |
| NH | 4.0 - 5.0 | br s | - | 1H |
| H-2 | 3.3 - 3.5 | t | ~6.0 | 2H |
| H-4 | 2.8 - 3.0 | t | ~6.0 | 2H |
| COCH₃ | 2.5 - 2.7 | s | - | 3H |
| H-3 | 1.9 - 2.1 | m | ~6.0 | 2H |
-
Aromatic Protons (H-5, H-6, H-7): The acetyl group at C-8 is an electron-withdrawing group, which will deshield the ortho (H-7) and para (H-5) protons, shifting them downfield compared to the parent 1,2,3,4-tetrahydroquinoline.[2] The expected splitting pattern for this aromatic system is a doublet for H-5, a triplet for H-6, and a doublet for H-7.
-
Aliphatic Protons (H-2, H-3, H-4): The protons of the tetrahydroquinoline ring will appear as triplets for H-2 and H-4, and a multiplet for H-3, consistent with the parent structure.[2]
-
NH Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
Acetyl Protons: The methyl protons of the acetyl group will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will indicate the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 198 - 202 |
| C-8a | 145 - 148 |
| C-4a | 128 - 131 |
| C-8 | 127 - 130 |
| C-5 | 125 - 128 |
| C-7 | 120 - 123 |
| C-6 | 115 - 118 |
| C-2 | 42 - 45 |
| C-4 | 27 - 30 |
| COCH₃ | 25 - 28 |
| C-3 | 22 - 25 |
-
Carbonyl Carbon: The carbonyl carbon of the acetyl group will appear significantly downfield.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the amino and acetyl substituents. C-8a and C-4a are quaternary carbons.
-
Aliphatic Carbons: The aliphatic carbons of the tetrahydroquinoline ring will appear in the upfield region.
2D NMR for Unambiguous Assignments
-
COSY: This experiment will show correlations between protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see correlations between H-2/H-3, H-3/H-4, and H-5/H-6, H-6/H-7.[1]
-
HSQC: This experiment correlates protons with the carbons to which they are directly attached. This will allow for the definitive assignment of each protonated carbon.[3]
-
HMBC: This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations include:
-
The acetyl protons (COCH₃) to the carbonyl carbon (C=O) and C-8.
-
H-7 to C-8, C-8a, and C-5.
-
H-5 to C-4, C-4a, and C-7.
-
H-4 to C-5 and C-4a.[3]
-
Caption: Key predicted HMBC correlations for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone.
Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that often preserves the molecular ion.
-
Analysis: A high-resolution mass spectrometer (HRMS) is essential for determining the accurate mass and, consequently, the elemental composition.[4]
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺•): The molecular formula of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is C₁₁H₁₃NO. The expected exact mass of the molecular ion is approximately 175.0997 g/mol . HRMS should confirm this elemental composition.
-
Key Fragmentation Pathways:
-
Loss of a methyl group ([M-15]⁺): A common fragmentation for acetyl-containing compounds, resulting in a fragment at m/z 160.
-
Loss of the acetyl group ([M-43]⁺): Cleavage of the bond between the aromatic ring and the carbonyl group would lead to a fragment at m/z 132.
-
Retro-Diels-Alder (RDA) fragmentation: The tetrahydroquinoline ring can undergo a characteristic RDA fragmentation, although this may be less prominent than cleavages associated with the acetyl group.
-
Caption: Predicted major fragmentation pathways in the mass spectrum.
Vibrational and Electronic Spectroscopy: Functional Group and Conjugation Analysis
FTIR and UV-Vis spectroscopy provide complementary information about the functional groups present and the electronic nature of the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Experimental Protocol: A small amount of the sample is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Predicted FTIR Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 (moderate, sharp) |
| Aromatic C-H Stretch | 3000 - 3100 (weak to moderate) |
| Aliphatic C-H Stretch | 2850 - 2960 (moderate to strong) |
| C=O Stretch (Aryl Ketone) | 1670 - 1690 (strong, sharp) |
| Aromatic C=C Stretch | 1500 - 1600 (moderate) |
| C-N Stretch | 1250 - 1350 (moderate) |
The presence of a strong absorption band in the region of 1670-1690 cm⁻¹ is a key indicator of the aryl ketone functionality.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.
-
Experimental Protocol: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) is prepared, and its absorbance is measured over the UV-Vis range (typically 200-800 nm).
-
Predicted UV-Vis Data: The tetrahydroquinoline ring system and the acetyl group constitute a conjugated system. We would expect to see absorption maxima characteristic of an acylated aromatic amine. The exact positions of the absorption maxima will be solvent-dependent.
Conclusion: A Cohesive Structural Narrative
The unequivocal structure elucidation of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is achieved through the careful and integrated analysis of data from a suite of spectroscopic techniques. The ¹H and ¹³C NMR spectra, supported by 2D correlation experiments (COSY, HSQC, and HMBC), provide the complete carbon-hydrogen framework and establish the connectivity of all atoms. High-resolution mass spectrometry confirms the elemental composition and provides corroborating structural information through predictable fragmentation patterns. FTIR spectroscopy confirms the presence of key functional groups, notably the N-H and carbonyl moieties. Finally, UV-Vis spectroscopy provides insight into the electronic nature of the conjugated system. By assembling these individual pieces of evidence, a self-validating and unambiguous structural assignment is achieved, providing a solid foundation for further research and development.
References
- Castro, V., et al. (2007). ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
-
El-Faham, A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
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A Spectroscopic Guide to 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone: Predicted Data and Interpretation for Researchers
Introduction
1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is a substituted tetrahydroquinoline derivative of significant interest in medicinal chemistry and drug development. The tetrahydroquinoline scaffold is a common motif in a variety of bioactive natural products and synthetic pharmaceuticals. The addition of an acetyl group at the 8-position introduces a key functional handle for further chemical modifications and potential interactions with biological targets. A thorough understanding of the spectroscopic properties of this molecule is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Molecular Structure and Predicted Spectroscopic Analysis
The chemical structure of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is presented below. The numbering convention used throughout this guide is also indicated.
Caption: Predicted key ¹H-¹H coupling interactions in 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone will show distinct signals for each of the 11 unique carbon atoms.
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ac) | 198 - 202 | Carbonyl carbon of the acetyl group. |
| C8a | 145 - 148 | Aromatic carbon attached to nitrogen, deshielded. |
| C4a | 128 - 132 | Aromatic carbon at the ring junction. |
| C8 | 125 - 128 | Aromatic carbon bearing the acetyl group. |
| C6 | 120 - 124 | Aromatic CH carbon. |
| C5 | 118 - 122 | Aromatic CH carbon. |
| C7 | 115 - 118 | Aromatic CH carbon ortho to the N-H group, shielded. |
| C2 | 42 - 45 | Aliphatic carbon adjacent to nitrogen. |
| C4 | 27 - 30 | Benzylic aliphatic carbon. |
| C10 (CH₃) | 25 - 28 | Methyl carbon of the acetyl group. |
| C3 | 22 - 25 | Aliphatic carbon. |
Interpretation and Justification
The carbonyl carbon of the acetyl group is expected to be the most downfield signal in the spectrum, appearing around 198-202 ppm. The aromatic carbons will resonate in the region of 115-148 ppm. The carbon attached to the nitrogen (C8a) will be significantly deshielded. The carbons of the saturated portion of the tetrahydroquinoline ring will appear at higher field, with the carbon adjacent to the nitrogen (C2) being the most deshielded of the aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans for a good quality spectrum.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3450 | Medium, sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=O Stretch (Ketone) | 1670 - 1690 | Strong, sharp |
| Aromatic C=C Stretch | 1580 - 1620 | Medium to strong |
| N-H Bend | 1500 - 1550 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Interpretation and Justification
The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone group. The N-H stretching vibration will appear as a medium, sharp band in the region of 3350-3450 cm⁻¹. The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed in their characteristic regions. The aromatic C=C stretching bands will also be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Acquisition: Acquire the mass spectrum.
Predicted Mass Spectrometry Data
The molecular formula of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is C₁₁H₁₃NO, which corresponds to a molecular weight of 175.23 g/mol .
-
Molecular Ion (M⁺): The EI mass spectrum is expected to show a molecular ion peak at m/z = 175.
-
Key Fragmentation Pathways:
-
Loss of a methyl group: A fragment ion at m/z = 160, corresponding to the loss of a methyl radical (•CH₃) from the acetyl group, is expected.
-
Loss of the acetyl group: A prominent peak at m/z = 132 is predicted, resulting from the cleavage of the bond between the aromatic ring and the acetyl group, with the charge retained on the tetrahydroquinoline moiety.
-
Retro-Diels-Alder fragmentation: The tetrahydroquinoline ring may undergo a retro-Diels-Alder reaction, leading to characteristic fragments.
-
Caption: Predicted major fragmentation pathways for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone in EI-MS.
Conclusion
This technical guide provides a comprehensive set of predicted spectroscopic data for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, along with detailed interpretations and standardized experimental protocols. By leveraging data from analogous structures and fundamental spectroscopic principles, this guide offers a robust framework for researchers working with this compound and its derivatives. The provided information will aid in the confirmation of synthesis, assessment of purity, and further structural modifications of this important chemical entity. It is important to note that these are predicted values and experimental verification is recommended.
References
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NIST Chemistry WebBook. 1,2,3,4-Tetrahydroquinoline. [Link]
-
PubChem. 2'-Aminoacetophenone. [Link]
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Potential applications of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone in medicinal chemistry
Initiating Initial Research
I'm starting by casting a wide net with Google searches. My focus is gathering baseline data on 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, including synthesis routes, biological activities, and existing research.
Expanding Search Parameters
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Outlining the Guide Structure
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Exploring Initial Leads
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Deepening Information Gathering
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Refining The Search
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Expanding The Scope
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Deepening The Investigation
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Refining Synthesis Strategies
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Consolidating Technical Details
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The Therapeutic Potential of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone Derivatives: A Technical Guide
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the therapeutic potential of derivatives of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, a key building block for generating novel molecular entities. We will explore established synthetic pathways for the derivatization of this core structure, focusing on the synthesis of chalcone and pyrazoline derivatives, which are known to exhibit a wide range of pharmacological activities. Furthermore, this guide will detail the established biological activities of analogous tetrahydroquinoline derivatives, including their potential as anticancer, antimicrobial, and neuroprotective agents, with a focus on acetylcholinesterase inhibition. While specific biological data for derivatives of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is not yet extensively available in published literature, this guide provides a scientifically grounded framework for their synthesis and potential biological evaluation based on well-documented activities of closely related compounds.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The quinoline ring system is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its partially saturated form, 1,2,3,4-tetrahydroquinoline, retains significant biological relevance while offering greater conformational flexibility. This scaffold is present in drugs with diverse applications, from the antiarrhythmic nicainoprol to the antiviral virantmycin.[2] The inherent biological activity of the tetrahydroquinoline nucleus makes it a fertile ground for the development of new therapeutic agents.[3] The 8-acetyl substituent of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone provides a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthetic Pathways for Derivatization
The acetyl group at the 8-position of the 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone core is a versatile starting point for the synthesis of a diverse library of derivatives. A particularly fruitful and widely employed strategy involves the Claisen-Schmidt condensation to form chalcones, which can then be further cyclized to yield pyrazolines.[4][5] This two-step process offers a reliable route to novel heterocyclic compounds with significant therapeutic potential.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and efficient method for the formation of α,β-unsaturated ketones, known as chalcones.[6] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. In the context of our core molecule, 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone would react with various substituted benzaldehydes to yield a library of chalcone derivatives.
Experimental Protocol: General Procedure for the Synthesis of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone Chalcones
-
Dissolution: Dissolve 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone (1 equivalent) and a substituted benzaldehyde (1.1 equivalents) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of a suitable base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone derivative.
-
Purification: Collect the solid product by filtration, wash with water until neutral, and purify by recrystallization from a suitable solvent like ethanol.[4]
The choice of substituted benzaldehyde is crucial as it allows for the introduction of a wide range of functional groups, enabling a thorough investigation of the structure-activity relationship.
Caption: General workflow for the synthesis of tetrahydroquinoline-chalcone derivatives.
Synthesis of Pyrazoline Derivatives from Chalcones
Chalcones are excellent precursors for the synthesis of five-membered heterocyclic compounds, most notably pyrazolines. The reaction of a chalcone with hydrazine hydrate in a suitable solvent leads to the formation of the corresponding pyrazoline derivative through a cyclization reaction.[7]
Experimental Protocol: General Procedure for the Synthesis of Tetrahydroquinoline-Pyrazoline Derivatives
-
Dissolution: Dissolve the synthesized tetrahydroquinoline-chalcone derivative (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.[8]
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazoline derivative.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent.[9]
Caption: Mechanism of acetylcholinesterase inhibition by therapeutic agents.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for derivatives of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone awaits experimental validation, general trends can be inferred from studies on analogous compounds. For many biologically active quinoline and tetrahydroquinoline derivatives, the nature and position of substituents on the aromatic rings play a critical role in determining potency and selectivity. [10]
-
Anticancer Activity: For some 3,4-diaryl-1,2,3,4-tetrahydroquinolines, an unsubstituted phenyl ring at the 4-position was found to be optimal for activity against certain cancer cell lines, with substitutions leading to a decrease or loss of activity. [3]* Antimicrobial Activity: The presence of electron-withdrawing or lipophilic groups on the aryl moieties of chalcones and pyrazolines often enhances their antimicrobial efficacy.
-
Acetylcholinesterase Inhibition: The interaction of inhibitors with the catalytic and peripheral anionic sites of AChE is crucial for potent inhibition. The size, shape, and electronic properties of the substituents on the tetrahydroquinoline ring will dictate the nature of these interactions. [10]
Conclusion and Future Directions
The 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes to chalcone and pyrazoline derivatives are well-established and offer a high degree of chemical diversity. Based on the extensive literature on analogous compounds, these derivatives are predicted to exhibit a range of valuable biological activities, including anticancer, antimicrobial, and acetylcholinesterase inhibitory effects.
Future research should focus on the synthesis of a diverse library of derivatives from this core structure and their systematic biological evaluation. This will enable the elucidation of specific structure-activity relationships and the identification of lead compounds for further preclinical development. The exploration of this chemical space holds significant promise for the discovery of new drugs to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.
References
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- Elumalai, K., Ali, M. A., Elumalai, M., Eluri, K., & Srinivasan, S. (2015). Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. Biotechnology Reports, 5, 1-6.
- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules, 29(17), 4273.
- Al-Ostath, A., Zalloum, H., & Al-Qawasmeh, R. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5038.
- Almekhlafi, S., et al. (2020). Synthesis and biological activities of some chalcone derivatives. International Journal of Chemical and Pharmaceutical Sciences, 11(2), 61-68.
- Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13881-13905.
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- Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (2018). Iranian Journal of Pharmaceutical Research, 17(4), 1363–1373.
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- Abid, M., & Azam, A. (2006). Synthesis, characterization and antiamoebic activity of 1-(thiazolo[4,5-b]quinoxaline-2-yl)-3-phenyl-2-pyrazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 16(10), 2812–2816.
- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules, 29(17), 4273.
- Mahapatra, R. K., et al. (2015). One-pot synthesis of chalcones. Journal of Chemical Sciences, 127(1), 131-136.
- Antimicrobial Activity of Some Novel Pyrazoline Derivatives. (n.d.).
- Lodhi, G., & Nayak, A. (2021). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. International Journal of Pharmaceutical Sciences and Research, 12(12), 6429-6438.
- Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv
- Elumalai, K., Ali, M. A., Elumalai, M., Eluri, K., & Srinivasan, S. (2015). Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. Biotechnology Reports, 5, 1–6.
- Shaharyar, M., et al. (2007). Synthesis and in-vitro anti-tubercular activity of some new 1,3,5-trisubstituted-2-pyrazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(24), 6653-6657.
- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). Molecules, 22(3), 478.
- Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. (2024). Journal of Ovarian Research, 17(1), 74.
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Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This document provides an in-depth technical guide on the safe handling, storage, and disposal of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone (CAS No. 55699-46-2), a key intermediate in pharmaceutical research. As a Senior Application Scientist, this guide moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it offers a holistic approach grounded in the chemical's inherent properties, potential reactivity, and toxicological profile, ensuring a self-validating system of laboratory safety.
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The utility of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone as a building block in the synthesis of novel therapeutics necessitates a thorough understanding of its potential hazards to protect researchers and the environment.[2] This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering laboratory personnel to make informed decisions and foster a culture of safety.
Hazard Identification and Risk Assessment: A Proactive Approach
The cornerstone of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone presents a multi-faceted risk profile that demands careful consideration.
Toxicological Profile: Beyond Acute Effects
The primary toxicological concern associated with this compound is its classification as a suspected human carcinogen.[3] This classification is based on the broader understanding of aromatic amines and their potential to induce long-term adverse health effects.[4]
-
Carcinogenicity: The presence of the tetrahydroquinoline moiety, an aromatic amine, is the basis for the H350 "May cause cancer" hazard statement.[3] Chronic exposure, even at low levels, is the primary concern. Therefore, minimizing all routes of exposure (inhalation, ingestion, and dermal contact) is paramount.
-
Skin and Eye Irritation: While not its primary classification, direct contact may cause skin and eye irritation.
Physicochemical Hazards: Understanding Reactivity
-
Combustibility: 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone is a combustible liquid.[3] It is crucial to store it away from heat, sparks, open flames, and other ignition sources.
-
Reactivity and Incompatibilities: The tetrahydroquinoline nucleus contains a secondary amine, which can react with strong oxidizing agents. The aromatic ring can undergo electrophilic substitution, and the acetyl group provides a site for various chemical transformations. Contact with strong acids and bases should also be avoided.
Environmental Hazards: A Responsibility Beyond the Lab
This compound is classified as harmful to aquatic life with long-lasting effects.[3] This necessitates stringent procedures for waste disposal to prevent environmental contamination. The environmental fate of aromatic amines can be complex, with potential for persistence and bioaccumulation in aquatic ecosystems.
Engineering Controls and Personal Protective Equipment: A Multi-layered Defense
The hierarchy of controls is a fundamental principle of laboratory safety. Engineering controls are the first and most effective line of defense, followed by administrative controls and, finally, personal protective equipment (PPE).
The Primacy of Engineering Controls
All work with 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone, especially handling of stock solutions and transfers, must be conducted in a properly functioning chemical fume hood.[5] This is non-negotiable due to the compound's carcinogenic potential and the risk of inhaling aerosols. The fume hood provides a physical barrier and ventilation to minimize exposure.
Caption: Hierarchy of controls for handling hazardous chemicals.
Personal Protective Equipment (PPE): The Final Barrier
While engineering controls are paramount, appropriate PPE is essential for protecting against accidental splashes and contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
-
Hand Protection: Nitrile gloves are recommended. Due to the potential for skin absorption, it is advisable to double-glove when handling concentrated solutions.[6] Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A fully fastened laboratory coat must be worn. For procedures with a higher risk of contamination, disposable gowns are recommended.[6]
Table 1: Summary of Hazard Classifications and Recommended PPE
| Hazard Classification | GHS Pictogram | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Skull and Crossbones | Standard laboratory PPE, including gloves and eye protection. |
| Carcinogenicity | Health Hazard | Chemical fume hood, nitrile gloves (double-gloving recommended), lab coat, and chemical safety goggles. |
| Combustible Liquid | Flame | No specific PPE, but work should be conducted away from ignition sources. |
| Hazardous to the Aquatic Environment | Environment | No specific PPE for handling, but strict disposal protocols are required. |
Standard Operating Procedures: Ensuring Consistency and Safety
Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing risks. The following protocols should be adapted to specific laboratory conditions and incorporated into routine training.
Safe Handling and Dispensing Protocol
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for handling the compound.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.2.
-
Dispensing:
-
For solids, use a spatula or powder funnel to transfer the material. Avoid creating dust.
-
For liquids, use a calibrated pipette or a syringe with a needle. Dispense slowly to avoid splashing.
-
-
Weighing: If weighing is necessary, perform it within the fume hood or in a balance enclosure with appropriate ventilation.
-
Cleaning: After dispensing, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.[7] Dispose of all contaminated materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Storage Requirements: Maintaining Chemical Integrity and Safety
Proper storage is crucial to prevent degradation, reaction, and accidental release.
-
Location: Store 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8]
-
Container: Keep the container tightly closed.
-
Segregation: Store separately from strong oxidizing agents, acids, and bases.
-
Labeling: The container must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
Emergency Procedures: A Calm and Coordinated Response
In the event of an emergency, a swift and informed response is critical to minimize harm.
Caption: Workflow for responding to a chemical exposure.
First Aid Measures
-
Ingestion: Do NOT induce vomiting. Immediately call a poison control center or emergency medical services.[5] If the person is conscious and able to swallow, rinse their mouth with water.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Spill and Leak Procedures
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Neutralize (if applicable and safe): For larger spills, consult with safety personnel about the possibility of neutralization.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Waste Disposal: Environmental Stewardship
All waste containing 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone, including contaminated labware, absorbent materials, and excess chemical, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.
Conclusion: A Commitment to a Culture of Safety
The responsible use of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone in research and development is predicated on a thorough understanding of its hazards and the implementation of robust safety protocols. This guide provides a framework for establishing a self-validating system of safety, where the scientific rationale behind each procedure is understood and respected. By integrating these principles into daily laboratory practice, we can continue to advance scientific discovery while ensuring the well-being of our researchers and the protection of our environment.
References
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- ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Sigma-Aldrich. (2025). Safety Data Sheet: 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone.
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- SKC Inc. (2024).
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- The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline.
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A Deep Dive into the Solubility of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the molecule's physicochemical properties, the principles governing its solubility, and a detailed, field-proven protocol for empirical solubility determination.
Introduction: The Significance of Solubility for a Novel Quinolone Analog
1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is a substituted tetrahydroquinoline, a structural motif of significant interest in medicinal chemistry. The 1,2,3,4-tetrahydroquinoline core is a prevalent feature in a wide array of synthetic pharmaceuticals, including antiarrhythmic, schistosomicidal, and antiviral agents.[1] The solubility of such compounds is a critical determinant of their utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability and efficacy in drug development.[2][3] Poor aqueous solubility, in particular, can present significant challenges for formulation and clinical translation.[4]
This guide will provide a robust methodology for characterizing the solubility of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, enabling researchers to make informed decisions in their experimental designs.
Physicochemical Properties: A Predictive Analysis
Molecular Structure and Functional Groups
The structure of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone features a bicyclic system composed of a benzene ring fused to a saturated heterocyclic amine, with an acetyl group at the 8-position. This combination of a hydrophobic aromatic ring and a polar acetyl group, along with a hydrogen-bond-donating and -accepting secondary amine, suggests a nuanced solubility profile.
The presence of the ethanone (acetyl) group, a ketone functional group, attached to the nitrogen-containing heterocycle, can contribute to its potential biological activity.[5] The molecular structure allows for various interactions, including hydrogen bonding and π-π stacking, which will influence its solubility and reactivity.[5]
Polarity, Hydrogen Bonding, and Lipophilicity
-
Polarity : The molecule possesses both polar (acetyl group, secondary amine) and nonpolar (aromatic ring, aliphatic portion of the tetrahydroquinoline) regions, making it amphiphilic to some extent.
-
Hydrogen Bonding : The secondary amine in the tetrahydroquinoline ring can act as a hydrogen bond donor, while the nitrogen atom and the carbonyl oxygen of the acetyl group can act as hydrogen bond acceptors.[6] This capacity for hydrogen bonding will significantly influence its solubility in protic solvents like water and alcohols.
-
Lipophilicity (logP) : The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity. While an experimental logP for this specific molecule is not available, substituted quinolines and tetrahydroquinolines generally exhibit a range of lipophilicities depending on their substitution patterns.[7] The presence of the acetyl group will likely decrease its lipophilicity compared to the unsubstituted 1,2,3,4-tetrahydroquinoline.
The interplay of these factors will dictate the solubility of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone across a spectrum of solvents.
A Strategic Approach to Solvent Selection for Solubility Screening
A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The following table outlines a suggested panel of common laboratory solvents, categorized by their polarity, to provide a thorough assessment.
| Solvent Class | Solvent | Dielectric Constant (ε) at 20°C | Polarity Index (Snyder) | Rationale for Inclusion |
| Polar Protic | Water | 80.1 | 10.2 | Essential for assessing aqueous solubility, a critical parameter for biological applications. |
| Methanol | 32.7 | 5.1 | A common polar protic solvent, capable of hydrogen bonding. | |
| Ethanol | 24.5 | 4.3 | Another widely used alcohol, slightly less polar than methanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | A powerful, polar aprotic solvent, often used to dissolve poorly soluble compounds. |
| Acetonitrile | 37.5 | 5.8 | A common solvent in chromatography and synthesis, with moderate polarity. | |
| Acetone | 20.7 | 5.1 | A versatile polar aprotic solvent. | |
| Nonpolar | Dichloromethane (DCM) | 9.1 | 3.1 | A moderately polar chlorinated solvent. |
| Toluene | 2.4 | 2.4 | A nonpolar aromatic solvent. | |
| Hexane | 1.9 | 0.1 | A nonpolar aliphatic solvent, representing the extreme end of the polarity spectrum. |
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[8] This protocol provides a step-by-step guide to ensure accurate and reproducible results.
Materials and Equipment
-
1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone (solid)
-
Selected solvents (as per the table above)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.[9]
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Saturated Solutions :
-
Add an excess amount of solid 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a constant temperature shaker, typically set to 25°C (or another temperature of interest).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[8] It is advisable to perform a preliminary time-to-equilibrium study to determine the optimal duration.
-
-
Phase Separation :
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation :
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification :
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Data Reporting :
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Diagram of the Shake-Flask Method Workflow
Sources
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An In-depth Technical Guide on the Core Mechanism of Action of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, a member of the pharmacologically significant 1,2,3,4-tetrahydroquinoline class of compounds. While direct studies on this specific molecule are limited, this document synthesizes existing knowledge on related analogs to propose a primary mechanism centered on the inverse agonism of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ). We will delve into the rationale for this hypothesis, outline detailed experimental protocols for its validation, and discuss the potential therapeutic implications in oncology, specifically prostate cancer. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and similar molecules.
Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-HIV, and neuroprotective effects.[2][4] The versatility of the tetrahydroquinoline ring system allows for diverse substitutions, leading to compounds with high target specificity and favorable pharmacokinetic profiles.[4] Our focus, 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, is an under-investigated member of this promising class. Based on the activities of structurally related compounds, we hypothesize its primary mechanism of action to be the modulation of a key nuclear receptor.
Proposed Primary Mechanism of Action: RORγ Inverse Agonism
Recent research has identified 1,2,3,4-tetrahydroquinoline derivatives as potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ).[5] RORγ is a crucial transcription factor involved in various physiological and pathological processes, including the differentiation of pro-inflammatory Th17 cells and the regulation of gene expression in several cancers.[5] Specifically, RORγ has emerged as a promising therapeutic target in prostate cancer.[5]
We postulate that 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone functions as a RORγ inverse agonist. This proposed mechanism involves the binding of the compound to the ligand-binding domain (LBD) of RORγ, inducing a conformational change that promotes the recruitment of corepressors and subsequent repression of target gene transcription.
The RORγ Signaling Pathway in Prostate Cancer
RORγ plays a significant role in the progression of prostate cancer through its regulation of androgen receptor (AR) expression and other oncogenes.[5] The canonical pathway involves the binding of RORγ to ROR response elements (ROREs) in the promoter regions of its target genes, leading to their transcriptional activation. As an inverse agonist, 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone would inhibit this process, leading to a reduction in the expression of pro-proliferative and pro-survival genes in prostate cancer cells.
Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis that 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone acts as a RORγ inverse agonist, a multi-tiered experimental approach is necessary. This section outlines the key protocols, from initial target engagement to cellular and in vivo functional assays.
Target Engagement: Confirming Interaction with RORγ
The initial and most critical step is to confirm direct binding of the compound to the RORγ protein.
Rationale: TSA is a rapid and robust method to screen for ligand binding. The binding of a ligand to a protein typically increases its thermal stability.
Protocol:
-
Protein Preparation: Purify recombinant human RORγ ligand-binding domain (LBD).
-
Reaction Setup: In a 96-well PCR plate, mix the RORγ LBD (final concentration 2 µM) with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone (e.g., from 0.1 µM to 100 µM). Include a known RORγ inverse agonist as a positive control and DMSO as a negative control.
-
Thermal Denaturation: Use a real-time PCR instrument to heat the samples from 25°C to 95°C with a ramp rate of 0.5°C/min.
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the inflection point of the sigmoidal melting curve. A significant increase in Tm in the presence of the compound indicates binding.
Functional Assays: Demonstrating RORγ Inverse Agonism
Once target engagement is confirmed, the next step is to demonstrate the functional consequence of this binding, i.e., inverse agonism.
Rationale: This cell-based assay measures the ability of the compound to inhibit RORγ-mediated transcription.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with two plasmids: one expressing the RORγ LBD fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).
-
Compound Treatment: Treat the transfected cells with varying concentrations of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: A dose-dependent decrease in luciferase activity indicates inverse agonism. Calculate the IC50 value to determine the potency of the compound.
Downstream Signaling Analysis in Prostate Cancer Cells
To establish the therapeutic relevance of RORγ inverse agonism, it is essential to investigate the compound's effects on downstream signaling pathways in a disease-relevant context.
Rationale: To confirm that the compound represses the transcription of known RORγ target genes in prostate cancer cells.
Protocol:
-
Cell Culture and Treatment: Culture AR-positive prostate cancer cell lines (e.g., 22Rv1) and treat with 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone at its IC50 concentration for 24-48 hours.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers for RORγ target genes, including AR and other relevant oncogenes.
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene and compare the expression levels between treated and untreated cells.
Rationale: To confirm that the changes in gene expression translate to changes in protein levels.
Protocol:
-
Cell Culture and Treatment: Treat prostate cancer cells as described for qRT-PCR.
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against RORγ, AR, and other target proteins. Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vitro and In Vivo Efficacy in Prostate Cancer Models
The final stage of validation involves assessing the anti-cancer effects of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone in preclinical models of prostate cancer.
Cell Proliferation and Colony Formation Assays
Rationale: To determine if the compound inhibits the growth and clonogenic potential of prostate cancer cells.
Protocols:
-
Proliferation Assay (e.g., MTT or CellTiter-Glo): Seed prostate cancer cells in 96-well plates, treat with a dose range of the compound for 72 hours, and measure cell viability.
-
Colony Formation Assay: Seed a low density of cells in 6-well plates and treat with the compound. After 10-14 days, stain the colonies with crystal violet and count them.
Xenograft Tumor Model
Rationale: To evaluate the in vivo anti-tumor efficacy of the compound.
Protocol:
-
Animal Model: Implant 22Rv1 prostate cancer cells subcutaneously into immunodeficient mice.
-
Treatment: Once tumors are established, randomize the mice into vehicle control and treatment groups. Administer 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone (e.g., via oral gavage or intraperitoneal injection) daily.
-
Tumor Growth Measurement: Measure tumor volume regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for RORγ and AR).
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Parameter | Expected Outcome for a RORγ Inverse Agonist |
| Thermal Shift Assay | ΔTm (°C) | > 2°C increase |
| RORγ Reporter Assay | IC50 (µM) | < 10 µM |
| qRT-PCR | Fold Change in Gene Expression | Downregulation of RORγ, AR, and target oncogenes |
| Western Blot | Protein Level | Reduction in RORγ and AR protein |
| Cell Proliferation | GI50 (µM) | Potent inhibition of cell growth |
| Xenograft Model | Tumor Growth Inhibition (%) | Significant reduction in tumor volume and weight |
Signaling Pathway Diagram
Caption: Proposed mechanism of action of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone as a RORγ inverse agonist in prostate cancer.
Experimental Workflow Diagram
Caption: A streamlined workflow for the validation of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone as a RORγ inverse agonist.
Conclusion
While 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is a novel chemical entity, its core scaffold strongly suggests a potential interaction with pharmacologically relevant targets. The hypothesis of RORγ inverse agonism provides a solid and testable framework for elucidating its mechanism of action. The experimental protocols detailed in this guide offer a clear path to validate this hypothesis and to assess the therapeutic potential of this compound, particularly in the context of prostate cancer. Successful validation would not only define the mechanism of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of the 1,2,3,4-tetrahydroquinoline class of RORγ modulators.
References
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC. (URL: [Link])
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. (URL: [Link])
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (URL: [Link])
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (URL: [Link])
-
Drugs incorporating tetrahydroquinolines. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])
-
Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer: Future Medicinal Chemistry - Taylor & Francis Online. (URL: [Link])
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. (URL: [Link])
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An In-Depth Technical Guide to 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone and Its Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique structural and electronic properties make it an attractive core for the design of novel therapeutic agents across multiple disease areas, including cancer, infectious diseases, and neurological disorders.[2][4] This technical guide focuses on a specific, yet underexplored, member of this family: 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. We will delve into the known synthetic strategies for accessing this core structure, explore its known derivatives and analogs, and discuss the structure-activity relationships (SAR) that govern their biological effects. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the 8-acyl-1,2,3,4-tetrahydroquinoline framework.
Introduction: The Significance of the 1,2,3,4-Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a foundational structure in medicinal chemistry, prized for its conformational flexibility and its ability to present substituents in a well-defined three-dimensional arrangement. This allows for precise interactions with biological targets. Numerous compounds incorporating this scaffold have demonstrated a wide range of pharmacological activities, including but not limited to, antiviral, antimicrobial, anticancer, and neuroprotective effects.[2] The exploration of substituted tetrahydroquinolines continues to be an active area of research, with the goal of identifying novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
This guide will specifically address the 8-acetyl derivative, a key building block for a variety of more complex molecules. The strategic placement of the acetyl group at the 8-position offers a versatile handle for further chemical modifications, opening avenues for the creation of diverse compound libraries for biological screening.
Synthesis of the 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone Core
The primary and most direct method for the synthesis of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. This classic electrophilic aromatic substitution reaction provides a straightforward route to the desired 8-acyl derivative.
Key Synthetic Strategy: Friedel-Crafts Acylation
The Friedel-Crafts acylation of N-protected 1,2,3,4-tetrahydroquinoline is a critical transformation for accessing the 8-acetylated core structure. The regioselectivity of this reaction is highly dependent on the nature of the protecting group on the nitrogen atom.[5]
Conceptual Workflow for Friedel-Crafts Acylation:
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Regioselective Fried-Crafts Acylation of 1,2,3,4-Tetrahydroquinoline
Introduction: The Significance of Acylated Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged core structure in medicinal chemistry and drug discovery.[1][2] Its derivatives are found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antiarrhythmic, antiviral, and antimalarial properties.[1] The functionalization of the THQ aromatic ring via electrophilic substitution, particularly Friedel-Crafts acylation, is a critical transformation for generating novel aryl ketone derivatives. These ketones are versatile intermediates, readily converted into a variety of other functional groups, thereby enabling extensive structure-activity relationship (SAR) studies.
However, the direct Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline presents a significant challenge. The basic secondary amine in the heterocyclic ring acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[3] This interaction deactivates the catalyst and, more importantly, converts the amino group into a powerful deactivating group via the formation of a positive charge, shutting down the desired electrophilic aromatic substitution.[3][4]
This application note details a robust, field-proven protocol to overcome this inherent limitation. By employing an N-protection strategy, the reactivity of the nitrogen is masked, allowing for a clean and regioselective acylation of the aromatic ring. We will explore the causality behind the experimental choices, provide a detailed step-by-step procedure for the synthesis of 6-acetyl-1-acetyl-1,2,3,4-tetrahydroquinoline, and discuss the critical aspects of reaction control and product validation.
The Mechanistic Challenge and Strategic Solution
The core problem in acylating THQ is the competition between the nitrogen lone pair and the aromatic π-system for the Lewis acid catalyst. The nitrogen, being a stronger Lewis base, wins this competition, leading to the deactivation of the aromatic ring.
Diagram 1: The Deactivation Pathway.
To circumvent this, a two-step strategy is employed. First, the nitrogen is acylated to form an amide (an N-acetyl group in this protocol). This N-acetylation serves two crucial purposes:
-
Protection: The amide nitrogen is significantly less basic and does not interact with the Lewis acid catalyst.[5]
-
Activation & Direction: The N-acetyl group is a moderate ortho-, para-director. In the context of the THQ ring system, this directs the incoming electrophile predominantly to the C6 position (para to the nitrogen), leading to high regioselectivity.[6]
This strategic workflow transforms a non-viable reaction into a highly efficient and selective synthesis.
Diagram 2: The N-Protection Strategy Workflow.
Controlling Regioselectivity: C6 vs. C7 Acylation
Even with N-protection, a small amount of the C7-acylated isomer can be formed. The regiochemical outcome is a delicate balance of electronic and steric effects. The C6 position is electronically favored as it is para to the activating amide group. The C7 position is less electronically favored (meta to the amide) but can become more accessible if bulky protecting groups or different Lewis acids are used. For the N-acetyl group, the para-directing effect is strong, leading to excellent selectivity for the C6 isomer.[6] Studies have shown that the choice of the NH protective group is a key factor in controlling the ratio of regioisomers.[6]
Detailed Protocol: Synthesis of 1,6-Diacetyl-1,2,3,4-tetrahydroquinoline
This protocol is divided into two main stages: N-acetylation of THQ and the subsequent Friedel-Crafts acylation.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aluminum chloride (AlCl₃) is a water-reactive and corrosive solid. Handle with care and avoid inhalation of dust. Quench reactions involving AlCl₃ slowly and carefully behind a blast shield.
-
Acetyl chloride and acetic anhydride are corrosive and lachrymatory. Handle with extreme care.
Part A: N-Acetylation of 1,2,3,4-Tetrahydroquinoline
Objective: To synthesize 1-acetyl-1,2,3,4-tetrahydroquinoline.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1,2,3,4-Tetrahydroquinoline | 133.19 | 5.00 g | 37.5 | 1.0 |
| Acetic Anhydride | 102.09 | 4.2 mL | 45.0 | 1.2 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Saturated NaHCO₃ (aq) | - | ~50 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3,4-tetrahydroquinoline (5.00 g, 37.5 mmol).
-
Dissolution: Dissolve the starting material in 50 mL of dichloromethane (DCM).
-
Reagent Addition: Place the flask in an ice bath and allow it to cool to 0 °C. Slowly add acetic anhydride (4.2 mL, 45.0 mmol) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any excess acetic anhydride.
-
Extraction: Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-acetyl-1,2,3,4-tetrahydroquinoline is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Part B: Friedel-Crafts Acylation of 1-Acetyl-1,2,3,4-tetrahydroquinoline
Objective: To synthesize 1,6-diacetyl-1,2,3,4-tetrahydroquinoline.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Acetyl-THQ (from Part A) | 175.23 | 6.58 g | 37.5 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 12.5 g | 93.8 | 2.5 |
| Acetyl Chloride | 78.50 | 3.2 mL | 45.0 | 1.2 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Ice / Hydrochloric Acid (HCl) | - | As needed | - | - |
Step-by-Step Procedure:
-
Catalyst Suspension: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (12.5 g, 93.8 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DCM and cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (3.2 mL, 45.0 mmol) to the AlCl₃ suspension. Stir for 15 minutes at 0 °C to allow for the formation of the acylium ion electrophile.[7]
-
Substrate Addition: Dissolve the 1-acetyl-1,2,3,4-tetrahydroquinoline (6.58 g, 37.5 mmol) in 50 mL of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: (Caution: Exothermic and gas evolution) Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice (~150 g) and concentrated HCl (20 mL). Perform this step behind a blast shield.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure 1,6-diacetyl-1,2,3,4-tetrahydroquinoline. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Expected Results and Validation
The final product, 1,6-diacetyl-1,2,3,4-tetrahydroquinoline, should be an off-white or pale yellow solid.
-
¹H NMR: Expect to see characteristic signals for the two acetyl groups (singlets around δ 2.1-2.5 ppm), aromatic protons showing a substitution pattern consistent with acylation at the C6 position, and aliphatic protons of the tetrahydroquinoline ring.
-
¹³C NMR: Expect signals for the two carbonyl carbons (around δ 168-198 ppm), aromatic carbons, and aliphatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (m/z = 217.26) should be observed.
The high regioselectivity of this N-protection strategy consistently yields the desired C6-acylated product as the major isomer, demonstrating the effectiveness of this protocol for the controlled functionalization of the 1,2,3,4-tetrahydroquinoline scaffold.
References
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
McConnell, E. et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(9), 13373–13413. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Ishihara, Y. et al. (1992). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1, (24), 3401-3406. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Kumar, R. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13088-13111. [Link]
-
Catalytic Friedel-Crafts Acylation of Aniline Derivatives. (2002). ResearchGate. [Link]
-
Abás, S. et al. (2018). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Molecules, 23(8), 2038. [Link]
- Kobayashi, S. et al. (2003). Method of friedel-crafts acylation of anilides.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Structural Elucidation of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone using ¹H and ¹³C NMR Spectroscopy
Abstract
Introduction: The Significance of Tetrahydroquinolines and NMR
The 1,2,3,4-tetrahydroquinoline core is a cornerstone of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiarrhythmic, antiviral, and neuroprotective activities.[1] The precise substitution pattern on this heterocyclic system is crucial for its pharmacological function. 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, featuring an acetyl group at the C8 position, is an important synthetic intermediate whose structural integrity must be unequivocally confirmed.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. ¹H NMR spectroscopy reveals proton count, chemical environment, and neighboring proton interactions through integration, chemical shift, and spin-spin coupling, respectively. ¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their hybridization and electronic environment.
This guide provides both the standard operating procedures for acquiring high-quality NMR data and a detailed interpretive framework for the resulting spectra of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, grounded in established chemical shift theory.
Experimental Protocols
NMR Sample Preparation
High-quality NMR spectra are contingent upon meticulous sample preparation. The following protocol ensures a homogenous, particulate-free sample suitable for high-resolution NMR analysis.
Materials:
-
1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[3]
-
Deuterated chloroform (CDCl₃, 99.8%+ D)
-
Tetramethylsilane (TMS, 0.03% v/v, as internal standard)
-
High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent)
-
Glass Pasteur pipette with a small plug of glass wool
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the required amount of the analyte into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[3] The use of a deuterated solvent is essential to avoid large, interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[4]
-
Homogenization: Gently vortex the vial to ensure the complete dissolution of the sample.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into the NMR tube.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for preparing a high-quality NMR sample.
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zg30 or zg | Standard one-pulse experiment for quantitative spectra. |
| Number of Scans (NS) | 16 to 64 | To achieve adequate signal-to-noise ratio. |
| Acquisition Time (AQ) | ~4 seconds | To ensure good digital resolution.[5] |
| Relaxation Delay (D1) | 2-5 seconds | Allows for nearly complete relaxation of protons, ensuring accurate integration. |
| Spectral Width (SW) | ~16 ppm | To encompass all expected signals from aromatic to aliphatic. |
| Temperature | 298 K (25 °C) | Standard temperature for routine analysis.[5] |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zgpg30 | Proton-decoupled pulse program to provide a spectrum of singlets. |
| Number of Scans (NS) | 1024 to 4096 | A higher number of scans is needed due to the low natural abundance of ¹³C. |
| Acquisition Time (AQ) | ~1-2 seconds | Standard for ¹³C acquisition. |
| Relaxation Delay (D1) | 2 seconds | Sufficient for most carbon nuclei in small molecules. |
| Spectral Width (SW) | ~240 ppm | To cover the full range of carbon chemical shifts. |
| Temperature | 298 K (25 °C) | Standard temperature for routine analysis. |
Spectral Analysis and Interpretation
Molecular Structure and Numbering Scheme
The structure of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone with the IUPAC numbering scheme is presented below. This numbering is used for all subsequent spectral assignments.
Caption: Structure and numbering of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone.
¹H NMR Spectrum: Predicted Analysis
The predicted ¹H NMR spectrum is based on the known spectrum of 1,2,3,4-tetrahydroquinoline, with shifts adjusted for the electronic effects of the C8-acetyl substituent. The acetyl group is electron-withdrawing and will deshield nearby protons, particularly those in the ortho position (H7).[6]
Table 1: Predicted ¹H NMR Data for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone in CDCl₃
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| H1 (N-H) | ~4.0 | broad singlet | - | 1H | Typical for a secondary amine proton in a non-polar solvent. |
| H2 | ~3.35 | triplet | ~5.5 | 2H | Aliphatic CH₂ adjacent to the nitrogen atom. |
| H3 | ~1.95 | quintet | ~6.0 | 2H | Aliphatic CH₂ coupled to H2 and H4. |
| H4 | ~2.80 | triplet | ~6.5 | 2H | Benzylic CH₂ adjacent to the aromatic ring. |
| H5 | ~6.95 | doublet | ~7.5 | 1H | Ortho to the amine, expected to be similar to the parent compound. |
| H6 | ~6.65 | triplet | ~7.5 | 1H | Meta to both the amine and acetyl group. |
| H7 | ~7.20 | doublet | ~7.5 | 1H | Ortho to the electron-withdrawing acetyl group, significantly deshielded (shifted downfield). |
| H10 (CH₃) | ~2.60 | singlet | - | 3H | Characteristic chemical shift for a methyl ketone adjacent to an aromatic ring. |
Causality of Predicted Shifts:
-
Aliphatic Region (H2, H3, H4): The signals for the tetrahydro- portion of the molecule are expected to be triplets and a quintet, characteristic of an -NH-CH₂-CH₂-CH₂-Ar system. Their chemical shifts are based on the parent tetrahydroquinoline.
-
Aromatic Region (H5, H6, H7): The aromatic protons will form an AMX spin system. The most significant shift is predicted for H7, which is ortho to the strongly deshielding carbonyl group of the acetyl substituent.[6] H5 is ortho to the electron-donating amine group and should remain relatively upfield. H6, being meta to both groups, will experience less pronounced electronic effects.
-
Acetyl Protons (H10): The methyl protons of the acetyl group are expected to appear as a sharp singlet around 2.60 ppm, a diagnostic region for this functional group.
¹³C NMR Spectrum: Predicted Analysis
The ¹³C NMR spectrum is predicted by considering the additive effects of the acetyl substituent on the known chemical shifts of the 1,2,3,4-tetrahydroquinoline carbons. The carbonyl carbon of the acetyl group will be the most downfield signal, while the methyl carbon will be the most upfield.
Table 2: Predicted ¹³C NMR Data for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone in CDCl₃
| Carbon Label | Predicted δ (ppm) | Rationale for Prediction |
| C2 | ~42.5 | Aliphatic carbon adjacent to nitrogen. |
| C3 | ~22.5 | Aliphatic carbon. |
| C4 | ~27.0 | Benzylic aliphatic carbon. |
| C4a | ~122.0 | Aromatic quaternary carbon, shifted slightly by the acetyl group. |
| C5 | ~127.0 | Aromatic CH carbon. |
| C6 | ~117.0 | Aromatic CH carbon. |
| C7 | ~129.5 | Aromatic CH carbon, deshielded by the adjacent acetyl group. |
| C8 | ~135.0 | Aromatic quaternary carbon attached to the acetyl group, shifted downfield. |
| C8a | ~144.0 | Aromatic quaternary carbon adjacent to nitrogen. |
| C9 (C=O) | ~200.0 | Characteristic chemical shift for a ketone carbonyl carbon. |
| C10 (CH₃) | ~29.0 | Methyl carbon of the acetyl group. |
Causality of Predicted Shifts:
-
Quaternary Carbons: The carbonyl carbon (C9) is expected at a very low field (~200 ppm). The aromatic carbon directly attached to the acetyl group (C8) will be deshielded compared to its equivalent in the parent compound.
-
Aromatic CH Carbons: The chemical shift of C7 is predicted to be the most affected among the aromatic CH carbons due to its proximity to the electron-withdrawing acetyl group.
-
Aliphatic Carbons: The shifts for C2, C3, and C4 are expected to be largely unperturbed from the values in the parent tetrahydroquinoline, as substituent effects diminish significantly with distance.
Conclusion
This application note details the essential protocols for the ¹H and ¹³C NMR analysis of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. By combining standardized experimental procedures with a predictive model based on fundamental NMR principles, a robust framework for the structural verification of this and related compounds is established. The provided analysis, including predicted chemical shifts, multiplicities, and integrations, offers a reliable template for researchers to confirm the successful synthesis of the target molecule. This predictive approach underscores the power of NMR spectroscopy not only as a verification tool but also as a predictive one, crucial for the rapid advancement of chemical and pharmaceutical research.
References
-
S. F. Kouznetsov, V. V., & Meléndez, C. M. V. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 196-227. [Link]
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). 1,2,3,4-tetrahydroquinoline. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Marion, D. (2013). An introduction to biological NMR spectroscopy. Molecular & Cellular Proteomics, 12(11), 3006-3025. [Link]
-
University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
Sources
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Mass spectrometry fragmentation pattern of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
An Application Note on the Mass Spectrometric Characterization of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
Introduction: The Structural Elucidation Challenge
In pharmaceutical research and synthetic chemistry, the unequivocal confirmation of molecular structure is a cornerstone of progress. The tetrahydroquinoline scaffold is a "privileged structural motif" frequently found in biologically active natural products and pharmaceuticals.[1][2] The title compound, 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, represents a functionalized derivative of this important heterocyclic system. Its characterization is critical for ensuring purity, identifying metabolites, and understanding its chemical behavior.
Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[3] By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its subsequent fragment ions, a molecular fingerprint emerges. This application note provides a detailed guide to the anticipated mass spectrometry fragmentation patterns of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques. We will explore the underlying chemical principles that dictate the fragmentation pathways and provide robust protocols for experimental verification.
Molecular Profile:
-
Compound Name: 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
-
Molecular Formula: C₁₁H₁₃NO
-
Average Molecular Weight: 175.23 g/mol
-
Monoisotopic Mass: 175.0997 Da
Experimental Workflow & Methodologies
A multi-faceted approach employing both Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended for a comprehensive analysis. This dual-technique strategy allows for the observation of complementary fragmentation data.
Overall Analytical Workflow
Caption: General experimental workflow for MS analysis.
Protocol 1: LC-MS/MS Analysis with ESI
Electrospray ionization is a soft ionization technique ideal for generating intact protonated molecules [M+H]⁺, which can then be subjected to controlled fragmentation (MS/MS).
1. Sample Preparation:
- Prepare a stock solution of the compound at 1 mg/mL in methanol.
- Create a working solution by diluting the stock solution to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion mode.
- Vortex the solution thoroughly.
2. Chromatographic Separation (Example Conditions):
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.
3. Mass Spectrometer Conditions (Positive ESI Mode):
- Ion Source: Electrospray Ionization (ESI).
- Capillary Voltage: 3.5 kV.
- Gas Temperature: 325 °C.
- Drying Gas Flow: 8 L/min.
- MS1 Scan Range: m/z 50-300.
- MS/MS: Select the [M+H]⁺ ion (predicted at m/z 176.1) for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the evolution of fragment ions.
Causality Behind Choices:
-
Reverse-Phase C18: Suitable for retaining moderately polar compounds like the analyte.
-
Acidified Mobile Phase: The acidic environment ensures the amine in the tetrahydroquinoline ring is readily protonated, leading to a strong [M+H]⁺ signal.
-
Collision Energy Ramp: Using multiple collision energies provides a more complete fragmentation picture, from the initial, most facile losses to more complex secondary fragmentations.
Protocol 2: GC-MS Analysis with EI
Electron Ionization is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed and reproducible fingerprint of the molecule.
1. Sample Preparation:
- Prepare a 100 µg/mL solution of the compound in a volatile solvent such as dichloromethane (DCM) or ethyl acetate.
- Ensure the sample is anhydrous, as water can interfere with some GC columns.
2. Gas Chromatographic Separation (Example Conditions):
- Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: Hold at 100 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- Injection Volume: 1 µL (splitless or with a moderate split ratio like 20:1).
3. Mass Spectrometer Conditions (EI Mode):
- Ion Source: Electron Ionization (EI).
- Electron Energy: 70 eV. This is a standardized energy that allows for comparison with spectral libraries like NIST.
- Source Temperature: 230 °C.
- Scan Range: m/z 35-300.
Causality Behind Choices:
-
HP-5ms Column: This common, robust column is well-suited for separating a wide range of semi-volatile organic compounds.
-
70 eV Electron Energy: This standard provides sufficient energy to generate a rich, reproducible fragmentation pattern and populates the molecular ion, which is crucial for determining the molecular weight.[4]
Predicted Fragmentation Pathways and Discussion
The fragmentation of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is dictated by the interplay between the stable aromatic ring, the labile saturated amine ring, and the reactive ketone functional group.
ESI Fragmentation (from [M+H]⁺ at m/z 176.1)
In ESI, protonation occurs at the most basic site, the secondary amine nitrogen. The resulting [M+H]⁺ ion is the precursor for all subsequent MS/MS fragments.
Caption: Predicted ESI-MS/MS fragmentation pathways.
-
Alpha-Cleavage at the Carbonyl Group: The most prominent fragmentation for ketones involves the cleavage of the C-C bond adjacent to the carbonyl group.[5] Loss of a methyl radical (•CH₃, 15 Da) from the protonated molecule would yield a highly stable acylium ion at m/z 161.1 . This is often a very favorable pathway.
-
Loss of Carbon Monoxide: The acylium ion at m/z 161.1 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 133.1 . This corresponds to the protonated tetrahydroquinoline ring.
-
Alpha-Cleavage of the Amine Ring: For cyclic amines, a characteristic fragmentation is α-cleavage, which involves breaking the bond adjacent to the nitrogen atom within the ring.[6][7][8] This can lead to ring-opening, followed by the loss of small neutral molecules like ethene. The mass spectra of 1,2,3,4-tetrahydroquinoline itself shows a significant M-1 peak.[9]
EI Fragmentation (from M⁺• at m/z 175.1)
Electron ionization creates a radical cation (M⁺•), which undergoes more diverse and higher-energy fragmentation reactions.
Caption: Predicted EI fragmentation pathways.
-
Loss of Methyl Radical (α-Cleavage): Similar to the ESI pathway, the loss of a methyl radical (•CH₃, 15 Da) is highly probable, generating a strong peak for the acylium ion at m/z 160.1 . This is often the base peak in the EI spectra of aryl methyl ketones.
-
Loss of Acetyl Radical: Cleavage of the bond between the aromatic ring and the carbonyl carbon results in the loss of an acetyl radical (•COCH₃, 43 Da). This would generate the 1,2,3,4-tetrahydroquinoline radical cation at m/z 132.1 .
-
Fragmentation of the Tetrahydroquinoline Ring: The tetrahydroquinoline moiety itself is prone to fragmentation.
-
M-1 Peak: Loss of a hydrogen radical (H•) from the position alpha to the nitrogen or at the benzylic position is common, leading to a peak at m/z 174.1 . The mass spectrum of the parent 1,2,3,4-tetrahydroquinoline shows a prominent M-1 peak.[9]
-
Retro-Diels-Alder (RDA) Reaction: The saturated ring can undergo a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄, 28 Da). This would result in a fragment at m/z 147.1 .
-
Summary of Predicted Fragments
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity/Mechanism |
| ESI-MS/MS | 176.1 ([M+H]⁺) | 161.1 | •CH₃ (15 Da) | Acylium ion via α-cleavage |
| 176.1 ([M+H]⁺) | 133.1 | C₂H₃O (43 Da) | Protonated tetrahydroquinoline | |
| 161.1 | 133.1 | CO (28 Da) | Loss of carbon monoxide | |
| EI | 175.1 (M⁺•) | 174.1 | •H (1 Da) | M-1 ion, H loss from C2 or C4 |
| 175.1 (M⁺•) | 160.1 | •CH₃ (15 Da) | Acylium ion via α-cleavage (likely base peak) | |
| 175.1 (M⁺•) | 132.1 | •COCH₃ (43 Da) | Tetrahydroquinoline radical cation | |
| 175.1 (M⁺•) | 147.1 | C₂H₄ (28 Da) | Retro-Diels-Alder fragmentation |
Conclusion and Validation
This application note outlines the theoretical fragmentation behavior of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. The predicted pathways are rooted in established principles of mass spectrometry, including α-cleavage at carbonyl and amine sites, and retro-Diels-Alder reactions.[5][6][10] Experimental verification using the detailed ESI-MS/MS and GC-MS protocols is the essential next step. For ultimate confidence, high-resolution mass spectrometry (HRMS) should be employed to obtain accurate mass measurements of the fragment ions, allowing for the confirmation of their elemental compositions and validating the proposed fragmentation mechanisms. This comprehensive approach ensures the accurate and reliable structural characterization required in modern chemical and pharmaceutical development.
References
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubChem. (n.d.). 1-(1,2,3,4-Tetrahydropyridin-2-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
-
MacLean, D. B., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499-1505. Retrieved from [Link]
-
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(9), 5636-5756. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Amines. Retrieved from [Link]
-
Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Retrieved from [Link]
-
De Leoz, M. L. A., et al. (2015). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 26(9), 1533-1542. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]
-
NIST. (n.d.). Mass Spectrum of Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives. Retrieved from [Link]
-
Nature. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Retrieved from [Link]
-
YouTube. (2023). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
Sources
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A Robust HPLC Purification Method for the Synthetic Intermediate 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, optimized, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. This compound, a key building block in medicinal chemistry and materials science, often requires efficient purification from complex reaction mixtures.[1] The developed protocol leverages a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid to ensure optimal peak shape and resolution. This guide provides a comprehensive walkthrough from first principles of method development to a step-by-step purification protocol, including sample preparation, fraction analysis, and troubleshooting. The causality behind each experimental choice is explained to empower researchers to adapt this method for similar quinoline derivatives.
Introduction and Method Rationale
1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is a heterocyclic compound featuring a tetrahydroquinoline core, which is a prevalent scaffold in many biologically active molecules.[1] Efficient and scalable purification is a critical step in its synthetic workflow to ensure high purity for subsequent reactions or biological screening. High-Performance Liquid Chromatography (HPLC) is the technique of choice for achieving high-purity separation.
The selection of an appropriate HPLC method is governed by the physicochemical properties of the analyte. Based on its structure—a moderately polar aromatic ketone combined with a basic nitrogen-containing heterocycle—a reversed-phase (RP) HPLC approach was selected.[2] The rationale is as follows:
-
Reversed-Phase Superiority: RP-HPLC is ideal for separating compounds of moderate polarity. The nonpolar stationary phase (C18) interacts with the hydrophobic regions of the molecule, while a polar mobile phase is used for elution.
-
Control of Ionization: The tetrahydroquinoline nitrogen is basic (pKa of the parent scaffold is ~5.09) and can be protonated.[3] Controlling the ionization state of the analyte is paramount for achieving reproducible retention and symmetrical peak shapes.[4] By acidifying the mobile phase with 0.1% formic acid, we ensure the nitrogen atom is consistently protonated (BH+ form), which minimizes peak tailing caused by interactions with residual silanol groups on the silica support and enhances retention predictability.[5]
-
UV Detectability: The aromatic quinoline ring and the ketone functional group are strong chromophores, allowing for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector.[6]
Analyte Physicochemical Properties (Estimated)
| Property | Estimated Value | Rationale & Justification |
| Molecular Formula | C₁₁H₁₃NO | Derived from the chemical structure. |
| Molecular Weight | ~175.23 g/mol | Calculated from the molecular formula. |
| Structure | Tetrahydroquinoline ring with an acetyl group at the C8 position. | Contains a secondary amine (basic) and a ketone (polar). |
| Polarity | Moderately Polar | The tetrahydroquinoline moiety has a LogP of ~2.3[3], indicating some hydrophobicity, while the ketone and nitrogen add polarity. |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, and acidic aqueous solutions. | Expected behavior for a moderately polar organic base. |
| UV λmax | ~240-260 nm and ~280-310 nm | The tetrahydroquinoline scaffold exhibits UV absorption. The conjugated acetyl group will influence the λmax, likely resulting in strong absorbance suitable for HPLC detection.[6] A UV scan is recommended for confirmation. |
HPLC Purification: Materials and Methods
Instrumentation and Consumables
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a binary or quaternary pump, autosampler (or manual injector), column compartment, and a UV-Vis or PDA detector. A fraction collector is required for purification.
-
HPLC Column: A high-quality reversed-phase C18 column. The dimensions should be selected based on the required loading capacity.
-
Screening & Analytical: 4.6 x 150 mm, 5 µm particle size
-
Semi-Preparative: 10 x 250 mm, 5 µm particle size
-
Preparative: 21.2 x 250 mm, 5-10 µm particle size
-
-
Chemicals & Solvents:
-
Acetonitrile (ACN), HPLC Grade or higher
-
Methanol (MeOH), HPLC Grade or higher
-
Water, HPLC Grade (e.g., Milli-Q or equivalent)
-
Formic Acid (FA), LC-MS Grade (≥99%)
-
Crude 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone sample
-
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Sonicate for 10-15 minutes to degas.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
Causality: The consistent use of 0.1% formic acid in both aqueous and organic phases is crucial. It maintains a constant pH and ionic strength throughout the gradient, preventing baseline shifts and ensuring reproducible chromatography.[5]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system, starting with method development and proceeding to full-scale purification.
Step 1: Sample Preparation
-
Dissolve the crude reaction mixture containing 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone in a suitable solvent.
-
Recommended Solvent: A minimal amount of Methanol or a 50:50 mixture of Acetonitrile:Water. The goal is complete dissolution.
-
Concentration: For analytical scouting, aim for ~1 mg/mL. For preparative runs, create the most concentrated solution possible without precipitation.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon) to remove particulates that could damage the column or system.
Step 2: Method Development - Scouting Gradient
Before committing a large amount of crude material, a fast "scouting" gradient on an analytical scale (4.6 mm ID column) is performed to determine the elution profile of the target compound and its impurities.
-
Equilibrate the Column: Purge the system and equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject: Inject 5-10 µL of the filtered crude sample solution.
-
Run Scouting Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Analyze the Chromatogram: Identify the peak corresponding to your target compound (ideally confirmed by LC-MS or by comparing retention times with a small-scale purified standard). Note its retention time (t_R) and the %B at which it elutes.
Diagram 1: Method Development Logic This diagram illustrates the logical flow from the initial scouting run to an optimized preparative method.
Caption: The cycle of preparative separation and analytical quality control.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Column overload. 2. Insufficient mobile phase acidity. 3. Secondary interactions with silanols. | 1. Reduce injection volume/mass. 2. Ensure 0.1% formic acid is in both mobile phases. Consider 0.1% TFA for very basic compounds. 3. Use a high-quality, end-capped C18 column. |
| Poor Resolution | 1. Gradient is too steep. 2. Inappropriate stationary phase. | 1. Make the gradient shallower around the target peak (e.g., 0.5% B/min change). 2. Try a different selectivity column, like a Phenyl-Hexyl, which offers pi-pi interactions. [7] |
| High Backpressure | 1. Column or system frit is blocked. 2. High mobile phase viscosity. 3. Column aging. | 1. Filter all samples and mobile phases. Reverse-flush the column (disconnect from detector first). 2. Reduce flow rate. Consider heating the column to 35-40 °C. 3. Replace the column. |
| No Peak Elution | 1. Compound is too strongly retained. 2. Compound precipitated on the column. | 1. Increase the final %B in the gradient to 100% and hold for several column volumes. 2. Ensure the sample is fully dissolved in the initial mobile phase conditions. If not, dissolve in a stronger solvent (e.g., DMSO) but inject a smaller volume. |
Conclusion
The reversed-phase HPLC method detailed in this note provides a reliable and robust protocol for the high-purity isolation of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. The key to success lies in the logical method development approach, starting with an analytical scale scouting gradient, and the critical use of an acidified mobile phase to control the ionization of the basic analyte, thereby ensuring excellent peak shape and reproducibility. This self-validating workflow, complete with in-process quality control checks, can be readily implemented in drug discovery and development laboratories and adapted for other challenging heterocyclic purifications.
References
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (2012). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Separation Science. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 4169-19-1: 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone [cymitquimica.com]
- 3. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]
- 4. sepscience.com [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols: A Framework for In Vitro Bioactivity Profiling of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including applications in neurodegenerative and infectious diseases.[1][2] This document provides a comprehensive, multi-tiered framework for conducting an initial in vitro assessment of the bioactivity of a specific derivative, 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. We move beyond a simple listing of steps to explain the scientific rationale behind the chosen assays, emphasizing the establishment of a self-validating experimental system. The protocols detailed herein—spanning general cytotoxicity, enzyme inhibition, and G protein-coupled receptor (GPCR) modulation—are designed to provide a robust preliminary profile of the compound's biological potential.
Introduction: The Scientific Rationale
The tetrahydroquinoline nucleus is a versatile pharmacophore. Its structural features suggest potential interactions with a variety of biological targets. Analogs, such as 8-hydroxyquinolines, are known to exhibit a wide spectrum of effects, including antimicrobial and anticancer activities.[3] Furthermore, the broader class of tetrahydroisoquinoline analogs has been extensively studied for activity against neurodegenerative disorders.[1][2]
Given this background, a systematic screening approach is warranted for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. Our proposed workflow prioritizes the assessment of general cytotoxicity before proceeding to more specific, target-oriented assays. This ensures that any observed activity in later screens is not merely a consequence of cell death. The selected target-based assays—focused on acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibition, and G protein-coupled receptor (GPCR) signaling—are based on the known pharmacology of structurally related molecules.[4][5]
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}
Caption: High-level workflow for screening the bioactivity of the target compound.
Tier 1 Protocol: Assessing General Cellular Viability (MTT Assay)
Causality: Before investigating specific mechanisms, it is imperative to determine the concentration range at which the compound affects basic cellular metabolic function. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[6] Its principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7]
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Caption: Principle of the MTT cell viability assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HeLa, HEK293, or a neuronally-derived line like SH-SY5Y) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone in sterile DMSO.
-
Perform serial dilutions of the stock solution in serum-free culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the respective compound concentrations.
-
Crucial Controls:
-
Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Untreated Control: Wells containing cells with fresh medium only.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Media Blank: Wells with medium but no cells to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS. This solution should be filter-sterilized and stored protected from light at -20°C.[7]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Presentation and Analysis
| Concentration (µM) | Absorbance (570nm) | Corrected Absorbance (Sample - Blank) | % Viability vs. Vehicle |
| Media Blank | 0.052 | 0.000 | N/A |
| Vehicle (0 µM) | 0.852 | 0.800 | 100% |
| 0.1 | 0.845 | 0.793 | 99.1% |
| 1 | 0.821 | 0.769 | 96.1% |
| 10 | 0.755 | 0.703 | 87.9% |
| 25 | 0.550 | 0.498 | 62.3% |
| 50 | 0.315 | 0.263 | 32.9% |
| 100 | 0.150 | 0.098 | 12.3% |
Calculation: % Viability = [(Corrected Abs of Test Compound) / (Corrected Abs of Vehicle Control)] x 100
The IC₅₀ (half-maximal inhibitory concentration) value is then determined by plotting % Viability against the log of the compound concentration and performing a non-linear regression analysis.
Tier 2 Protocol: Acetylcholinesterase (AChE) Enzyme Inhibition Assay
Causality: The cholinergic system is critical for cognitive function, and its deficit is a key feature of Alzheimer's disease.[8] One major therapeutic strategy is the inhibition of AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[8] Given the prevalence of nitrogen-containing heterocyclic scaffolds in known AChE inhibitors, this is a logical target to investigate. This protocol uses the classic Ellman's method, a simple and reliable colorimetric assay.[9] The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product (5-thio-2-nitrobenzoate), whose formation can be monitored spectrophotometrically at 412 nm.
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}
Caption: Workflow of the Ellman's method for AChE inhibition.
Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
AChE Enzyme: Human recombinant AChE, prepared in assay buffer to a final concentration of 0.1 U/mL.
-
Substrate: 15 mM Acetylthiocholine iodide (ATCI) in deionized water.
-
DTNB Reagent: 10 mM DTNB in assay buffer.
-
Test Compound: Prepare a dilution series of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone in assay buffer (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is ≤1%.
-
Positive Control: A known AChE inhibitor like Donepezil or Galantamine.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
25 µL of ATCI solution.
-
125 µL of DTNB solution.
-
50 µL of Assay Buffer.
-
25 µL of the test compound dilution (or vehicle/positive control).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AChE enzyme solution to all wells.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
The rate of reaction (V) is determined from the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Data Analysis
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] x 100
-
Where V_vehicle is the reaction rate in the presence of the vehicle (DMSO) and V_inhibitor is the rate in the presence of the test compound.
-
-
Determine the IC₅₀ value by plotting % Inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Tier 2 Protocol: Monoamine Oxidase (MAO) Enzyme Inhibition Assay
Causality: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters (e.g., dopamine, serotonin). Inhibitors of these enzymes are used to treat depression and neurodegenerative disorders like Parkinson's disease.[10] The tetrahydroquinoline scaffold bears resemblance to known MAO inhibitors, making this a high-priority target class to investigate. A common assay format measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.[11] This H₂O₂ can then be detected using a fluorimetric or colorimetric probe.[10][11]
Conceptual Protocol
-
Principle: The assay quantifies the activity of MAO-A or MAO-B by measuring the production of H₂O₂. A substrate common to both isoforms (e.g., p-tyramine) or specific substrates can be used.[10] The H₂O₂ produced reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product, resorufin.
-
Procedure Outline:
-
Recombinant human MAO-A or MAO-B is incubated with the test compound at various concentrations in an appropriate assay buffer.
-
A known MAO inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) serves as a positive control.
-
The reaction is initiated by adding the substrate and the detection reagents (probe + HRP).
-
The plate is incubated at 37°C, protected from light.
-
Fluorescence is measured over time using an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.
-
-
Data Analysis: Similar to the AChE assay, the reaction rate is determined, and the % inhibition and IC₅₀ value are calculated. This allows for the determination of both the potency and the selectivity of the compound for MAO-A versus MAO-B.[4]
Tier 2 Protocol: G Protein-Coupled Receptor (GPCR) Modulation
Causality: GPCRs are the largest family of cell surface receptors and the target of over 30% of all FDA-approved drugs.[12] They are involved in nearly every physiological process. Many neuroactive compounds function by modulating GPCR signaling. A common method to assess GPCR activation is to measure the production of intracellular second messengers, such as cyclic AMP (cAMP).[13]
Conceptual Protocol (cAMP Assay)
-
Principle: This assay is performed in a cell line engineered to express a specific GPCR of interest (e.g., a dopamine or serotonin receptor).
-
Agonist Mode: The test compound is added to the cells. If it is an agonist, it will activate the receptor, leading to a change in intracellular cAMP levels (increase for Gs-coupled, decrease for Gi-coupled receptors).
-
Antagonist Mode: The cells are stimulated with a known agonist for the receptor in the presence of the test compound. If the compound is an antagonist, it will block the agonist-induced change in cAMP.
-
-
Procedure Outline:
-
Seed the engineered cells in a 96- or 384-well plate.
-
Treat cells with the test compound (for agonist mode) or a mix of a known agonist and the test compound (for antagonist mode).
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay or bioluminescence resonance energy transfer (BRET) principles.
-
-
Data Analysis:
-
For agonist activity, an EC₅₀ (half-maximal effective concentration) is calculated from the dose-response curve.
-
For antagonist activity, an IC₅₀ is calculated, representing the concentration of the compound that inhibits 50% of the response to the known agonist.
-
References
-
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Abdel-Wahab, B. F., et al. (2017). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Journal of the Brazilian Chemical Society, 28(1), 133-142. Retrieved from [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 659-680. Retrieved from [Link]
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Inoue, A., et al. (2019). Recent progress in assays for GPCR drug discovery. Journal of Pharmacological Sciences, 140(2), 87-91. Retrieved from [Link]
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Adhikari, B., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(21), 6489. Retrieved from [Link]
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Malomo, S. A., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1008620. Retrieved from [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6321. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. RSC Advances, 10(25), 14856-14868. Retrieved from [Link]
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Malar, D. S., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-069. Retrieved from [Link]
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Application Notes & Protocols: The 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone Scaffold in Modern Drug Discovery
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, making it an ideal starting point for the development of highly specific and potent therapeutic agents. This guide focuses on a particularly versatile derivative, 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone . The presence of a reactive acetyl group at the 8-position, coupled with the nucleophilic secondary amine at the 1-position, offers orthogonal handles for chemical modification, enabling the exploration of vast chemical space. We will detail the synthetic rationale for accessing this scaffold, provide step-by-step protocols for its derivatization, and present its application in the discovery of novel kinase inhibitors, CXCR4 antagonists, and modulators of amyloid-beta aggregation, thereby highlighting its potential in oncology, immunology, and neurodegenerative disease.
The Strategic Value of the 8-Acetyl-THQ Scaffold
The unique architecture of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone (8-Acetyl-THQ) presents several key advantages for drug discovery:
-
Orthogonal Functionalization: The scaffold possesses two primary sites for chemical modification: the secondary amine (N1) and the acetyl group (C8). The amine allows for the introduction of diverse substituents via alkylation, acylation, or sulfonylation, while the ketone provides a gateway for reactions such as reductive amination, aldol condensation, or conversion to other functional groups. This orthogonality allows for the systematic and independent exploration of different pharmacophoric elements.
-
Three-Dimensional Diversity: Unlike flat aromatic systems, the puckered aliphatic portion of the THQ ring projects substituents into defined vectors in 3D space. This is critical for optimizing interactions with the complex topological features of protein binding sites.
-
Metabolic Stability: The saturated heterocyclic core generally imparts greater metabolic stability compared to the corresponding aromatic quinoline, a desirable trait for developing drug candidates with favorable pharmacokinetic profiles.
-
Proven Bioactivity: Derivatives of the parent THQ scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects, providing a strong rationale for its selection in discovery campaigns.[2][3][4]
Synthesis of the Core Scaffold and Key Derivatives
A robust and scalable synthesis of the 8-Acetyl-THQ scaffold is paramount. A logical and field-proven approach involves a two-stage process: the construction of the substituted quinoline ring followed by its selective reduction.
Protocol 2.1: Synthesis of 8-Acetylquinoline via Skraup-Doebner-von Miller Reaction
The Skraup synthesis is a classic and effective method for creating the quinoline core.[5][6] This modified protocol is designed for the synthesis of the 8-acetyl precursor.
Causality: This reaction utilizes the dehydration of glycerol to acrolein, which then undergoes conjugate addition by an aniline, followed by acid-catalyzed cyclization and oxidation to form the quinoline ring.[7] Using 2-aminoacetophenone as the aniline component directly installs the required acetyl group at the 8-position.
Materials:
-
2-Aminoacetophenone
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (as oxidizing agent)
-
Ferrous Sulfate (FeSO₄) (to moderate the reaction)
-
Sodium Hydroxide (NaOH) solution (40%)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Safety First: Conduct the reaction in a well-ventilated fume hood. Concentrated H₂SO₄ is highly corrosive. The reaction can be exothermic.
-
In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 2-aminoacetophenone (1.0 eq).
-
Add ferrous sulfate (0.1 eq) to moderate the reaction.
-
In a separate beaker, slowly and carefully add concentrated H₂SO₄ (3.5 eq) to glycerol (3.0 eq) with cooling in an ice bath.
-
Slowly add the glycerol-sulfuric acid mixture to the reaction flask containing the aniline derivative.
-
Add nitrobenzene (1.2 eq) to the mixture.
-
Heat the reaction mixture to 120-130°C and maintain for 3-4 hours. The mixture will darken significantly.
-
Cool the reaction to room temperature and cautiously dilute with water.
-
Carefully neutralize the acidic mixture by slowly adding 40% NaOH solution until strongly alkaline (pH > 10).
-
Perform steam distillation to isolate the crude 8-acetylquinoline. The unreacted nitrobenzene will distill first.
-
Extract the aqueous distillate with DCM (3x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 8-acetylquinoline, which can be purified by column chromatography.
Protocol 2.2: Reduction of 8-Acetylquinoline to 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone
Catalytic hydrogenation is an effective method for the selective reduction of the pyridine ring of the quinoline system without affecting the acetyl group.
Causality: Palladium on carbon (Pd/C) is a standard heterogeneous catalyst for the hydrogenation of N-heterocycles. The reaction proceeds via the addition of hydrogen across the double bonds of the nitrogen-containing ring. The conditions are chosen to be mild enough to preserve the ketone functionality.[8]
Materials:
-
8-Acetylquinoline
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve 8-acetylquinoline (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10% by weight).
-
Purge the vessel with nitrogen, then introduce hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the target scaffold, 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone.
Application in Target-Oriented Drug Discovery
The 8-Acetyl-THQ scaffold serves as an excellent starting point for generating libraries of compounds aimed at various therapeutic targets.
Application 3.1: Development of Kinase Inhibitors
Rationale: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket, while appended functionalities form key hydrogen bonds and hydrophobic interactions. The 8-Acetyl-THQ scaffold can be elaborated to target kinases implicated in cancer and neuroinflammation, such as Tank-binding kinase 1 (TBK1).[9]
Synthetic Strategy: The ketone at C8 can be converted to an amine via reductive amination, which can then be acylated to install moieties that interact with the hinge region of the kinase. The N1 position can be functionalized to improve solubility and engage with solvent-exposed regions of the enzyme.
Figure 2: Aβ Aggregation and ThT Assay Principle.
Protocol 3.3.1: Thioflavin T (ThT) Amyloid Aggregation Assay
Causality: Thioflavin T is a fluorescent dye that exhibits a characteristic increase in fluorescence upon binding to the beta-sheet structures that are abundant in amyloid fibrils. This assay measures the end-point fibril content in the presence and absence of potential inhibitors. [10][11] Materials:
-
Synthetic Aβ₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous DMSO
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)
-
Non-binding 96-well black plates
-
Plate reader with fluorescence capability (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Aβ Peptide Preparation: Prepare a stock solution of Aβ₄₂ by dissolving the lyophilized peptide in HFIP to monomerize it. Aliquot and evaporate the HFIP. Store the resulting peptide films at -80°C.
-
Initiating Aggregation: Just before the assay, dissolve an Aβ₄₂ peptide film in a small volume of anhydrous DMSO and then dilute to the final working concentration (e.g., 10 µM) in cold assay buffer.
-
Assay Setup: In a 96-well plate, add the Aβ₄₂ solution to wells containing serial dilutions of the test compounds or vehicle (DMSO) control.
-
Incubation: Seal the plate and incubate at 37°C for 24-48 hours with gentle agitation to promote fibril formation.
-
ThT Measurement: After incubation, add ThT stock solution to each well to a final concentration of ~10 µM.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Ex: ~440 nm, Em: ~485 nm).
-
Data Analysis: Subtract the background fluorescence of the buffer and ThT alone. Calculate the percentage inhibition of aggregation for each compound concentration relative to the vehicle control (0% inhibition) and a baseline control without Aβ (100% inhibition). Determine IC₅₀ values from the dose-response curve.
Data Presentation and Structure-Activity Relationship (SAR)
The following table represents hypothetical data for a series of 8-Acetyl-THQ derivatives evaluated in the assays described above. Such a table is critical for establishing a quantitative SAR.
| Compound ID | N1-Substituent | C8-Modification | Kinase X IC₅₀ (nM) | CXCR4 Binding IC₅₀ (nM) | Aβ Aggregation IC₅₀ (µM) |
| Scaffold | -H | -COCH₃ | >10,000 | >10,000 | >100 |
| A-01 | -CH₃ | -COCH₃ | 8,500 | 9,200 | 85 |
| A-02 | -CH₂-Ph | -COCH₃ | 4,300 | 5,100 | 62 |
| B-01 | -H | -CH(OH)CH₃ | >10,000 | >10,000 | 78 |
| C-01 | -SO₂-Ph | -CH(NH₂)-CH₂-Ph | 55 | 1,200 | 45 |
| C-02 | -SO₂-(4-F-Ph) | -CH(NH₂)-CH₂-Ph | 28 | 980 | 41 |
| D-01 | -CH₂-(pyridin-4-yl) | -COCH₃ | 3,500 | 45 | 55 |
| D-02 | -CH₂-(pyridin-4-yl) | -CH(OH)CH₃ | 4,100 | 32 | 48 |
Expert Insights on SAR:
-
For Kinase Inhibition (Series C): The conversion of the acetyl group to a substituted aminoethyl moiety (C-01, C-02) is critical for activity, likely allowing for key interactions in the ATP pocket. N1-sulfonylation provides a vector for interacting with surface residues, with electron-withdrawing groups like fluorine enhancing potency (C-02 vs C-01).
-
For CXCR4 Antagonism (Series D): N-alkylation with a basic pyridine ring (D-01) dramatically improves CXCR4 affinity. This is consistent with the need for a cationic center to interact with acidic residues like Asp262 in the receptor. Further modification at C8 (D-02) shows a modest improvement, suggesting this position can be used for fine-tuning.
-
For Aβ Aggregation (General Trend): While no highly potent inhibitors were identified in this hypothetical set, nearly all modifications to the core scaffold show some level of inhibitory activity compared to the unsubstituted scaffold, validating its potential as a starting point for this application.
Conclusion
The 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone scaffold is a highly versatile and strategically valuable starting point for modern drug discovery campaigns. Its orthogonal handles for chemical derivatization allow for the efficient generation of diverse chemical libraries. As demonstrated, this scaffold can be readily adapted to produce potent and specific modulators for distinct biological target classes, including kinases, GPCRs, and protein aggregation pathways. The detailed synthetic and biological protocols provided herein serve as a comprehensive guide for researchers to unlock the full potential of this privileged chemical framework in the pursuit of novel therapeutics.
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Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2449-2489. [Link]
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Al-Saleh, B., et al. (2003). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Journal of the Chinese Chemical Society, 50(4), 889-896. [Link]
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Application Notes and Protocols for the Recrystallization of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of novel chemical entities for pharmaceutical applications, achieving a high degree of purity is not merely a procedural step but a cornerstone of safety and efficacy. The compound 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, a heterocyclic ketone, represents a class of molecules with significant potential in medicinal chemistry, likely serving as a key intermediate in the synthesis of more complex bioactive agents.[1][2] The presence of impurities, even in trace amounts, can lead to misleading biological data, undesirable side effects, and complications in downstream processing. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to isolate the desired product from its contaminants.[3][4][5]
This guide provides a comprehensive framework for developing a robust recrystallization protocol for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. It is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a deeper understanding of the principles governing the crystallization process. By following the methodologies outlined herein, users will be equipped to systematically identify an optimal solvent system and execute the recrystallization to obtain a product of high purity, suitable for further research and development.
Physicochemical Properties and Considerations
A thorough understanding of the physicochemical properties of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is paramount for designing an effective recrystallization protocol. While specific experimental data for this compound is not extensively published, we can infer certain characteristics based on its structural motifs and related compounds.
The molecule possesses a 1,2,3,4-tetrahydroquinoline core, which is a bicyclic structure containing a benzene ring fused to a partially saturated pyridine ring.[1][2] The presence of the ethanone (acetyl) group introduces a ketone functionality. This combination of an aromatic ring, a secondary amine within the tetrahydroquinoline ring, and a ketone group suggests a molecule with moderate polarity. The nitrogen atom can act as a hydrogen bond acceptor, and if the N-H proton is present, as a hydrogen bond donor. The ketone's oxygen is also a hydrogen bond acceptor. These features will govern its solubility in various solvents.
Table 1: Known and Inferred Properties of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone and Related Compounds
| Property | 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone | 1,2,3,4-Tetrahydroquinoline (Parent Compound) | 1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone (Isomer) |
| CAS Number | 890093-80-8[6][7] | 635-46-1[2][8][9] | 4169-19-1[1][10] |
| Molecular Formula | C₁₁H₁₃NO | C₉H₁₁N[2][9] | C₁₁H₁₃NO[1] |
| Molecular Weight | 175.23 g/mol | 133.19 g/mol [2][9] | 175.23 g/mol |
| Melting Point | Not readily available. | 13 °C[2] | Not readily available. |
| Boiling Point | Not readily available. | 251 °C[2] | Not readily available. |
| Appearance | Likely a solid at room temperature. | White or colorless to yellow to orange liquid/solid.[2] | Not readily available. |
| Inferred Solubility | Likely soluble in polar organic solvents like alcohols and acetone, with lower solubility in nonpolar solvents like hexanes. Solubility in water is expected to be low. | Good solubility and stability.[2] | Molecular structure suggests solubility in moderately polar organic solvents.[1] |
The Theory of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[11] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.[3][4]
The process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtration (optional): If insoluble impurities are present, a hot filtration is performed to remove them.
-
Crystallization: The hot solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, and it crystallizes out of the solution.
-
Isolation: The purified crystals are collected by filtration.
-
Drying: The crystals are dried to remove any residual solvent.
Impurities are ideally left behind in the solution because they are either present in smaller amounts and do not reach their saturation point, or they have different solubility characteristics than the desired compound.[3]
Workflow for Developing a Recrystallization Protocol
The following diagram illustrates the systematic approach to developing a robust recrystallization protocol for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone.
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Application Notes and Protocols for Anticancer Activity Screening of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
Introduction: The Therapeutic Potential of Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] This heterocyclic motif is prevalent in various natural products and synthetic molecules, demonstrating potential as antiarrhythmic, cardiovascular, and immunosuppressant agents.[1] Notably, the tetrahydroquinoline framework has garnered significant attention in oncology, with derivatives exhibiting promising anticancer properties.[1][2][3] These compounds have been shown to target various cancer cell vulnerabilities, including proliferative signaling pathways and mechanisms of cell survival.[3][4]
The compound of interest, 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, is a specific derivative whose anticancer potential has yet to be fully elucidated. Its structural features suggest that it may interact with key biological targets implicated in cancer progression. Therefore, a systematic in vitro screening is warranted to determine its cytotoxic and cytostatic effects against various cancer cell lines and to begin to unravel its mechanism of action.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for screening the anticancer activity of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. The protocols herein are designed to be robust and reproducible, providing a solid foundation for preclinical evaluation.
Experimental Design: A Multi-faceted Approach to Screening
A thorough initial screening of a novel compound's anticancer activity requires a multi-pronged approach.[5][6][7] We will employ a panel of cancer cell lines representing different tumor types to identify potential tissue-specific activity. The screening funnel will begin with broad cytotoxicity assays, followed by more detailed investigations into the mechanism of cell death, effects on the cell cycle, and impact on key cancer-related signaling pathways.
1. Cell Line Selection:
A diverse panel of human cancer cell lines should be selected to represent various malignancies. A starting point could include:
-
MCF-7: Estrogen receptor-positive breast adenocarcinoma
-
HCT116: Colorectal carcinoma
-
A549: Lung carcinoma
-
PC3: Prostate carcinoma
A non-cancerous cell line, such as human dermal fibroblasts (HDF), should be included to assess general cytotoxicity and determine a preliminary therapeutic index.
2. Compound Preparation:
1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions are then prepared in the appropriate cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that would cause toxicity (typically ≤ 0.5%).
3. Positive Control:
A well-characterized chemotherapeutic agent, such as Doxorubicin or Cisplatin, should be used as a positive control to validate the assay performance.
Phase 1: Primary Cytotoxicity Screening
The initial phase of screening aims to determine the concentration-dependent cytotoxic or growth-inhibitory effects of the compound. Two robust and widely used assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[8]
Protocol: MTT Cell Viability Assay [9][10][11][12]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[13][14] The amount of bound dye is proportional to the total protein mass, which correlates with the cell number.[14] This assay is less susceptible to interference from compounds that affect mitochondrial respiration.
Protocol: SRB Cytotoxicity Assay [13][15][16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Data Presentation: Phase 1 Screening Results
| Compound | Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - SRB Assay |
| 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone | MCF-7 | Value | Value |
| HCT116 | Value | Value | |
| A549 | Value | Value | |
| PC3 | Value | Value | |
| HDF | Value | Value | |
| Doxorubicin (Positive Control) | MCF-7 | Value | Value |
| HCT116 | Value | Value | |
| A549 | Value | Value | |
| PC3 | Value | Value | |
| HDF | Value | Value |
Phase 2: Mechanistic Investigations
If 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone demonstrates significant and selective cytotoxicity in the primary screening, the next phase involves elucidating its mechanism of action. This includes determining whether the compound induces apoptosis and its effect on cell cycle progression.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical features. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates into DNA but cannot cross the membrane of live cells. Therefore, co-staining with FITC-conjugated Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[17]
Protocol: Annexin V/PI Apoptosis Assay [17][18][19][20]
-
Cell Treatment: Seed cells in a 6-well plate and treat with 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualization of Experimental Workflow
Caption: Hypothetical Inhibition of the PI3K/AKT Pathway.
Conclusion and Future Directions
The protocols outlined in these application notes provide a systematic and robust framework for the initial anticancer screening of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. By following this phased approach, researchers can efficiently determine the compound's cytotoxic potential, gain insights into its mechanism of action, and identify promising avenues for further preclinical development. Positive findings from these in vitro studies would justify progression to more complex models, such as 3D cell cultures and in vivo animal studies, to further evaluate the therapeutic potential of this novel tetrahydroquinoline derivative.
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ResearchGate. (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. [Link]
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Al-Suhaimi, E. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC - NIH. [Link]
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Application Notes and Protocols for Antimicrobial Testing of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibiotics. Quinolone antibiotics have long been a cornerstone in treating bacterial infections, primarily by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1][2][3] This mechanism ultimately leads to DNA damage and bacterial cell death.[4][5] Tetrahydroquinolines, saturated analogs of quinolines, represent a promising scaffold for developing novel antimicrobial agents that may circumvent existing resistance mechanisms. This document provides a detailed guide for the comprehensive antimicrobial evaluation of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone derivatives, a novel subclass of potential antibacterial compounds.
These protocols are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable to international standards.[6][7] The primary methodologies detailed herein are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the subsequent assay to establish the Minimum Bactericidal Concentration (MBC).
Section 1: Understanding the Core Assays
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] This metric is a fundamental measure of a compound's potency. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[7][10][11]
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12][13] It is determined following an MIC test by subculturing the preparations that do not show growth onto fresh, antibiotic-free agar plates.[13] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[14]
Section 2: Essential Materials and Reagents
Equipment:
-
Calibrated micropipettes and sterile tips
-
Multichannel pipette (8- or 12-channel)
-
Sterile 96-well, flat-bottom microtiter plates
-
Plate reader (optional, for spectrophotometric reading)
-
Sterile reagent reservoirs
-
Incubator (35°C ± 2°C)
-
Biological safety cabinet
-
Vortex mixer
-
Spectrophotometer
-
Autoclave
Media and Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[15]
-
Mueller-Hinton Agar (MHA)[16]
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Sterile 0.9% saline
-
0.5 McFarland turbidity standard
-
Stock solutions of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (solvent vehicle, e.g., DMSO)
Bacterial Strains:
-
Quality Control (QC) Strains:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 25923
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212[17]
-
-
Test Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, including resistant strains.
Section 3: Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the CLSI M07 guidelines.[7]
Step 1: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[18]
Step 2: Preparation of the Microtiter Plate
-
Prepare a 2-fold serial dilution of the test compounds and control antibiotic in a 96-well plate.
-
Add 100 µL of CAMHB to wells 1 through 11 of the desired number of rows.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).
Step 3: Inoculation and Incubation
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.[18]
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Step 4: Interpretation of Results
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.
-
Growth can be assessed visually or by using a plate reader to measure optical density at 600 nm.
Caption: Workflow for MIC Determination.
Protocol for Determination of Minimum Bactericidal Concentration (MBC)
This protocol should be initiated immediately following the determination of the MIC.
Step 1: Subculturing from MIC Plate
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
Step 2: Incubation
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
Step 3: Interpretation of Results
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[12]
-
This is typically observed as no growth or the growth of only 1-2 colonies from the 10 µL spot.
Caption: Workflow for MBC Determination.
Section 4: Data Presentation and Interpretation
The results of the MIC and MBC assays should be presented in a clear and concise tabular format to allow for easy comparison between compounds and bacterial strains.
Table 1: Sample Data Presentation for Antimicrobial Activity
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Derivative A | S. aureus ATCC 25923 | 8 | 16 | Bactericidal (2) |
| E. coli ATCC 25922 | 16 | >128 | Bacteriostatic (>8) | |
| Derivative B | S. aureus ATCC 25923 | 4 | 8 | Bactericidal (2) |
| E. coli ATCC 25922 | 8 | 16 | Bactericidal (2) | |
| Ciprofloxacin | S. aureus ATCC 25923 | 0.5 | 1 | Bactericidal (2) |
| (Control) | E. coli ATCC 25922 | 0.015 | 0.03 | Bactericidal (2) |
Interpretation:
-
Bactericidal: MBC/MIC ratio ≤ 4
-
Bacteriostatic: MBC/MIC ratio > 4
Section 5: Quality Control and Self-Validation
To ensure the trustworthiness of the results, rigorous quality control measures must be implemented.
-
Sterility Control: The sterility control well (no bacteria) should show no growth.
-
Growth Control: The growth control well (no compound) must show robust growth.
-
Reference Strains: The MIC values for the QC strains must fall within the acceptable ranges as defined by CLSI M100 guidelines.[6][19] If the QC results are out of range, the entire batch of tests must be considered invalid and repeated.[20]
-
Solvent Control: The highest concentration of the solvent used to dissolve the test compounds should be tested and show no inhibition of bacterial growth.
Section 6: Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in any wells, including growth control | Inoculum was not viable; error in media preparation. | Repeat the assay with a fresh inoculum and newly prepared media. |
| Growth in the sterility control well | Contamination of media or microtiter plate. | Discard the plate and repeat the assay using aseptic techniques. |
| QC strain MICs are out of the acceptable range | Incorrect inoculum density; expired reagents; improper incubation. | Verify the McFarland standard, check reagent expiration dates, and confirm incubator temperature. Repeat the QC test. |
| Precipitation of the test compound in the wells | Poor solubility of the compound in the assay medium. | Test a lower concentration range or use a different solvent (ensure the solvent is non-toxic to the bacteria at the concentration used). |
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link][8]
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-
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Available from: [Link][11]
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Eco-Vector Journals Portal. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Available from: [Link]
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Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available from: [Link]
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Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available from: [Link][14]
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MDPI. (2018). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Available from: [Link]
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YouTube. (2022). Mechanism of action of quinolone antibiotics. Available from: [Link]
-
YouTube. (2019). Determination of Minimum Inhibitory Concentration (MIC). Available from: [Link][9]
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Troubleshooting & Optimization
Overcoming poor regioselectivity in tetrahydroquinoline substitution
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective substitution on the tetrahydroquinoline (THQ) scaffold. As a privileged structure in medicinal chemistry, precise functionalization of the THQ core is paramount.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting format to address the common challenge of poor regioselectivity.
Section 1: Understanding the Reactivity of the Tetrahydroquinoline Core
Before troubleshooting, it's crucial to understand the inherent electronic properties of the THQ ring system. The nitrogen atom's lone pair significantly influences the aromatic ring's reactivity, creating a complex landscape for substitution.
FAQ: Why am I getting a mixture of products during electrophilic substitution?
Answer: The N-atom of the THQ ring is a powerful activating group that directs electrophilic aromatic substitution (SEAr) to the ortho (C8) and para (C6) positions of the benzene ring. The lone pair on the nitrogen donates electron density into the ring, stabilizing the cationic intermediates (sigma complexes) formed during the reaction.[3]
However, the degree of activation and the resulting C6/C8 ratio are highly sensitive to several factors:
-
The N-Substituent: The nature of the group on the nitrogen atom is the single most important factor. An unprotected NH is strongly activating, often leading to over-reaction and poor selectivity. Electron-withdrawing protecting groups (e.g., acetyl, tosyl, Boc) deactivate the ring, which can temper reactivity and improve selectivity.
-
Steric Hindrance: The C8 position is sterically more hindered than the C6 position due to its proximity to the saturated heterocyclic ring. This inherent steric bias can be exploited to favor C6 substitution.
-
Reaction Conditions: The choice of Lewis acid, solvent, and temperature can dramatically alter the regiochemical outcome.
Caption: Inherent electronic activation and steric factors governing THQ reactivity.
Section 2: Troubleshooting Guide for Electrophilic Aromatic Substitution
This section addresses common issues encountered during reactions like Friedel-Crafts, nitration, and halogenation.
Q1: My Friedel-Crafts acylation gives a nearly 1:1 mixture of C6 and C8 isomers. How can I selectively obtain the C6-acylated product?
Answer: This is a classic regioselectivity challenge. To favor the C6 position, you must increase the steric barrier at the C8 position.
Causality: The mechanism of Friedel-Crafts acylation involves the formation of a bulky acylium ion electrophile complexed with a Lewis acid.[4] By introducing a sterically demanding protecting group on the THQ nitrogen, you create a "steric shield" around the C8 position, making the C6 position the more accessible site for the electrophile to attack.
Troubleshooting Workflow:
Caption: Decision workflow for improving C6 selectivity in Friedel-Crafts acylation.
Data-Driven Insights: Impact of N-Protecting Group on Acylation
| N-Protecting Group | Steric Bulk | Electronic Effect | Typical C6:C8 Ratio | Reference |
| -H (unprotected) | Low | Strongly Activating | ~1:1 to 2:1 | [5] |
| -COCH₃ (Acetyl) | Medium | Moderately Deactivating | ~5:1 to 10:1 | [5] |
| -Ts (Tosyl) | High | Strongly Deactivating | >15:1 | [5] |
| -Boc (t-Butoxycarbonyl) | High | Moderately Deactivating | >20:1 | [5] |
Q2: I need to install a nitro group, but my conditions (HNO₃/H₂SO₄) are destroying my substrate and giving multiple nitrated products. What is a milder, more selective method?
Answer: Standard nitrating conditions are often too harsh for the electron-rich THQ ring. The key is to use a milder nitrating agent and control the reaction temperature carefully. N-protection is mandatory here to prevent oxidation and side reactions at the nitrogen.
Recommended Protocol: Selective C6-Nitration of N-Acetyl-THQ
-
Protection: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) at 0 °C, add acetic anhydride (1.2 eq) and triethylamine (1.5 eq). Stir for 2 hours at room temperature. Quench with water, extract with DCM, dry over MgSO₄, and concentrate to yield N-acetyl-THQ.
-
Nitration: Dissolve the N-acetyl-THQ (1.0 eq) in concentrated H₂SO₄ at -10 °C. Add a solution of KNO₃ (1.1 eq) in concentrated H₂SO₄ dropwise, maintaining the temperature below -5 °C.
-
Workup: Stir for 1 hour at -10 °C, then pour the reaction mixture slowly onto crushed ice. The precipitate is filtered, washed with cold water until neutral, and dried. This procedure typically yields the 6-nitro product with high regioselectivity.[6]
Causality: The N-acetyl group deactivates the ring sufficiently to prevent over-nitration and oxidation while still directing para. Using KNO₃ in H₂SO₄ generates the nitronium ion (NO₂⁺) in situ under controlled, low-temperature conditions, enhancing selectivity.[6]
Section 3: Advanced Strategies: Directed C-H Functionalization
For substitutions that are difficult to achieve via SEAr, or when non-classical regioselectivity (e.g., C8, C5, C4) is desired, transition-metal-catalyzed C-H activation is the state-of-the-art solution.[7][8][9]
FAQ: How can I achieve selective C8-functionalization? Traditional methods always favor C6.
Answer: C8-functionalization requires overriding the inherent steric and electronic biases of the THQ ring. This is accomplished by using a directing group (DG) attached to the nitrogen. The DG acts as a chelating agent, binding to a transition metal catalyst and delivering it to the proximal C8 C-H bond for activation.[7][10]
Mechanism of Directed C8-Arylation:
Caption: General mechanism for directing group-assisted C8 C-H functionalization.
Common Directing Groups and Catalysts for C8-Functionalization:
| Directing Group | Typical Catalyst | Functionalization | Key Advantages | Reference |
| Picolinamide | Pd(OAc)₂ | Arylation, Halogenation | High efficiency, removable DG | [7] |
| 8-aminoquinoline | Ru(II), Rh(III) | Alkylation, Arylation | Broad scope, good tolerance | [10] |
| Amide/Carbamate | Ru(II) | Hydroxymethylation, Acyloxylation | Access to diverse functionalities | [10] |
Troubleshooting Tip: If you are observing low yields in a directed C-H activation, consider the oxidant and additives. Many palladium-catalyzed cycles require an oxidant like Ag₂CO₃ or benzoquinone to regenerate the active catalyst. For ruthenium systems, additives like K₂CO₃ or KOAc are often crucial for the C-H cleavage step.[10]
FAQ: Is it possible to functionalize the saturated ring, for example, at the C4 position?
Answer: Yes, but this requires a completely different strategy based on deprotonation rather than C-H activation. The C4 position is a benzylic site, and its protons are more acidic than others on the saturated ring.
Strategy: Directed Deprotonation-Alkylation
A highly selective method involves using a strong base like tert-butyllithium (t-BuLi) in the presence of a specific ligand, trispyrrolidinephosphoramide (TPPA).[1][11]
Causality: The organolithium base deprotonates the C4 position to form a lithiated intermediate. The TPPA ligand is crucial; it coordinates to the lithium ion, creating a separated ion pair (SIP). This SIP structure prevents competitive deprotonation at other sites or coordination-directed metalation, leading to exclusive C4 reactivity.[1] The resulting C4-anion can then be quenched with various electrophiles, such as alkyl halides.[11] This method has been successfully used to introduce both primary and secondary alkyl groups, as well as aryl groups via a subsequent Negishi cross-coupling.[1]
References
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Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. (2024). ResearchGate. [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Jeanet, A. C., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
C-H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines. (2019). ResearchGate. [Link]
-
Wang, M., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. [Link]
-
Das, A., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]
-
Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
-
Ouali, A., et al. (2011). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry. [Link]
-
Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2022). ACS Publications. [Link]
-
A Four-Component Cascade C–H Functionalization/Cyclization/Nucleophilic Substitution Reaction To Construct α-Functionalized Tetrahydroquinolines by the Strategy of in Situ Directing Group Formation. (2017). Organic Letters. [Link]
-
Morita, Y., et al. (1998). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Aires-de-Sousa, M., et al. (2014). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Link]
-
Jeanet, A. C., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. PubMed. [Link]
-
5,6,7,8-Tetrahydroquinolin-8-one. (2011). Acta Crystallographica Section E. [Link]
-
Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]
-
Tetrahydroquinolines by Lewis Acid-promoted Friedel-Crafts Cyclizations. (2015). ResearchGate. [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
-
Kim, D., et al. (2013). Stereoselective and regioselective intramolecular Friedel-Crafts reaction of aziridinium ions for synthesis of 4-substituted tetrahydroisoquinolines. PubMed. [Link]
-
Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. (2019). PMC. [Link]
-
Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
-
Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (2021). New Journal of Chemistry. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2015). RSC Advances. [Link]
-
Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. (2021). ACS Publications. [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
-
34.04 Site Selectivity in Electrophilic Aromatic Substitution. (2018). YouTube. [Link]
-
Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. (2022). MDPI. [Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (2022). ACS Publications. [Link]
-
Aldehydes to Secondary Alcohols, Part 10: The Friedel-Crafts Alkylation. (2020). YouTube. [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2021). NIH. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Semantic Scholar. [Link]
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Preventing oxidation of tetrahydroquinoline during acylation
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the acylation of tetrahydroquinolines (THQs). The inherent sensitivity of the THQ scaffold to oxidation presents unique challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the success of your reactions, focusing on the prevention of oxidative side products.
Understanding the Core Challenge: The Lability of Tetrahydroquinolines
The secondary amine within the 1,2,3,4-tetrahydroquinoline ring is an electron-rich center, making it highly susceptible to oxidation. The primary degradation pathway involves the loss of hydrogen atoms to form the aromatic quinoline system.[1] This process can be initiated by atmospheric oxygen, trace metal impurities, or even strong oxidizing agents, often leading to complex reaction mixtures and significantly reduced yields of the desired N-acylated product. The acylation reaction itself is a protective strategy; by converting the electron-donating amine to a less reactive, electron-withdrawing amide, the molecule's susceptibility to further oxidation is greatly diminished.[2][3] The critical phase, therefore, is the period before the acylation is complete.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the acylation of tetrahydroquinolines, presented in a question-and-answer format.
Section 1: Reaction Initiation & Atmospheric Control
Question: My reaction mixture turned dark brown/black immediately after adding the reagents. What happened?
Answer: This is a classic sign of rapid oxidation of your tetrahydroquinoline starting material. The electron-rich amine can undergo single-electron transfer (SET) in the presence of oxygen, forming highly colored radical intermediates that can polymerize or aromatize to quinoline.[1][3] This is particularly common if your solvent was not degassed or if the reaction was performed open to the air.
dot
Caption: General oxidation pathway of tetrahydroquinoline.
Preventative Action: Strict exclusion of oxygen is paramount. Always perform the reaction under an inert atmosphere, such as dry nitrogen or argon.[4][5] Ensure all glassware is flame- or oven-dried to remove adsorbed water and oxygen. Solvents should be rigorously degassed prior to use by sparging with an inert gas for at least 15-30 minutes.[6]
Question: Is a nitrogen balloon sufficient, or do I need a full manifold setup?
Answer: The required level of atmospheric control depends on the scale and sensitivity of your specific THQ derivative.
-
For robust, small-scale reactions (<1 mmol): A well-sealed flask with a nitrogen-filled balloon is often adequate.
-
For larger-scale, sensitive, or lengthy reactions: A dual-manifold system providing positive static pressure of an inert gas is strongly recommended.[5][7] This provides a more reliable barrier against atmospheric intrusion.
Section 2: Reagent Selection and Stoichiometry
Question: Which acylating agent is best: an acyl chloride or an acid anhydride?
Answer: The choice depends on a trade-off between reactivity and handling.
| Reagent Type | Advantages | Disadvantages | Recommended Base |
| Acyl Chloride | Highly reactive, drives reactions to completion quickly. | Generates corrosive HCl gas; can be overly reactive with sensitive functional groups. | Non-nucleophilic amine base (e.g., Triethylamine, DIPEA) to scavenge HCl. Pyridine can sometimes be used but may lead to side products. |
| Acid Anhydride | Less aggressive than acyl chlorides, easier to handle. Byproduct (a carboxylic acid) is less corrosive. | Slower reaction times. May require elevated temperatures.[2] | Can be run with an amine base or sometimes neat with excess anhydride.[2] |
The general order of reactivity for common acylating agents is Acyl Chlorides > Acid Anhydrides > Carboxylic Acids (with coupling agents).[8] For a standard, uncomplicated acylation, an acid anhydride often provides the best balance of reactivity and ease of use.[2]
Question: My reaction is sluggish and my starting material is degrading. What role does the base play?
Answer: The base is critical for two reasons: it neutralizes the acidic byproduct of the reaction (e.g., HCl from an acyl chloride) and can influence the nucleophilicity of the THQ nitrogen. Using a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) is often a good choice as it is less likely to compete with the THQ in reacting with the acylating agent. Triethylamine (Et₃N) is also widely used. Ensure the base is pure and dry; impurities can introduce contaminants that catalyze oxidation.
dot
Caption: Troubleshooting decision tree for acylation issues.
Section 3: Work-up and Purification
Question: I see a good product spot on TLC, but my yield is low after work-up and chromatography. Where is my product going?
Answer: Unreacted tetrahydroquinoline and the N-acylated product can behave differently during work-up. The basic nature of any remaining starting material can cause issues.
-
Aqueous Wash: During an aqueous work-up, the acylated product (amide) is neutral and will remain in the organic layer. However, the unreacted THQ is basic. Washing with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl) will protonate the starting amine, pulling it into the aqueous layer and effectively separating it from your neutral product.[9]
-
Chromatography: Amines are notorious for streaking on silica gel, which can lead to poor separation and product loss. If you suspect residual starting material is contaminating your product, you can pre-treat your silica gel by slurrying it with a solvent system containing a small amount of triethylamine (~1-2%) before packing the column. Alternatively, using basic alumina for chromatography can be effective for purifying amines and amides.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation under Inert Atmosphere
This protocol provides a robust method for the N-acylation of a generic tetrahydroquinoline using an acid anhydride.
Materials:
-
1,2,3,4-Tetrahydroquinoline (1.0 equiv)
-
Acid Anhydride (e.g., Acetic Anhydride, 1.2 - 1.5 equiv)
-
Triethylamine (Et₃N) or DIPEA (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard, flame-dried glassware (round-bottom flask, condenser if heating)
Procedure:
-
Glassware Preparation: Assemble the reaction flask and condenser (if needed). Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.[4]
-
Reagent Preparation: Dissolve the tetrahydroquinoline (1.0 equiv) in the chosen anhydrous solvent (e.g., DCM) in the reaction flask.
-
Inert Atmosphere: Ensure the system is sealed and maintained under a positive pressure of inert gas.
-
Base Addition: Add the amine base (e.g., Et₃N, 1.5 equiv) to the stirred solution via syringe.
-
Cooling (Optional but Recommended): Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exotherm of the acylation and minimize side reactions.
-
Acylating Agent Addition: Add the acid anhydride (1.2 equiv) dropwise via syringe to the cooled, stirred solution over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess anhydride and acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM, 3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove unreacted THQ and base), water, and finally brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
References
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. [Link]
-
Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. National Institutes of Health (NIH). [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. National Institutes of Health (NIH). [Link]
-
Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. ResearchGate. [Link]
-
Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. National Institutes of Health (NIH). [Link]
-
Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. ResearchGate. [Link]
-
Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Royal Society of Chemistry. [Link]
-
Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds. ACS Publications. [Link]
-
Asymmetric acylation of tetrahydroisoquinoline mediated by photoredox catalysis in the presence of a chiral carbene. ResearchGate. [Link]
-
Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Royal Society of Chemistry. [Link]
-
Workup: Amines. University of Rochester Department of Chemistry. [Link]
-
Inert Atmosphere. YouTube. [Link]
-
How to prevent/minimize rapid air oxidation or arylamine. ResearchGate. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Safeguarding Amines from Oxidation by Enabling Technologies. Office of Scientific and Technical Information. [Link]
-
Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. National Institutes of Health (NIH). [Link]
-
Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. ACS Publications. [Link]
-
Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]
-
Amine workup. Reddit. [Link]
-
Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. ResearchGate. [Link]
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Technical Support Center: Purification of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone
Introduction: 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone is a valuable synthetic intermediate in medicinal chemistry and materials science. The tetrahydroquinoline core is a privileged scaffold found in numerous bioactive molecules and pharmaceuticals.[1] However, its purification presents distinct challenges due to its structural features: a basic secondary amine within the hydrogenated ring and a ketone on the aromatic portion. These functional groups can lead to tenacious impurities, challenging separations, and product stability issues. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers navigate these complexities and achieve high purity.
Section 1: Understanding the Purification Challenge - Common Impurities
The purification strategy is dictated by the impurity profile, which is a direct consequence of the synthetic route. A common approach to synthesizing this molecule is the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. This and other methods can introduce several classes of impurities that are often difficult to separate.
| Impurity Class | Potential Source | Key Properties & Separation Rationale |
| Starting Material | Incomplete reaction | 1,2,3,4-Tetrahydroquinoline is more basic and polar than the product. It may streak on silica gel. |
| Over-Acylated Byproduct | Aggressive reaction conditions | N-acetylated byproduct, 1-acetyl-8-acetyl-tetrahydroquinoline, is less polar than the desired product. |
| Positional Isomers | Poor regioselectivity | Acylation at the 6-position can occur. This isomer often has very similar polarity, posing a significant chromatographic challenge. |
| Oxidation Products | Exposure to air, especially during heating | 1-(Quinolin-8-yl)ethanone is a common impurity. It is more conjugated and often colored, with a polarity similar to the target compound. |
| Reaction Reagents/Catalyst | Workup carryover | Residual Lewis acids (e.g., AlCl₃) or Brønsted acids can complex with the product, making it an intractable oil. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My final product is a dark, viscous oil that won't solidify. How can I crystallize it?
A: This is a common issue, often caused by residual solvents or the presence of greasy impurities that inhibit crystal lattice formation.
-
First, ensure all solvent is removed: Use a high-vacuum pump for several hours. Gentle heating (e.g., 40°C) can aid this process if the compound is stable.
-
Attempt trituration: Add a non-polar solvent in which your product is poorly soluble but the impurities are (e.g., cold hexanes, diethyl ether). Stir or sonicate the mixture. The product may precipitate as a solid or powder.
-
If trituration fails, proceed to a systematic recrystallization screen. See Protocol 4.2 for a detailed workflow. A mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, is often effective.[2]
Q2: What is the best way to monitor the purification by column chromatography?
A: Thin-Layer Chromatography (TLC) is indispensable. Use a solvent system that gives your product a retention factor (Rƒ) of approximately 0.25-0.35 for optimal separation. Stain with potassium permanganate (KMnO₄), which is highly effective for visualizing the tetrahydroquinoline ring that may be UV-inactive or poorly visible.
Q3: I ran a column, and my fractions look clean by TLC, but the combined product is still impure by NMR. What happened?
A: This typically points to co-elution, where an impurity has a very similar Rƒ to your product.
-
Re-evaluate your TLC system: Try a different eluent with different solvent properties (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system). This can alter the selectivity and resolve the hidden impurity.
-
Consider positional isomers: Isomers (e.g., the 6-acetyl derivative) are notoriously difficult to separate. A very long column, a shallow gradient, or preparative HPLC might be necessary.[3]
Q4: Can I use an acid-base extraction in the workup to simplify purification?
A: Yes, this is a highly effective strategy. The secondary amine in the tetrahydroquinoline ring is basic. You can wash your crude organic extract with dilute acid (e.g., 1M HCl) to pull the product and basic impurities into the aqueous layer, leaving non-basic impurities (like any N-acetylated byproducts) behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent. This is an excellent first-pass purification step before chromatography or recrystallization.
Section 3: In-Depth Troubleshooting Guide
Problem: Persistent Tailing or Streaking During Column Chromatography
-
Causality: The basic nitrogen of your product interacts strongly with the acidic silanol groups on the surface of the silica gel. This ionic interaction is stronger than simple polar partitioning, causing a portion of the molecules to "stick" and elute slowly, resulting in a tailed spot or peak.
-
Solution: Add a small amount of a competitive base to your eluent system.
-
Prepare your chosen eluent (e.g., 30% Ethyl Acetate in Hexane).
-
To this mixture, add 0.5-1% triethylamine (Et₃N) or pyridine by volume.
-
The added amine neutralizes the acidic sites on the silica, allowing your product to elute based on polarity, resulting in sharper bands and improved separation.
-
Problem: Product Decomposes or Oxidizes on the Column
-
Causality: Tetrahydroquinolines can be sensitive to air oxidation, a process that can be catalyzed by the acidic surface of silica gel.[4] This is often observed as the appearance of new, often colored, spots on TLC plates of later fractions.
-
Solutions:
-
Deactivate the Silica: Use silica gel that has been pre-treated with triethylamine. This can be done by washing the silica with a 1-2% solution of Et₃N in your starting eluent before packing the column.
-
Work Quickly: Do not let the crude material sit on the column for an extended period before eluting.
-
Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) instead of silica gel for particularly sensitive compounds.
-
Section 4: Standardized Purification Protocols
Protocol 4.1: Optimized Flash Column Chromatography
This protocol assumes a crude product contaminated with both more polar (unreacted starting material) and less polar (over-acylated) impurities.
-
Select and Prepare the Eluent: Based on TLC analysis, choose a solvent system. A good starting point is a gradient of 10% to 50% ethyl acetate in hexanes. Add 0.5% triethylamine to the mixture to prevent peak tailing.
-
Pack the Column: Use the "slurry method." Wet a sufficient amount of silica gel with your starting eluent (e.g., 10% EtOAc/Hexane + 0.5% Et₃N) to form a pourable slurry. Pour it into the column and use gentle pressure or tapping to create a well-packed, homogenous bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent. For better resolution, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column bed.
-
Elute and Collect: Start running the column with the initial low-polarity eluent. Collect fractions and monitor them meticulously by TLC. Gradually increase the polarity of the eluent to first elute the less polar impurities, then your desired product, and finally the highly polar impurities.
-
Combine and Concentrate: Analyze all fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table of Recommended Solvent Systems for Chromatography
| Solvent System (v/v) | Target Impurities | Rationale |
| 10-50% Ethyl Acetate / Hexanes | General purpose | Good for separating compounds of moderate polarity. |
| 20-70% Dichloromethane / Hexanes | Less polar impurities | Offers different selectivity compared to ethyl acetate. |
| 1-5% Methanol / Dichloromethane | More polar impurities | The alcohol is a strong hydrogen bond donor and acceptor, effective for eluting more polar compounds. |
| Note: Always add 0.5% triethylamine to any system using silica gel. |
Protocol 4.2: Systematic Recrystallization
Recrystallization is the most effective method for achieving high crystalline purity if a suitable solvent is identified.[5]
-
Solvent Screening: Place a small amount of your impure oil (~20 mg) in several test tubes. To each, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water) dropwise.
-
Identify Potential Solvents: A good single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[5] A good two-solvent system consists of a "soluble" solvent and a "poor" solvent in which the compound is insoluble; the two solvents must be miscible.[5]
-
Perform the Recrystallization:
-
Dissolve the crude product in the minimum amount of the hot "soluble" solvent (or the single good solvent).
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution through a celite plug to remove the charcoal and colored impurities.
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the hot "soluble" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Do not disturb it. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5]
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Section 5: Visualization of Workflows
Decision Logic for Purification Strategy
The following diagram outlines a logical pathway for selecting an appropriate purification method based on the initial state of the crude product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Workflow for Column Chromatography
This diagram provides a step-by-step process for diagnosing and solving common issues encountered during column chromatography.
Caption: Troubleshooting guide for common column chromatography issues.
References
-
ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
PrepChem. (2018). Synthesis of (A) 1,2,3,4-Tetrahydro-8-quinolinol. Retrieved from [Link]
-
Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Retrieved from [Link]
-
Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2649-2689. Retrieved from [Link]
-
PubChem. (n.d.). 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions | MDPI [mdpi.com]
- 5. Home Page [chem.ualberta.ca]
Technical Support Center: HPLC Analysis of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for resolving chromatographic issues encountered with 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. This document provides in-depth troubleshooting advice, protocols, and scientific explanations to help you achieve optimal peak symmetry in your HPLC analysis.
Introduction: Understanding the Challenge
Peak tailing is a common and frustrating issue in HPLC, leading to poor resolution, inaccurate integration, and compromised data quality.[1][2] The analyte , 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, possesses specific structural features that make it particularly susceptible to this phenomenon. Its basic tetrahydroquinoline moiety and the potential for metal chelation are the primary drivers of secondary interactions with the stationary phase and HPLC system components, resulting in asymmetric peaks.[3][4][5]
This guide will walk you through a logical, cause-and-effect-based troubleshooting process to diagnose and resolve these issues effectively.
Troubleshooting Guide: Resolving Peak Tailing
Q1: I'm observing significant peak tailing with 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. What are the most likely causes?
A1: Based on the structure of your analyte, there are two predominant chemical interactions that cause peak tailing. It is common for both to contribute to the problem simultaneously.
-
Secondary Silanol Interactions: The most frequent cause of tailing for basic compounds is the interaction between the protonated (positively charged) amine group of your analyte and ionized, acidic residual silanol groups (Si-O⁻) on the surface of standard silica-based reversed-phase columns.[3][6][7][8] This interaction creates a secondary, non-hydrophobic retention mechanism that slows a portion of the analyte molecules, causing them to elute later and form a "tail".[3][9]
-
Metal Chelation: The analyte's structure, featuring a nitrogen atom and a nearby carbonyl group, can act as a chelating agent. It can form complexes with trace metal ions (e.g., iron, nickel, chromium) present in the stainless steel components of the HPLC system (frits, tubing, column body) or as contaminants within the silica packing material itself.[1][10][11] This interaction also leads to delayed elution and peak distortion.[5]
The following troubleshooting workflow provides a systematic approach to identifying and resolving the root cause.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Q2: How do I specifically address peak tailing caused by silanol interactions?
A2: To mitigate silanol interactions, you must either suppress the ionization of the silanol groups or mask their effect.
-
Strategy 1: Lower the Mobile Phase pH. This is the most effective and straightforward approach. By lowering the mobile phase pH to below 3, the vast majority of surface silanol groups will be protonated (Si-OH), neutralizing their negative charge.[1][3][12] This prevents the electrostatic interaction with your protonated basic analyte.
-
Strategy 2: Add a Competing Base. A small, basic mobile phase additive, such as triethylamine (TEA), can be used.[12] TEA is a "silanol suppressor"; it preferentially interacts with the active silanol sites, effectively shielding them from your analyte.
-
Action: Add TEA to your aqueous mobile phase at a concentration of 10-25 mM. Note that this approach can shorten column lifetime and may require re-equilibration.[12]
-
-
Strategy 3: Use a Modern, High-Purity, End-capped Column. Older columns (Type A silica) had more acidic silanols and metal impurities.[8][12] Modern columns (Type B silica) are much more inert. Look for columns that are described as "high-purity," "fully end-capped," or specifically designed for basic compounds. End-capping chemically converts many residual silanols into less reactive species.[6]
Q3: What if I suspect metal chelation is the primary issue?
A3: If adjusting the mobile phase for silanol effects doesn't fully resolve the tailing, or if you notice a gradual worsening of peak shape over time, metal chelation is a strong possibility.
-
Strategy 1: System and Column Passivation. The stainless steel surfaces of your HPLC can be "passivated" to remove active metal sites. This can be done by flushing the system with acids. A common, though aggressive, method involves flushing with nitric acid. A safer and often effective alternative is to perform several injections of a strong chelating agent like EDTA to remove accessible metal ions.
-
Action: Prepare a 0.1% EDTA solution in water. Disconnect your column and replace it with a union. Flush your entire HPLC system with this solution for 30-60 minutes, followed by a thorough flush with your mobile phase.
-
-
Strategy 2: Add a Chelating Agent to the Mobile Phase. Including a weak chelating agent, such as EDTA, at a low concentration (e.g., 50 µM) in your mobile phase can be highly effective. The EDTA will bind to any metal ions in the system or on the column, preventing your analyte from interacting with them.
-
Strategy 3: Utilize Bio-Inert Hardware. For long-term, robust analysis of chelating compounds, consider using an HPLC system and column with bio-inert or PEEK (polyetheretherketone) flow paths. These systems replace stainless steel with materials that do not leach metal ions, eliminating the problem at its source.[5]
Detailed Protocols & Data
Q4: What is a step-by-step protocol for mobile phase optimization to reduce silanol interactions?
A4: This protocol systematically tests the effect of mobile phase acidifiers.
Objective: To find the optimal mobile phase additive and concentration to achieve a tailing factor < 1.5.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
Formic Acid (FA), high purity
-
Trifluoroacetic Acid (TFA), high purity
-
Your analyte standard, prepared in mobile phase
Procedure:
-
Establish a Baseline: Prepare your mobile phase without any acid additive. Equilibrate the column and inject your standard. Record the chromatogram and calculate the tailing factor.
-
Test Formic Acid (0.1%): Prepare a new aqueous mobile phase containing 0.1% formic acid. Equilibrate the column for at least 15 column volumes. Inject the standard and record the results.
-
Test Trifluoroacetic Acid (0.1%): If peak shape is still not optimal and you are using UV detection, flush the system thoroughly and prepare a new aqueous mobile phase containing 0.1% TFA. Equilibrate and inject the standard.
-
Compare Results: Analyze the tailing factor, retention time, and peak width for each condition.
| Mobile Phase Additive | Typical Concentration | Mechanism of Action | Key Advantage | Key Disadvantage |
| None | N/A | Reversed-phase only | Simple mobile phase | Prone to severe tailing for basic analytes |
| Formic Acid (FA) | 0.05% - 0.2% | Lowers pH, protonates silanols | Good MS compatibility | May not fully eliminate severe tailing |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Lowers pH & acts as ion-pair agent[14][15] | Excellent peak shape for basic compounds | Causes significant ion suppression in MS[13] |
| Triethylamine (TEA) | 10 - 25 mM | Acts as a competing base (silanol suppressor)[12] | Effective at neutral or higher pH | Can shorten column life, not MS-friendly |
| EDTA | 25 - 100 µM | Metal chelating agent | Specifically targets metal interactions | Does not address silanol interactions |
Frequently Asked Questions (FAQs)
Q: What is considered an acceptable USP Tailing Factor (Tf)? A: Ideally, a perfectly symmetrical Gaussian peak has a Tf of 1.0. For regulated methods, a Tf of ≤ 2.0 is often the upper limit.[1] For method development and routine analysis, a target of Tf ≤ 1.5 is a good benchmark for acceptable peak shape.[6]
Q: Could my sample injection solvent be causing the tailing? A: Yes. If your sample is dissolved in a solvent that is significantly stronger (i.e., higher percentage of organic solvent) than your mobile phase, it can cause peak distortion, including tailing or fronting.[16] Best Practice: Whenever possible, dissolve your sample in the initial mobile phase composition.
Q: All of my peaks are tailing, not just the 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. What does this mean? A: If all peaks in your chromatogram are tailing, it typically points to a physical or system-wide issue rather than a specific chemical interaction with one analyte.[7] Common causes include:
-
Column Void or Damage: A void may have formed at the head of the column.[3][7] Try reversing and flushing the column (if the manufacturer allows) or replacing it.[3]
-
Partially Blocked Frit: Particulates from the sample or mobile phase may have blocked the column inlet frit.[7] Using in-line filters and guard columns can prevent this.
-
Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening and tailing.[6]
Q: How do I know if I should change my column? A: Consider changing your column if:
-
You have tried optimizing the mobile phase (pH, additives) with limited success.
-
The peak tailing persists even after flushing and cleaning the column according to the manufacturer's instructions.
-
A known, well-behaving standard compound also shows poor peak shape on the column, indicating the column itself is the problem.[1]
-
You are using an older generation (Type A silica) column. Upgrading to a modern, high-purity, end-capped column specifically designed for basic compounds is often the most robust long-term solution.
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved January 22, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 22, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (2009). Agilent. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]
-
1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 22, 2026, from [Link]
-
1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]
-
Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-. (n.d.). NIST. Retrieved January 22, 2026, from [Link]
-
1-(1,2,3,4-Tetrahydropyridin-2-yl)ethanone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
O'Laughlin, J. W. (1984). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. Journal of Liquid Chromatography, 7(sup1), 127-204. [Link]
-
Why is trifluoroacetic acid (TFA) used in c-18 column? (2014). ResearchGate. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC. [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022). LCGC International. [Link]
-
Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? (n.d.). Waters. Retrieved January 22, 2026, from [Link]
-
Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. (2007). Journal of Separation Science, 30(10), 1413-1422. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. silcotek.com [silcotek.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. support.waters.com [support.waters.com]
- 16. agilent.com [agilent.com]
Technical Support Center: A Guide to Interpreting Complex NMR Spectra of Substituted Tetrahydroquinolines
Welcome to the technical support center for the analysis of substituted tetrahydroquinolines using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting the often complex and nuanced NMR spectra of these important heterocyclic compounds. Tetrahydroquinolines are a prevalent scaffold in medicinal chemistry, and a thorough understanding of their structure and stereochemistry is paramount for advancing drug discovery programs.[1][2][3]
This resource is structured in a question-and-answer format to directly address common and advanced issues encountered during spectral interpretation. We will delve into the "why" behind experimental choices and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why do the methylene protons at the C3 position of my substituted tetrahydroquinoline show such a complex splitting pattern?
This is a frequently observed phenomenon due to the presence of diastereotopic protons . In a substituted tetrahydroquinoline, the puckered nature of the non-aromatic ring and the presence of a stereocenter (often at C2 or C4) can render the two protons on the C3 methylene group chemically non-equivalent.[4][5][6]
-
Causality: Even in achiral molecules, if there's no plane of symmetry bisecting the H-C-H angle of the methylene group, the two protons will be in different chemical environments.[4][6] One proton might be axial and the other equatorial, leading to different chemical shifts.
-
What you'll see: Instead of a simple triplet (from coupling to the two C2 protons), you will likely observe two separate multiplets, each integrating to one proton. These two protons will not only have different chemical shifts but will also couple to each other (geminal coupling) and to the adjacent protons at C2 and C4 with different coupling constants.
-
Troubleshooting:
-
Higher Magnetic Field: Recording the spectrum on a higher field spectrometer can help to resolve the overlapping multiplets.
-
2D NMR: A COSY (Correlation Spectroscopy) experiment is invaluable here. It will show the correlation between the two diastereotopic protons at C3 and their respective couplings to the protons at C2 and C4. An HSQC (Heteronuclear Single Quantum Coherence) experiment will confirm that both proton signals correspond to the same carbon.[7][8][9][10]
-
Troubleshooting Guides
Guide 1: Distinguishing Between cis and trans Isomers
Determining the relative stereochemistry of substituents is a critical step. For 2,4-disubstituted tetrahydroquinolines, for example, distinguishing between the cis and trans diastereomers can be challenging from a simple 1D ¹H NMR spectrum alone.
Q2: My 1D ¹H NMR spectrum shows two sets of signals, suggesting a mixture of diastereomers. How can I definitively assign the stereochemistry?
While coupling constants can provide clues, Nuclear Overhauser Effect (NOE) based experiments are the gold standard for determining through-space proximity of protons and thus, the relative stereochemistry.
-
The Power of NOE: NOE is the transfer of nuclear spin polarization from one nucleus to another through space. A strong NOE signal is observed between protons that are close to each other (typically < 5 Å).
-
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation: Prepare a reasonably concentrated sample in a deuterated solvent. Ensure the sample is free of paramagnetic impurities which can quench the NOE effect.
-
Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for molecules in the size range of tetrahydroquinolines as it avoids the issue of zero-crossing where the NOE effect can disappear.[10][11]
-
Data Processing and Interpretation:
-
Look for cross-peaks that connect protons on the substituents at C2 and C4 to the protons on the tetrahydroquinoline ring.
-
For a cis isomer, you would expect to see a strong NOE correlation between the axial proton at C2 and the axial proton at C4.
-
For a trans isomer, you would expect an NOE between the axial proton at C2 and the equatorial proton at C4, and between the equatorial proton at C2 and the axial proton at C4.
-
-
Workflow for Stereochemistry Determination
Caption: Workflow for determining stereochemistry using 2D NOESY/ROESY.
Guide 2: Complete Signal Assignment in a Heavily Substituted Tetrahydroquinoline
Q3: My tetrahydroquinoline has multiple substituents on both the aromatic and heterocyclic rings, leading to significant signal overlap in the ¹H NMR spectrum. How can I confidently assign all proton and carbon signals?
For complex molecules, a combination of 2D NMR experiments is essential for unambiguous structural elucidation.[7][8][9]
-
The Strategy: A Suite of 2D NMR Experiments
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). This is the first step to piece together the spin systems of the molecule.
-
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows you to assign the carbon signals based on the already assigned proton signals (or vice-versa).[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting different spin systems and for assigning quaternary carbons.[8][9]
-
Experimental Protocol: A Step-by-Step Guide to Full Assignment
-
Acquire High-Quality 1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} spectra.
-
Run a COSY Experiment: Identify the different spin systems within your molecule. For a tetrahydroquinoline, you should be able to trace the connectivity from the NH proton (if present) to the C2 proton, then to the C3 protons, and finally to the C4 proton.
-
Perform an HSQC/HMQC Experiment: Correlate the proton signals with their directly attached carbons. This will give you the chemical shifts of the protonated carbons.
-
Acquire an HMBC Spectrum:
-
Look for correlations from the C2 proton to the C4 carbon and the aromatic carbons.
-
Correlations from the NH proton can help to confirm the assignments of nearby carbons.
-
Use the HMBC data to assign any quaternary carbons by looking for correlations from nearby protons.
-
-
Synthesize the Data: Combine the information from all experiments to build a complete and self-consistent assignment of all ¹H and ¹³C signals.
Logical Flow for Complete NMR Signal Assignment
Caption: Logical workflow for complete NMR signal assignment of complex molecules.
Data Presentation: Typical ¹H NMR Chemical Shift Ranges
The following table provides typical ¹H NMR chemical shift ranges for protons in a substituted tetrahydroquinoline ring system. Note that these values can be significantly influenced by the nature and position of substituents.
| Proton(s) | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| N-H | 1.5 - 5.0 | Broad singlet | Chemical shift is highly dependent on solvent and concentration. |
| C2-H | 3.0 - 5.0 | Multiplet | Often coupled to N-H and C3 protons. |
| C3-H (axial) | 1.5 - 2.5 | Multiplet | Typically upfield of the equatorial proton. |
| C3-H (equatorial) | 2.0 - 3.0 | Multiplet | Diastereotopic with the axial proton. |
| C4-H | 2.5 - 4.5 | Multiplet | Position is sensitive to substituents at C4. |
| Aromatic-H | 6.5 - 8.0 | Multiplets | Splitting patterns depend on the substitution pattern. |
References
-
Zhang, Z., et al. (2021). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Catalysis Science & Technology. [Link]
-
Zhang, Z., et al. (2021). Tandem synthesis of tetrahydroquinolines and identification of the reaction network by operando NMR. The Royal Society of Chemistry. [Link]
-
Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. [Link]
-
Kouznetsov, V. V., & Palma, A. (2012). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate. [Link]
-
de Souza, M. C. B. V., et al. (2022). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Medicinal Chemistry Letters. [Link]
-
Reddy, T. J., & Tunge, J. A. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
-
Jeanet, B. S., et al. (2021). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]
-
Nagadi, N. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Reddy, T. J., & Tunge, J. A. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]
-
Irwin, B. W. J., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]
-
Gheorghiu, M. D., et al. (2022). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]
-
OChemSimplified. (2021, September 30). NMR Spectroscopy: Diastereotopism. YouTube. [Link]
-
Wang, X., et al. (2023). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem. [Link]
-
Singh, P., & Singh, J. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Journal of Pharmaceutical Sciences. [Link]
-
Mohammadi, M. S., et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [Link]
-
Kamal, A., et al. (2009). Conformational Studies of Some Substituted Tetrahydro-1,4-Thiazine-1,1-Dioxides Using H-1 and C-13 NMR Spectra. ResearchGate. [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]
-
LibreTexts. (2021, June 16). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
-
NotDijkstra. (2020, December 21). Diastereotopic methylene protons in achiral molecules. Chemistry Stack Exchange. [Link]
-
Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry. [Link]
-
Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic. Chemistry Steps. [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. ETH Zurich. [Link]
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- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Minimizing byproduct formation in the synthesis of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, focusing on the critical aspect of minimizing byproduct formation. By understanding the underlying chemical principles and common pitfalls, you can significantly improve the yield, purity, and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline?
The synthesis of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, typically achieved via Friedel-Crafts acylation, is often complicated by the formation of three primary byproducts:
-
N-acetyl-1,2,3,4-tetrahydroquinoline: This arises from the acylation of the secondary amine on the nitrogen atom instead of the aromatic ring. The lone pair on the nitrogen is highly nucleophilic, making N-acylation a kinetically favorable but undesired side reaction.[1][2]
-
1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone: This is the C-6 regioisomer. The amino group is an ortho, para-director, meaning it activates the aromatic ring for electrophilic substitution at the positions ortho (C-8) and para (C-6) to the nitrogen. This results in a potential mixture of C-6 and C-8 acetylated products.
-
Di-acetylated Products: In some cases, both the nitrogen and the aromatic ring (at either C-6 or C-8) can undergo acylation, leading to di-substituted byproducts.
Q2: What is the mechanistic reason for the competition between N-acylation and C-acylation?
The core of the issue lies in the dual reactivity of the 1,2,3,4-tetrahydroquinoline substrate. It possesses two nucleophilic sites: the nitrogen of the secondary amine and the electron-rich aromatic ring.
-
N-Acylation: Direct attack of the nitrogen's lone pair on the acylium ion (or activated acylating agent) is a rapid, often reversible, process. This reaction does not require the harsh conditions of a Friedel-Crafts reaction and can occur even with mild acetylating agents.[1]
-
C-Acylation (Friedel-Crafts): This is an electrophilic aromatic substitution reaction.[3] It requires a Lewis acid catalyst (e.g., AlCl₃) to generate a highly electrophilic acylium ion from an acyl halide or anhydride.[4] The aromatic ring then attacks this electrophile. To favor C-acylation, the N-acylation pathway must be effectively suppressed.
Q3: How does the choice of Lewis acid and reaction conditions influence the C-8 vs. C-6 regioselectivity?
Achieving high regioselectivity for the desired C-8 isomer over the C-6 isomer is a significant challenge. The outcome is governed by a delicate balance of electronic effects, steric hindrance, and catalyst coordination.
A critical strategy involves using a stoichiometric excess of a strong Lewis acid like aluminum chloride (AlCl₃). The Lewis acid coordinates strongly with the lone pair of the tetrahydroquinoline's nitrogen atom. This coordination has two crucial effects:
-
Deactivation of Nitrogen: The complexation effectively "protects" the nitrogen, drastically reducing its nucleophilicity and thereby suppressing the undesired N-acylation side reaction.[5]
-
Directing Effect: The bulky Lewis acid-amine complex can sterically hinder the C-8 position. However, it is proposed that this complex can also act as an intramolecular directing group, delivering the acylating agent preferentially to the ortho (C-8) position. The precise regiochemical outcome can be highly dependent on the specific substrate, Lewis acid, solvent, and temperature. Studies have shown that controlling these factors, particularly through the use of N-protecting groups, can dictate the isomer ratio.[6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems.
Issue 1: My crude reaction mixture shows a significant amount of the N-acetyl byproduct.
-
Probable Cause A: Insufficient Lewis Acid. The most common cause is an inadequate amount of Lewis acid catalyst. Both the starting material and the ketone product can form stable complexes with the Lewis acid, sequestering it from the reaction.[3][5] If there isn't enough free Lewis acid to activate the acylating agent, the uncomplexed, nucleophilic nitrogen of the starting material will readily react.
-
Solution A: Increase the stoichiometry of the Lewis acid (e.g., AlCl₃) to at least 2.5-3.0 equivalents relative to the tetrahydroquinoline. Ensure the Lewis acid is of high purity and handled under strictly anhydrous conditions, as moisture will rapidly deactivate it.[5]
-
Probable Cause B: Incorrect Order of Addition. Adding the tetrahydroquinoline substrate to a pre-formed mixture of the acylating agent and Lewis acid can lead to localized high concentrations of the uncomplexed amine, favoring N-acylation.
-
Solution B: The optimal procedure is to first form the complex between the 1,2,3,4-tetrahydroquinoline and the Lewis acid. This is typically done by adding the Lewis acid to a solution of the substrate at a low temperature (e.g., 0 °C). The acylating agent (e.g., acetyl chloride) should then be added slowly to this pre-formed complex.
Issue 2: My product is a mixture of C-8 and C-6 isomers with a low C-8/C-6 ratio.
-
Probable Cause A: Suboptimal Lewis Acid or Solvent. The nature of the Lewis acid-amine complex, which influences regioselectivity, is sensitive to the reaction medium. Some solvents can compete for coordination with the Lewis acid, altering its directing ability.
-
Solution A: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common and effective solvents. If selectivity remains poor, consider screening other non-coordinating solvents. While AlCl₃ is standard, other Lewis acids like TiCl₄ or SnCl₄ could be investigated, though they may require significant optimization.[7]
-
Probable Cause B: Temperature Control. Friedel-Crafts reactions can be sensitive to temperature. Higher temperatures might provide enough energy to overcome the activation barrier for the formation of the thermodynamically favored C-6 (para) isomer, reducing selectivity.
-
Solution B: Maintain strict temperature control throughout the reaction. Start the addition of the acylating agent at a low temperature (0 °C) and allow the reaction to warm slowly to room temperature while monitoring its progress by TLC or LC-MS.
Issue 3: The reaction is sluggish, shows low conversion, or results in polymerization/decomposition.
-
Probable Cause A: Deactivated Catalyst or Reagents. Moisture is the primary culprit for inactive Lewis acid catalysts.[5] Impurities in the starting materials can also inhibit the reaction.
-
Solution A: Ensure all glassware is oven-dried. Use anhydrous grade solvents. Use a fresh, high-purity bottle of Lewis acid or purify it before use. Purify the 1,2,3,4-tetrahydroquinoline (e.g., by distillation) if its purity is questionable.
-
Probable Cause B: Polymerization. Electron-rich heterocyclic systems like tetrahydroquinoline can be prone to polymerization under strongly acidic conditions, especially at elevated temperatures.[8]
-
Solution B: Maintain a low reaction temperature. Ensure efficient stirring to avoid localized heating. Upon completion, quench the reaction promptly by carefully pouring it into a mixture of ice and acid (e.g., aq. HCl) to decompose the aluminum complexes and protonate the product.
Data Summary: Byproduct Control Strategies
| Byproduct Name | Structure | Probable Cause(s) | Prevention & Mitigation Strategy |
| N-acetyl-1,2,3,4-tetrahydroquinoline | 1. Insufficient Lewis acid. 2. Highly nucleophilic free amine. 3. Incorrect order of reagent addition. | 1. Use ≥ 2.5 equivalents of high-purity AlCl₃. 2. Pre-form the substrate-Lewis acid complex before adding the acylating agent. 3. Maintain anhydrous conditions. | |
| 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone | 1. Electronic effects (para-directing). 2. Suboptimal reaction temperature. 3. Incorrect choice of solvent or Lewis acid. | 1. Use a strong Lewis acid (AlCl₃) to favor ortho-direction via complexation. 2. Maintain strict low-temperature control (0 °C to RT). 3. Use non-coordinating solvents like DCM or DCE. | |
| Polymeric/Degradation Products | N/A | 1. Excessively high reaction temperature. 2. Use of strong Brønsted acids or overly harsh conditions. | 1. Do not exceed room temperature unless necessary and validated. 2. Ensure rapid and efficient quenching of the reaction upon completion. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues in the synthesis.
Recommended Experimental Protocol
This protocol is designed to maximize the yield of the C-8 isomer while minimizing byproduct formation. Warning: This reaction is highly moisture-sensitive and involves corrosive reagents. It must be performed under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated fume hood.
Reagents & Equipment:
-
1,2,3,4-Tetrahydroquinoline (freshly distilled)
-
Aluminum Chloride (AlCl₃), anhydrous powder
-
Acetyl Chloride (CH₃COCl), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Oven-dried glassware
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,2,3,4-tetrahydroquinoline (1.0 eq) and anhydrous DCM (approx. 10 mL per 1 g of substrate).
-
Complex Formation: Cool the solution to 0 °C using an ice-water bath. With vigorous stirring, add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. A thick slurry will form. Stir the mixture at 0 °C for 30 minutes.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the slurry via a syringe over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in acidic water.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl (approx. 3 mL of HCl per 1 g of AlCl₃ used). Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. Caution: This is a highly exothermic process that will release HCl gas.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is typically a dark oil or solid. Purify via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Katritzky, A. R., & Rachwal, S. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10357-10381. [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Ishihara, Y., et al. (1992). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1, (21), 2871-2875. [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
-
Ishihara, Y., et al. (1994). Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (22), 3401-3406. [Link]
-
Chemistry Stack Exchange. (2016, March 26). Friedel-Crafts alkylation of five-membered heterocycles. Retrieved from [Link]
-
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]
- Google Patents. (2013). CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.
-
ResearchGate. (2025, October 16). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. youtube.com [youtube.com]
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- 6. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scaling Up the Synthesis of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of scaling up this important synthesis. The 1,2,3,4-tetrahydroquinoline scaffold is a key structural motif in numerous biologically active compounds and pharmaceutical agents, making robust synthetic routes to its derivatives essential.[1][2]
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis.
Q1: My Friedel-Crafts acylation is resulting in a very low yield. What are the most likely causes?
Low yield is often traced back to three critical factors: reagent quality, moisture, and temperature.
-
Reagent Quality: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to deactivation. Ensure you are using a fresh, unopened bottle or a properly stored, anhydrous grade of AlCl₃. The purity of the 1,2,3,4-tetrahydroquinoline and the acylating agent (e.g., acetyl chloride or acetic anhydride) is also critical.[3]
-
Anhydrous Conditions: Friedel-Crafts reactions are notoriously intolerant of moisture. Any water present will react with and deactivate the AlCl₃ catalyst. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried before use.[3]
-
Reaction Temperature: Sub-optimal temperature can prevent the reaction from reaching completion. While some acylations proceed at room temperature, others may require gentle heating. Conversely, excessively high temperatures can lead to side reactions and the formation of tar.[3]
Q2: I am observing a significant amount of the 6-acetyl isomer alongside my desired 8-acetyl product. How can I improve regioselectivity?
This is the most common challenge in this specific synthesis. The regioselectivity of Friedel-Crafts acylation on the 1,2,3,4-tetrahydroquinoline ring is highly dependent on the state of the nitrogen atom.
-
The Role of the NH Group: The free amine group complexes with the AlCl₃ catalyst. This complex acts as a deactivating group, directing acylation to the meta-position (C7), or it can lead to a mixture of products.
-
Solution: N-Protection: To achieve high selectivity for the 8-position, the nitrogen must be protected with an electron-withdrawing group prior to the acylation step. An acetyl group (forming N-acetyl-1,2,3,4-tetrahydroquinoline) is an excellent choice. This protection strategy modifies the directing effect and sterically favors acylation at the C8 position.[4] The protecting group can then be removed in a subsequent step.
Q3: The reaction mixture turned dark brown or black and formed a tar-like substance. What went wrong?
Tar formation is typically a sign of decomposition or polymerization, usually caused by excessive heat.
-
Exothermic Reaction: The Friedel-Crafts acylation is highly exothermic, especially during the addition of the Lewis acid and the acylating agent. If this heat is not managed, the reaction temperature can rise uncontrollably, leading to substrate or product degradation.
-
Solution: Strict Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of reagents. Ensure the reaction vessel is equipped with an efficient cooling bath and that stirring is vigorous enough to distribute heat evenly. The acylating agent should be added slowly and dropwise.
Q4: How should I safely quench a large-scale Friedel-Crafts reaction?
Quenching is a critical and potentially hazardous step. The reaction mixture contains a large amount of reactive aluminum complexes that will react violently with water.
-
Procedure: The quench should always be performed by slowly and carefully transferring the reaction mixture to a separate vessel containing a stirred mixture of crushed ice and concentrated hydrochloric acid. Never add water or ice directly to the reaction flask. This controlled "inverse quench" ensures that the quenching medium is always in excess, which helps to dissipate the significant heat of hydrolysis safely.
In-Depth Troubleshooting Guide
Use this guide for a more detailed analysis of specific experimental issues.
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Explanations |
| No Reaction (TLC shows only starting material) | 1. Inactive Catalyst: AlCl₃ was exposed to air/moisture. 2. Incorrect Stoichiometry: Insufficient AlCl₃ was used. 3. Low Temperature: The reaction lacks sufficient activation energy. | 1. Use a fresh, high-purity batch of anhydrous AlCl₃. 2. A stoichiometric amount of AlCl₃ is required as it complexes with both the acylating agent and the product ketone.[5] For N-protected tetrahydroquinoline, at least 2 equivalents are needed. 3. After the initial addition at low temperature, allow the reaction to slowly warm to room temperature or heat gently (e.g., 40-50 °C), monitoring by TLC. |
| Poor Regioselectivity (Mixture of 6- and 8-isomers) | 1. Unprotected Nitrogen: The primary cause is the free -NH group on the starting material.[4] | 1. Implement the N-protection strategy outlined in the protocol below. Acetylate the 1,2,3,4-tetrahydroquinoline first, then perform the Friedel-Crafts acylation, followed by acidic or basic hydrolysis to remove the protecting group. |
| Formation of Multiple Unidentified Byproducts | 1. Polysubstitution: Though less common in acylation than alkylation, it can occur under harsh conditions.[5][6] 2. Substrate Impurity: Impurities in the starting tetrahydroquinoline can lead to side reactions. 3. Rearrangement: The acylium ion is generally stable, but side reactions can occur at high temperatures.[7][8] | 1. Use milder conditions (lower temperature, alternative Lewis acid like ZnCl₂). 2. Purify the starting material (e.g., by distillation) before use. 3. Maintain strict temperature control throughout the reaction. |
| Difficult Workup (Formation of emulsions or gels) | 1. Incomplete Hydrolysis: Insufficient acid in the quench can lead to the formation of gelatinous aluminum hydroxides. | 1. Ensure the quench medium (ice/water) is sufficiently acidic (e.g., with concentrated HCl) to fully dissolve all aluminum salts as soluble aluminum complexes. |
| Product Isolation Challenges | 1. Isomer Separation: The 6- and 8-acetyl isomers can have similar polarities, making chromatographic separation difficult. 2. Product Loss: The product may be partially soluble in the aqueous layer, especially if the pH is low. | 1. This reinforces the need for a highly regioselective reaction via N-protection. If isomers are present, meticulous column chromatography with a shallow solvent gradient will be required. 2. After separating the organic layer, re-extract the aqueous layer multiple times with a suitable solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery. |
Logical & Experimental Workflows
Visualizing the process can help in planning and troubleshooting. The following diagrams illustrate the recommended synthetic pathway and a logical troubleshooting flow.
Caption: Recommended three-part workflow for selective synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Aluminum chloride reacts violently with water and is corrosive. Acetyl chloride is corrosive and a lachrymator.[3]
Protocol 1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM, approx. 5 mL per gram of substrate). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (1.2 eq) to the solution. Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinoline, which can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Friedel-Crafts Acylation (Scale-Up Considerations)
-
Setup: To a clean, oven-dried, multi-neck flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add anhydrous aluminum chloride (2.5 eq). Suspend the AlCl₃ in anhydrous DCM (approx. 10 mL per gram of AlCl₃). Cool the suspension to 0 °C.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.2 eq) dropwise to the AlCl₃ suspension. A gentle exotherm may be observed. Stir for 15-20 minutes at 0 °C.
-
Substrate Addition: Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Then, let the mixture warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup (Quench): In a separate, appropriately sized vessel, prepare a mixture of crushed ice and concentrated HCl. With vigorous stirring, slowly transfer the reaction mixture into the ice/HCl slurry. Caution: This process is highly exothermic and releases HCl gas.
-
Extraction: Once the quench is complete and all solids have dissolved, transfer the mixture to a large separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone.
Protocol 3: N-Deacetylation
-
Setup: Place the crude product from the previous step into a round-bottom flask. Add a 3M solution of hydrochloric acid (approx. 10 mL per gram of crude product).
-
Reaction: Heat the mixture to reflux (approx. 100 °C) and maintain for 4-8 hours, or until TLC/LCMS analysis confirms the complete removal of the acetyl group.
-
Workup: Cool the reaction mixture to room temperature. Carefully basify the solution to a pH of 9-10 using a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extraction and Purification: Extract the aqueous layer three times with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone.
References
- S. F. G. Zard, S. Z. Zard. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [URL: https://www.mdpi.com/1420-3049/18/1/835]
- S. F. G. Zard, S. Z. Zard. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270632/]
- Sigma-Aldrich. Friedel–Crafts Acylation. Sigma-Aldrich Technical Bulletin. [URL: https://www.sigmaaldrich.
- J. Ashenhurst. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- LibreTexts Chemistry. Friedel-Crafts Acylation. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Various Authors. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [URL: https://www.researchgate.
- Various Authors. New approaches towards the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (TicP). ResearchGate. [URL: https://www.researchgate.net/publication/350159491_New_approaches_towards_the_synthesis_of_1234-tetrahydroisoquinoline-3-phosphonic_acid_TicP]
- Various Authors. A Method for the Synthesis of 1,2,3,4‐Tetrahydroquinolines through Reduction of Quinolin‐2(1H)‐ones Promoted by SmI2/H2O/Et3N. ResearchGate. [URL: https://www.researchgate.net/publication/333917811_A_Method_for_the_Synthesis_of_1234-Tetrahydroquinolines_through_Reduction_of_Quinolin-21H-ones_Promoted_by_SmI2H2OEt3N]
- Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Various Authors. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ResearchGate. [URL: https://www.researchgate.
- T. Ishizaki, et al. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1994/p1/p19940003001]
- Various Authors. CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. HETEROCYCLES. [URL: https://www.heterocycles.com/newlibrary/downloads/PDF/21267/82/1]
- BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support. [URL: https://www.benchchem.
Sources
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Storage and stability issues with 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
Welcome to the technical support center for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, stability, and troubleshooting of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone?
A1: For optimal stability, 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigeration at 0-8 °C.[3] It is crucial to protect the compound from light and moisture to prevent degradation.
Q2: Is 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone sensitive to air or light?
A2: Yes, compounds containing a tetrahydroquinoline moiety can be susceptible to oxidation, which can be accelerated by exposure to air and light.[4] The secondary amine within the tetrahydroquinoline ring is a potential site for oxidation. Aromatic ketones are generally more stable, but prolonged light exposure can sometimes lead to photochemical reactions.[5][6]
Q3: What solvents are recommended for dissolving 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone?
Q4: What are the main safety precautions when handling this compound?
A4: Handle 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone.
Issue 1: The solid compound has changed color (e.g., from white/off-white to yellow/brown).
-
Potential Cause: Color change is often an indicator of degradation, likely due to oxidation of the tetrahydroquinoline ring. Exposure to air and/or light can promote the formation of colored impurities.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If the purity is compromised, consider repurifying the compound. Recrystallization or column chromatography may be effective.
-
Preventative Measures: For future use, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light by using an amber vial or by wrapping the container in aluminum foil.
-
Issue 2: Inconsistent or non-reproducible results in biological assays.
-
Potential Cause: This could be due to the degradation of the compound in the stock solution or during the experiment. The presence of impurities can also lead to off-target effects.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare fresh stock solutions before each experiment. Avoid using old stock solutions, especially if they have been stored for an extended period.
-
Stability in Assay Buffer: Determine the stability of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone in your specific assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze for degradation by HPLC or LC-MS.
-
Control Experiments: Include appropriate controls in your assays to ensure that the observed effects are due to the compound of interest and not an artifact of degradation products.
-
Issue 3: Unexpected peaks observed in analytical chromatograms (e.g., HPLC, LC-MS).
-
Potential Cause: The appearance of new peaks suggests the presence of impurities or degradation products. The primary degradation pathway to consider is the oxidation of the tetrahydroquinoline ring to the corresponding quinoline.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Potential Degradation Pathway
The most probable degradation pathway for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is the oxidation of the tetrahydroquinoline ring to form the aromatic quinoline derivative. This is an aromatization reaction that can be facilitated by various oxidizing agents, including atmospheric oxygen, especially in the presence of light or metal catalysts.
Caption: Potential oxidative degradation of the tetrahydroquinoline ring.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This is a general method and may require optimization for your specific instrumentation and sample.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 15 min, hold for 5 min, return to 10% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Protocol 2: Short-Term Stability Study
-
Prepare a stock solution of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone in a relevant solvent (e.g., DMSO).
-
Dilute the stock solution to a working concentration in your experimental buffer.
-
Divide the solution into several aliquots in separate vials.
-
Store the vials under different conditions (e.g., room temperature on the benchtop, protected from light at room temperature, 4 °C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition and analyze the sample by HPLC (using the method above) to determine the remaining percentage of the parent compound.
References
- Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. 2021-03-29.
- PubChem. 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone.
- PubMed. Visible Light-Mediated Cyclisation Reaction for the Synthesis of Highly-Substituted Tetrahydroquinolines and Quinolines. 2023-01-09.
- ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline. 2022-12-31.
- PubMed. Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1.
- Chemical Bull. Aromatic Ketones: Depth & Warmth In Candles & Diffusers. 2025-08-19.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoline. 2025-12-22.
- PubMed. Influence of temperature and storage time after light exposure on the quinine monohydrochloride chemical actinometric system.
- Advanced ChemBlocks. (1R)-1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanol.
- Quora.
- Biosynth. Safety Data Sheet - 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone;7-. 2020-08-14.
- Sigma-Aldrich. SAFETY DATA SHEET - 1,2,3,4-tetrahydroquinoline. 2025-08-06.
- Sci-Hub. Sci-Hub. 2025-08-25.
- PubMed Central. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.
- Master Organic Chemistry. Reactions and Mechanisms.
- Sigma-Aldrich.
- AA Blocks.
- MDPI.
- Arabian Journal of Chemistry.
- PubChem. 1,2,3,4-Tetrahydroquinolin-8-ol.
- PubMed. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER.
- PubChem. 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,5,5-tetramethyl-2-naphthalenyl)ethanone.
- ChemicalBook. 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)
- PubChemLite. 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one.
Sources
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- 5. Aromatic Ketones: Depth & Warmth In Candles & Diffusers [chemicalbull.com]
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- 8. biosynth.com [biosynth.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Synthetic 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone by HPLC
Introduction: Beyond the Synthesis
In the landscape of drug discovery and development, the synthesis of a novel chemical entity such as 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is a significant milestone. However, the molecule's synthetic origin necessitates a rigorous evaluation of its purity. For researchers, scientists, and drug development professionals, confirming the identity and purity of a compound is paramount; it ensures the reliability of biological data, the safety of preclinical studies, and the ultimate integrity of the scientific record. Impurities, even in trace amounts, can have unintended biological consequences, confounding results and leading to costly delays.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the purity assessment of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. We will detail a robust High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind each parameter. Furthermore, we will objectively compare this workhorse technique with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the data-driven insights necessary to select the optimal method for your laboratory's specific needs.
Part 1: The Analytical Challenge—Anticipating the Impurities
A robust analytical method is not developed in a vacuum; it is designed to solve a specific separation problem. The first step is to understand the potential impurities arising from the synthesis of the target compound. 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone is typically synthesized via a Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline.[1] This classic electrophilic aromatic substitution, while effective, presents known challenges that directly inform our analytical strategy.[2][3]
The primary analytical challenge is the potential for regioisomer formation . The acylation of 1,2,3,4-tetrahydroquinoline can result in the acetyl group adding to different positions on the benzene ring, with the 6-acetyl isomer being a common and difficult-to-separate impurity.[1] Beyond this, other process-related impurities must be considered:
-
Unreacted Starting Materials: Residual 1,2,3,4-tetrahydroquinoline.
-
Reagent-Derived Impurities: By-products from the acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Over-Acetylation Products: Di-acetylated species, though less common under controlled conditions.
Our analytical method must, therefore, be selective enough to resolve the main compound from its structurally similar regioisomer and other potential impurities.[4]
Part 2: A Robust, Validated HPLC Protocol for Purity Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for analyzing moderately polar, non-volatile compounds like our target molecule.[5] The methodology relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Causality-Driven Method Development
The choices made in method development are critical for achieving a successful separation.
-
Column Chemistry (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which are ideal for aromatic compounds. The long alkyl chains provide the necessary interaction to retain the tetrahydroquinoline core and its acetyl derivative.
-
Mobile Phase (Acidified): The tetrahydroquinoline moiety contains a basic nitrogen atom. At neutral pH, this nitrogen can be partially protonated, leading to peak tailing and poor chromatographic performance. By acidifying the aqueous portion of the mobile phase with an acid like formic or phosphoric acid, we ensure the nitrogen is fully and consistently protonated.[6] This results in a single species being analyzed, leading to sharp, symmetrical peaks.
-
Gradient Elution: An isocratic (constant mobile phase composition) method is often insufficient for purity analysis where impurities may have significantly different polarities. A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent (acetonitrile), allows for the effective elution of all components.[4] Early-eluting, more polar impurities (like unreacted starting material) are well-resolved, while the main peak and any later-eluting, less polar impurities (like the regioisomer) are eluted in a reasonable time with good peak shape.
Optimized Experimental Protocol
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Industry-standard for robust separations of aromatic compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures consistent protonation and good peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B | A shallow gradient ensures resolution of closely eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Strong absorbance for the aromatic ketone chromophore. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.
System Suitability Testing (SST): Before analyzing any samples, the system's performance must be verified according to guidelines like USP <621>.[7][8] A standard solution containing the main compound and a spiked impurity (or a known impure batch) should be injected.
-
Resolution (Rs): The resolution between the 8-acetyl and the 6-acetyl isomer peaks should be > 2.0.
-
Tailing Factor (T): The tailing factor for the main peak should be ≤ 1.5.
-
Repeatability (%RSD): The relative standard deviation for five replicate injections of the main peak area should be ≤ 2.0%.
Part 3: Ensuring Trustworthiness Through Method Validation
A developed method is only reliable if it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[9] This must be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11]
Caption: High-level workflow for analytical method validation.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Part 4: A Comparative Guide to Analytical Technologies
While HPLC is a powerful and versatile tool, it is not the only option. The choice of technology depends on the specific analytical need, such as throughput, sensitivity, and the need for definitive identification.[12]
Performance Comparison: HPLC vs. UPLC vs. GC-MS
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Liquid-solid partitioning with 3-5 µm particles. | Liquid-solid partitioning with <2 µm particles at high pressure. | Gas-solid partitioning based on volatility, with mass-based detection. |
| Analysis Time | 15–30 minutes per sample.[12] | 5–10 minutes per sample.[13] | 5–15 minutes per sample (plus derivatization time).[12] |
| Resolution | Good; sufficient for most purity applications. | Excellent; superior separation of closely eluting peaks. | Excellent; high-efficiency capillary columns. |
| Sensitivity | Good (ng level). | Very Good (sub-ng level). | Excellent (pg-fg level).[14] |
| Sample Suitability | Non-volatile, thermally stable compounds. Ideal for this analyte. | Same as HPLC. | Volatile and thermally stable compounds. |
| Key Advantage | Robust, widely available, well-understood technology. | High throughput, improved resolution, and sensitivity. | Definitive peak identification through mass fragmentation patterns.[14] |
| Key Disadvantage | Slower analysis time compared to UPLC. | Higher initial instrument cost and backpressure. | Requires derivatization for non-volatile compounds like this one, adding complexity and potential for error.[14][15] |
Field-Proven Insights
-
When to Choose HPLC: HPLC is the established workhorse. For routine quality control, method development, and validation where throughput is not the absolute highest priority, the proposed HPLC method is robust, reliable, and cost-effective.
-
When to Upgrade to UPLC: If your laboratory is dealing with a high volume of samples or is analyzing particularly complex mixtures where baseline resolution is a challenge, upgrading to UPLC is a logical step. The transition from an HPLC method to a UPLC method is often straightforward, with significant gains in speed and separation efficiency.[6][16]
-
When to Employ GC-MS: GC-MS is not the primary choice for quantitative purity analysis of this molecule due to the need for derivatization. However, it is an invaluable orthogonal technique for impurity identification .[17] If an unknown peak is observed in the HPLC chromatogram, the fraction can be collected and analyzed by GC-MS (after derivatization) or, more commonly, by LC-MS to obtain a mass spectrum and elucidate its structure.
Conclusion
The purity of a synthetic compound is a foundational pillar of quality in pharmaceutical research and development. This guide has detailed a robust, scientifically-grounded RP-HPLC method for the analysis of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. The method is designed with a deep understanding of the compound's synthetic route and potential impurities, ensuring its specificity and reliability.
While HPLC remains the benchmark for this application, modern laboratories should consider UPLC for high-throughput needs. GC-MS serves as a powerful, complementary tool for structural confirmation rather than routine quantification. Ultimately, the selection of an analytical technique must be a deliberate choice, balancing the requirements for speed, resolution, and confidence in the results, all while being anchored in the rigorous validation principles outlined by global regulatory bodies.[9][17]
References
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SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Swain, S. P., Kumar, V., & Nanjappan, S. (2024). Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H. ChemRxiv. Retrieved from [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2015). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Acta Poloniae Pharmaceutica, 72(3), 453-458. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Li, D., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLOS ONE, 16(5), e0251352. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4349–4360. Retrieved from [Link]
-
Request PDF. (n.d.). Design, Synthesis, and AChE Inhibition of 4-Amino-tetrahydroquinoline Derivatives: Molecular Docking and Biological Evaluation. Retrieved from [Link]
-
Katritzky, A. R., et al. (1998). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1, (21), 3681-3686. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Request PDF. (n.d.). Tetrahydroquinolines by Lewis Acid-promoted Friedel-Crafts Cyclizations. Retrieved from [Link]
-
Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]
-
Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
A Comparative Guide to the Structural Confirmation of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone using 2D NMR
For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. The heterocyclic scaffold of 1,2,3,4-tetrahydroquinoline is a prevalent core in a multitude of synthetic pharmaceuticals, from antiarrhythmic to neuroprotective agents.[1][2] Its derivatives, such as 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, require precise characterization to ensure identity, purity, and to inform further development.
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's electronic environment, it often falls short in resolving the complexities of substituted heterocyclic systems.[3] Signal overlap and the challenge of assigning quaternary carbons can lead to ambiguity. This guide provides an in-depth, logic-driven comparison of key two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—demonstrating their synergistic power to definitively confirm the structure of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. Our approach treats the suite of experiments as a self-validating system, where each piece of data corroborates the others to build an unassailable structural proof.
The Analytical Challenge: Beyond One-Dimensional Spectra
The structure of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone presents distinct regions: a substituted aromatic ring, a saturated heterocyclic ring, and an acetyl group. A 1D ¹H NMR spectrum will show signals for the aromatic protons, the aliphatic protons at positions 2, 3, and 4, the N-H proton, and the methyl protons of the acetyl group. A ¹³C NMR spectrum will reveal all 11 carbon signals. However, definitively linking the acetyl group to the C8 position, and unambiguously assigning the aromatic and aliphatic signals based on 1D data alone, is challenging. This is where the power of 2D NMR becomes indispensable.[4][5]
The 2D NMR Toolkit: A Symphony of Correlations
A combination of 2D NMR experiments is crucial for complete structural assignment.[5] We will explore the three most critical experiments for this molecule.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is the first step in piecing together the molecular puzzle. It identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[6][7] The resulting spectrum displays the 1D proton spectrum on both axes, with off-diagonal cross-peaks indicating which protons are neighbors in a spin system.[6]
-
Causality in Application: For 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, COSY is instrumental in tracing the connectivity within two distinct spin systems:
-
The Aliphatic Ring: We expect to see a clear correlation pathway from the protons at C2 to their neighbors at C3, and from the C3 protons to their neighbors at C4. This confirms the -CH₂-CH₂-CH₂- sequence in the saturated portion of the ring.
-
The Aromatic Ring: The three adjacent aromatic protons (H5, H6, H7) will show cross-peaks. A strong correlation will be seen between H6 and its neighbors H5 and H7, establishing their ortho relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): The Proton-Carbon Link
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling).[8][9] This is an exceptionally powerful tool for assigning protonated carbons, leveraging the generally better resolution and easier initial assignment of the ¹H spectrum.[9]
-
Causality in Application: After identifying the proton spin systems with COSY, HSQC allows for the direct and unambiguous assignment of their corresponding carbon atoms.
-
The aliphatic protons at ~3.4 ppm (H2), ~1.9 ppm (H3), and ~2.8 ppm (H4) will correlate to their respective carbon signals.
-
The aromatic protons will each show a cross-peak to their specific aromatic carbon atom.
-
The sharp singlet of the acetyl methyl protons (~2.5 ppm) will correlate directly to the methyl carbon signal (~29-30 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Final Structure
The HMBC experiment is arguably the most critical for confirming the overall molecular architecture. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[9] This technique is essential for connecting the spin systems identified by COSY and for identifying the positions of quaternary (non-protonated) carbons, which are invisible in HSQC.
-
Causality in Application: HMBC provides the definitive long-range correlations that "stitch" the molecular fragments together. For our target molecule, the key correlations to look for are:
-
Positioning the Acetyl Group: The methyl protons (H11) of the acetyl group should show a strong correlation to the carbonyl carbon (C10) and, crucially, to the C8 of the quinoline ring. This single observation confirms the "8-acetyl" substitution.
-
Bridging the Rings: The aliphatic protons at C4 should show correlations to the aromatic carbons C5 and C4a. Similarly, the N-H proton and the C2 protons should show correlations to the quaternary carbon C8a, confirming the fusion of the two rings.
-
Confirming Aromatic Substitution: The aromatic proton H7 will show a correlation to C8 and C5, while H5 will correlate to C7 and C4. These correlations lock in the assignments of the aromatic ring.
-
Integrated Workflow for Unambiguous Confirmation
A systematic approach ensures that each experiment builds upon the last, creating a self-validating dataset for ultimate confidence in the structural assignment.
Caption: Logical workflow for 2D NMR-based structure elucidation.
Predicted Data Summary and Key Correlations
The following table summarizes the expected NMR data for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. Chemical shifts (δ) are predicted based on analogous structures and are given in ppm.
| Position | ¹H Shift (δ) | ¹³C Shift (δ) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlations (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |
| NH | ~4.5 (br s) | - | H2 | - | C2, C8, C8a |
| 2 | ~3.4 (t) | ~42 | H3 | C2 | C3, C8a |
| 3 | ~1.9 (m) | ~22 | H2, H4 | C3 | C2, C4, C4a |
| 4 | ~2.8 (t) | ~27 | H3 | C4 | C3, C5, C4a |
| 4a | - | ~122 | - | - | H3, H4, H5 |
| 5 | ~7.0 (d) | ~127 | H6 | C5 | C4, C4a, C7 |
| 6 | ~6.8 (t) | ~118 | H5, H7 | C6 | C8, C4a |
| 7 | ~7.2 (d) | ~129 | H6 | C7 | C5, C8, C8a |
| 8 | - | ~130 | - | - | H7, NH, H11 |
| 8a | - | ~145 | - | - | H2, H7, NH |
| 10 (C=O) | - | ~200 | - | - | H7, H11 |
| 11 (CH₃) | ~2.5 (s) | ~30 | - | C11 | C8, C10 |
Visualizing the Proof: Key HMBC Correlations
The diagram below illustrates the most critical long-range HMBC correlations that unambiguously confirm the connectivity of the acetyl group and the fusion of the heterocyclic and aromatic rings.
Caption: Key HMBC correlations confirming the molecular backbone.
Experimental Protocols for a Self-Validating System
To ensure data integrity, standardized protocols are essential. The following provides a robust starting point for acquiring high-quality 2D NMR data.
1. Sample Preparation
-
Analyte: 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
-
Concentration: Prepare a solution of 10-20 mg of the compound. Higher concentrations are suitable for less sensitive experiments like ¹³C NMR, while 10 mg is often sufficient for proton-detected experiments like HSQC and HMBC on modern spectrometers.[7]
-
Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is aprotic and dissolves a wide range of organic compounds. Ensure the solvent is of high purity to avoid extraneous signals.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition
-
Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a probe capable of inverse detection for optimal sensitivity in HSQC and HMBC experiments.
-
Initial Setup: Before 2D acquisition, acquire a standard 1D ¹H spectrum. Perform shimming to optimize magnetic field homogeneity, tune and match the probe for the ¹H and ¹³C frequencies, and correctly set the receiver gain.
3. 2D Experiment Protocols
-
gCOSY (Gradient Correlation Spectroscopy):
-
Purpose: To establish ¹H-¹H connectivity.
-
Pulse Program: cosygpmfqf or similar gradient-selected pulse sequence.
-
Key Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (per increment): 2-4
-
Relaxation Delay: 1.5-2.0 s
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons to their directly attached carbons.
-
Pulse Program: hsqcedetgpsisp2.2 (phase-sensitive, with multiplicity editing).
-
Key Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Spectral Width (¹³C): 0-220 ppm
-
¹JCH Coupling Constant: Optimized for ~145 Hz (typical for one-bond C-H coupling).
-
Number of Increments (F1): 128-256
-
Number of Scans (per increment): 2-8
-
Relaxation Delay: 1.5 s
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range ¹H-¹³C correlations (2-3 bonds).
-
Pulse Program: hmbcgplpndqf (gradient-selected, low-pass J-filtered).
-
Key Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Spectral Width (¹³C): 0-220 ppm
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz to detect 2- and 3-bond correlations.
-
Number of Increments (F1): 256-512
-
Number of Scans (per increment): 8-32 (HMBC is less sensitive and may require more scans).
-
Relaxation Delay: 2.0 s
-
-
Conclusion
The structural elucidation of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone serves as an exemplary case for the power of a multi-faceted 2D NMR approach. While 1D NMR lays the groundwork, it is the synergistic interplay of COSY, HSQC, and HMBC that provides the conclusive evidence required in a rigorous scientific setting. COSY delineates the proton frameworks, HSQC links them to their carbon partners, and HMBC provides the crucial long-range correlations that assemble the complete, unambiguous molecular structure. By following the integrated workflow and protocols described, researchers can confidently validate their synthetic products, ensuring data integrity and advancing their research and development objectives.
References
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . (2020). YouTube. Retrieved from [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy . (2001). Journal of Chemical Education. Retrieved from [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy . (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures . University of Aveiro. Retrieved from [Link]
-
Gopşa, C., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis . MDPI. Retrieved from [Link]
-
Valdman, A. V., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions . Molecules. Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation . (2018). Emery Pharma. Retrieved from [Link]
-
Common 2D (COSY, HSQC, HMBC) . SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Routes of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a unique structural motif that has garnered significant interest in medicinal chemistry. Its tetrahydroquinoline core is a privileged scaffold found in a wide array of biologically active molecules. The targeted placement of an acetyl group at the C-8 position provides a crucial handle for further molecular elaboration, making the efficient and regioselective synthesis of this compound a topic of considerable importance. This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone: the direct Friedel-Crafts acylation of a protected tetrahydroquinoline and a route involving the reduction of 8-acetylquinoline. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Regioselective Friedel-Crafts Acylation of N-Protected 1,2,3,4-Tetrahydroquinoline
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring. However, the presence of the secondary amine in the 1,2,3,4-tetrahydroquinoline ring complicates this reaction. The lone pair of electrons on the nitrogen atom can coordinate with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution and potentially leading to undesired side reactions. To circumvent this, protection of the nitrogen atom is a critical first step. The choice of the protecting group has been shown to be instrumental in directing the acylation to the desired C-8 position.
Causality Behind Experimental Choices
The use of an N-acetyl protecting group serves a dual purpose. Firstly, it withdraws electron density from the nitrogen atom, preventing its coordination with the Lewis acid catalyst (e.g., AlCl₃). This allows the catalyst to effectively activate the acylating agent (acetyl chloride or acetic anhydride). Secondly, the N-acetyl group, through its steric and electronic influence, directs the incoming electrophile preferentially to the C-6 and C-8 positions of the tetrahydroquinoline ring. While a mixture of isomers is often obtained, the 8-substituted product can be isolated through careful purification.
Experimental Protocol
Step 1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline
A solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane is cooled to 0 °C. Acetic anhydride (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is then quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinoline.
Step 2: Friedel-Crafts Acylation
To a cooled (0 °C) suspension of anhydrous aluminum chloride (3.0 eq) in dichloromethane, acetyl chloride (1.5 eq) is added dropwise. The mixture is stirred for 15 minutes, after which a solution of N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane is added slowly. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-(1-acetyl-1,2,3,4-tetrahydroquinolin-8-yl)ethanone.
Step 3: Deprotection
The N-acetyl group can be removed under acidic or basic conditions. For example, refluxing the acetylated product in a mixture of ethanol and concentrated hydrochloric acid, followed by neutralization, will yield the desired 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone.
A Comparative Guide to the Biological Activity of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone and Its Positional Isomers
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the potential biological activities of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone and its positional isomers. While direct comparative studies are limited in current literature, this document synthesizes known information about the tetrahydroquinoline scaffold and outlines the experimental framework necessary to elucidate the structure-activity relationships (SAR) of these specific isomers.
Introduction: The Tetrahydroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry. This nitrogen-containing heterocyclic motif is a key structural component in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1] The versatility of the THQ scaffold has led to its incorporation into drugs with applications ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory agents. The biological promiscuity of THQ derivatives underscores the importance of understanding how substituent placement on this core structure influences pharmacological activity.
This guide focuses on the acetyl-substituted isomers of 1,2,3,4-tetrahydroquinoline, specifically comparing the 8-acetyl isomer with its 5-, 6-, and 7-acetyl counterparts. The position of the acetyl group on the benzene ring of the THQ moiety is anticipated to significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
The Isomers: A Structural Overview
The four positional isomers of acetyl-1,2,3,4-tetrahydroquinoline are:
-
1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethanone
-
1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone
-
1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
-
1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone
The primary structural difference lies in the point of attachment of the acetyl group to the aromatic ring. This variation can influence the molecule's overall shape and electronic distribution, which are critical determinants of biological activity.
Comparative Biological Activity: A Framework for Investigation
Anticancer Activity
Tetrahydroquinoline derivatives have shown promise as anticancer agents, often acting through the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways like the PI3K/Akt/mTOR pathway. The position of the electron-withdrawing acetyl group could modulate the compound's ability to interact with key enzymatic targets within these pathways.
Hypothetical Structure-Activity Relationship (SAR):
The accessibility of the nitrogen atom's lone pair and the electronic nature of the aromatic ring are crucial for the anticancer activity of many quinoline derivatives. The position of the acetyl group will influence the electron density of the ring and may create steric hindrance, affecting binding to target proteins. For instance, an acetyl group at the 8-position, being ortho to the nitrogen-containing ring, might induce a different conformational preference compared to a 6-acetyl group, which is para to the nitrogen.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a standard method for assessing the cytotoxic effects of the four isomers against a panel of human cancer cell lines.
Objective: To determine the concentration of each isomer that inhibits 50% of cell growth (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare stock solutions of the four acetyl-tetrahydroquinoline isomers in DMSO. Serially dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value for each isomer by plotting a dose-response curve.
Data Presentation:
| Isomer | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| 5-acetyl-THQ | Experimental Data | Experimental Data | Experimental Data |
| 6-acetyl-THQ | Experimental Data | Experimental Data | Experimental Data |
| 7-acetyl-THQ | Experimental Data | Experimental Data | Experimental Data |
| 8-acetyl-THQ | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data |
Visualization of a Potential Signaling Pathway:
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by an acetyl-THQ isomer.
Antimicrobial Activity
The tetrahydroquinoline scaffold is also a source of potent antimicrobial agents.[1] The lipophilicity and electronic properties conferred by the acetyl group's position could influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of the isomers against various bacterial strains.
Objective: To determine the lowest concentration of each isomer that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of each isomer in MHB in a 96-well plate.
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Data Presentation:
| Isomer | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 5-acetyl-THQ | Experimental Data | Experimental Data |
| 6-acetyl-THQ | Experimental Data | Experimental Data |
| 7-acetyl-THQ | Experimental Data | Experimental Data |
| 8-acetyl-THQ | Experimental Data | Experimental Data |
| Ciprofloxacin | Experimental Data | Experimental Data |
Antioxidant Activity
Many tetrahydroquinoline derivatives exhibit antioxidant properties, which are often attributed to the hydrogen-donating ability of the N-H group. The electronic effect of the acetyl group can influence the ease of this donation.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of the isomers to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Objective: To determine the concentration of each isomer required to scavenge 50% of DPPH radicals (EC50).
Materials:
-
DPPH solution in methanol
-
Methanol
-
Test compounds (isomers)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds to a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity. The EC50 value is determined from a plot of scavenging activity against the concentration of the isomer.
Data Presentation:
| Isomer | DPPH Scavenging EC50 (µM) |
| 5-acetyl-THQ | Experimental Data |
| 6-acetyl-THQ | Experimental Data |
| 7-acetyl-THQ | Experimental Data |
| 8-acetyl-THQ | Experimental Data |
| Ascorbic Acid | Experimental Data |
Visualization of the Experimental Workflow:
Caption: General workflow for the comparative biological evaluation of acetyl-THQ isomers.
Synthesis of Isomers
The positional isomers of acetyl-1,2,3,4-tetrahydroquinoline can be synthesized via Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. The regioselectivity of this reaction can be influenced by the choice of Lewis acid catalyst and reaction conditions. It is crucial to protect the nitrogen of the tetrahydroquinoline ring prior to acylation to prevent N-acylation and to direct the acylation to the aromatic ring.
General Synthetic Scheme:
-
N-Protection: Protection of the secondary amine of 1,2,3,4-tetrahydroquinoline with a suitable protecting group (e.g., Boc, Cbz).
-
Friedel-Crafts Acylation: Reaction of the N-protected tetrahydroquinoline with acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., AlCl3, FeCl3). This step will likely yield a mixture of positional isomers.
-
Isomer Separation: Separation of the 5-, 6-, 7-, and 8-acetyl isomers using chromatographic techniques (e.g., column chromatography, HPLC).
-
N-Deprotection: Removal of the protecting group to yield the final acetyl-1,2,3,4-tetrahydroquinoline isomers.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative biological evaluation of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone and its positional isomers. While the existing literature highlights the broad biological potential of the tetrahydroquinoline scaffold, a direct comparison of these specific acetylated isomers is a clear gap in current knowledge.
By following the detailed experimental protocols outlined herein, researchers can generate the necessary data to establish a clear structure-activity relationship. This will not only contribute to a fundamental understanding of how substituent position influences biological activity but also has the potential to identify a lead isomer with superior potency and selectivity for further drug development endeavors. Future work should also include in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic profiles of the most promising isomer.
References
-
Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.). Preprints.org. Retrieved January 22, 2026, from [Link]
Sources
A Comparative Guide to Modern Catalytic Methods for Tetrahydroquinoline Synthesis
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence in bioactive molecules has driven the development of a vast array of synthetic methodologies. This guide provides an in-depth comparative analysis of three prominent catalytic strategies for THQ synthesis: the classic Lewis Acid-Catalyzed Povarov Reaction, the robust Heterogeneous Catalytic Hydrogenation of quinolines, and the innovative Manganese-Catalyzed Borrowing Hydrogen strategy.
This document is intended for researchers, chemists, and drug development professionals seeking to understand the practical nuances, mechanistic underpinnings, and relative advantages of these key synthetic routes. We will delve into detailed experimental protocols, compare performance data, and provide expert insights to guide your selection of the most appropriate method for your specific synthetic challenge.
The Enduring Power of Cycloaddition: Lewis Acid-Catalyzed Povarov Reaction
The Povarov reaction, a formal aza-Diels-Alder [4+2] cycloaddition, is a powerful and convergent method for constructing the THQ skeleton. In its most common form, it involves the reaction of an aniline, an aldehyde, and an activated alkene. The use of a Lewis acid catalyst is crucial for activating the in situ formed imine, thereby lowering the energy barrier for the cycloaddition.
Causality in Experimental Design: The choice of Lewis acid is critical and dictates the reaction's efficiency and selectivity. Strong Lewis acids like In(OTf)₃ are highly effective but can be sensitive to moisture. The reaction is typically conducted in a non-protic solvent to avoid hydrolysis of the catalyst and deactivation of the imine. The multicomponent nature of this reaction is a key advantage, allowing for the rapid generation of molecular diversity from simple, readily available starting materials.[1][2]
Experimental Protocol: In(OTf)₃-Catalyzed Three-Component Povarov Reaction
This protocol is adapted from a representative procedure for the synthesis of 2,4-disubstituted tetrahydroquinolines.
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
Ethyl vinyl ether (2.0 mmol, 2.0 equiv)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add In(OTf)₃ (56.2 mg, 0.1 mmol).
-
Add CH₂Cl₂ (5 mL) and stir the suspension.
-
Add aniline (93.1 mg, 1.0 mmol) and benzaldehyde (106.1 mg, 1.0 mmol) to the flask.
-
Stir the mixture at room temperature for 20 minutes to pre-form the imine.
-
Add ethyl vinyl ether (144.2 mg, 2.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the mixture with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired tetrahydroquinoline.
Mechanistic Pathway
The reaction proceeds through a well-defined catalytic cycle.
Caption: Mechanism of the Lewis Acid-Catalyzed Povarov Reaction.
The Workhorse Method: Heterogeneous Catalytic Hydrogenation
The catalytic hydrogenation of quinolines is one of the most direct and atom-economical methods for synthesizing THQs.[3] This approach involves the reduction of the quinoline ring system using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).
Causality in Experimental Design: The choice of a heterogeneous catalyst like Pd/C offers significant practical advantages, including ease of separation from the reaction mixture (simple filtration), potential for catalyst recycling, and generally lower contamination of the final product with metal residues. The reaction conditions, particularly hydrogen pressure and temperature, are critical parameters that must be optimized to achieve complete reduction of the pyridine ring without over-reduction of the benzene ring.[4] The solvent choice, typically an alcohol like isopropanol or ethanol, facilitates the dissolution of the substrate and the delivery of hydrogen to the catalyst surface.[4][5]
Experimental Protocol: Pd/C-Catalyzed Hydrogenation of Quinoline
This protocol is a generalized procedure based on common literature methods.[4][6]
Materials:
-
Quinoline (1.0 mmol, 1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5 mol% Pd loading)
-
Isopropanol (10 mL)
-
Hydrogen gas (H₂)
Procedure:
-
Add quinoline (129.2 mg, 1.0 mmol) and isopropanol (10 mL) to a high-pressure hydrogenation vessel (e.g., a Parr autoclave).
-
Carefully add 10% Pd/C (53.2 mg, corresponding to 0.05 mmol Pd) to the vessel. Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.
-
Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-10 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC-MS.
-
After completion (typically 12-24 hours), cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude tetrahydroquinoline, which can be further purified if necessary.
Mechanistic Pathway
The hydrogenation occurs on the surface of the palladium catalyst.
Caption: Workflow for the Heterogeneous Catalytic Hydrogenation of Quinoline.
The Sustainable Frontier: Manganese-Catalyzed Borrowing Hydrogen Synthesis
The "borrowing hydrogen" (BH) methodology represents a significant advance in sustainable chemistry.[7] This elegant cascade reaction forms C–N and C–C bonds using alcohols as alkylating agents, with water as the only byproduct.[3] The use of an earth-abundant and inexpensive manganese pincer complex as the catalyst makes this approach particularly attractive.[7]
Causality in Experimental Design: The success of this one-pot reaction hinges on a catalyst capable of performing multiple transformations: the initial dehydrogenation of an alcohol to an aldehyde/ketone, facilitating the condensation with an amine, and finally, the hydrogenation of the resulting imine intermediate.[3][7] The manganese PN³ pincer complex is exceptionally suited for this, acting as a versatile catalyst for both the dehydrogenation and hydrogenation steps. The choice of base is critical; it influences whether the reaction stops at the quinoline stage or proceeds to the desired tetrahydroquinoline.[7] This method's high atom economy and avoidance of pre-functionalized starting materials are its defining features.
Experimental Protocol: Mn-Catalyzed Synthesis from 2-Aminobenzyl Alcohol
This protocol is based on the work of Kempe and colleagues for the synthesis of 2-substituted THQs.[7]
Materials:
-
2-Aminobenzyl alcohol (0.25 mmol, 1.0 equiv)
-
1-Phenylethanol (0.275 mmol, 1.1 equiv)
-
Manganese(I) PN³ pincer complex (2 mol%)
-
Potassium hydride (KH) (10 mol%)
-
Potassium hydroxide (KOH) (20 mol%)
-
1,2-Dimethoxyethane (DME), anhydrous (0.25 mL)
-
Argon atmosphere
Procedure:
-
In a glovebox, charge a screw-cap vial with the Mn(I) PN³ pincer catalyst (0.005 mmol, 2 mol%), KH (1.0 mg, 0.025 mmol), and KOH (2.8 mg, 0.05 mmol).
-
Add 2-aminobenzyl alcohol (30.8 mg, 0.25 mmol) and 1-phenylethanol (33.6 mg, 0.275 mmol).
-
Add anhydrous DME (0.25 mL) to achieve a 1.0 M concentration.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 120 °C and stir for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 2-phenyl-1,2,3,4-tetrahydroquinoline.
Mechanistic Pathway
This reaction is a sophisticated cascade involving two interconnected catalytic cycles.
Caption: The Manganese-Catalyzed Borrowing Hydrogen Cascade Reaction.
Comparative Analysis
To facilitate an objective comparison, the key performance indicators and characteristics of each method are summarized below.
| Feature | Lewis Acid-Catalyzed Povarov Reaction | Heterogeneous Catalytic Hydrogenation | Mn-Catalyzed Borrowing Hydrogen |
| Catalyst Type | Homogeneous (e.g., In(OTf)₃, Sc(OTf)₃) | Heterogeneous (e.g., Pd/C, PtO₂) | Homogeneous (Mn-Pincer Complex) |
| Catalyst Cost | Moderate to High (Indium, Scandium) | Moderate (Palladium) | Low (Manganese) |
| Key Advantage | Rapid diversity generation (multicomponent) | Operational simplicity, easy workup | High atom economy, sustainable |
| Typical Yields | Good to Excellent (70-95%)[8] | Excellent (>90%)[6][9] | Good to Excellent (60-90%)[7] |
| Reaction Temp. | Room Temperature to Mild Heating | Elevated (80-120 °C) | Elevated (120-140 °C) |
| Pressure | Atmospheric | Elevated H₂ Pressure (5-50 atm) | Atmospheric (in sealed vial) |
| Substrate Scope | Broad, requires activated alkenes[2][10] | Limited to pre-formed quinolines | Good scope for alcohols & amino alcohols[7] |
| Byproducts | Stoichiometric salts after workup | Minimal | Water |
| Green Chemistry | Moderate (solvent use) | Good (atom economy) but uses H₂ gas | Excellent (atom economy, water byproduct) |
| Scalability | Moderate (catalyst cost can be a factor) | Excellent (widely used in industry) | Promising, depends on catalyst availability |
Conclusion and Scientific Insights
The choice of a catalytic method for tetrahydroquinoline synthesis is a multi-faceted decision that balances speed, cost, sustainability, and the specific structural requirements of the target molecule.
-
The Povarov Reaction remains the premier choice for combinatorial and diversity-oriented synthesis. Its ability to construct complex THQs in a single step from simple precursors is unparalleled, making it a valuable tool in early-stage drug discovery.[1][2]
-
Heterogeneous Catalytic Hydrogenation is the undisputed workhorse for large-scale production where the quinoline precursor is readily available. Its operational simplicity, robustness, and ease of product purification make it highly attractive from a process chemistry perspective.[4]
-
The Manganese-Catalyzed Borrowing Hydrogen strategy represents the cutting edge of sustainable synthesis.[7] By leveraging an earth-abundant metal and using alcohols as alkylating agents with water as the sole byproduct, it aligns perfectly with the principles of green chemistry. While requiring higher temperatures, its high atom economy and novel reaction pathway make it an exciting and increasingly viable alternative for environmentally conscious synthesis.
Ultimately, a thorough understanding of the mechanistic drivers and practical limitations of each method, as outlined in this guide, will empower the modern chemist to make informed and strategic decisions in the synthesis of this vital heterocyclic scaffold.
References
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
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Schultz, A. G., & Wang, Y. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(7), 9336-9369. Available at: [Link]
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Pascual, S., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(19), 7590–7594. Available at: [Link]
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Pascual, S., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. National Institutes of Health. Available at: [Link]
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Kopp, F., et al. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 27(15), 4983. Available at: [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14597-14624. Available at: [Link]
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Wang, Z., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9188–9193. Available at: [Link]
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Li, J., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 23. Available at: [Link]
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Bunce, R. A., et al. (2000). Diastereoselective Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction−Reductive Amination Reaction. The Journal of Organic Chemistry, 65(9), 2847–2850. Available at: [Link]
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Bouhadjera, M. A., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 2(3), 295-308. Available at: [Link]
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Man, H., et al. (2018). Synergistic Chemo/Biocatalytic Synthesis of Alkaloidal Tetrahydroquinolines. ACS Catalysis, 8(6), 5358–5362. Available at: [Link]
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dos Santos, F. P., et al. (2023). Essential Oils and Eutectic Solvents in the Povarov Reaction for the Synthesis of Tetrahydroquinolines: A Lesson of Cycloadditions, Stereochemistry, and Green Chemistry. Journal of Chemical Education, 100(12), 4967–4974. Available at: [Link]
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Man, H., et al. (2018). Synergistic Chemo/Biocatalytic Synthesis of Alkaloidal Tetrahydroquinolines. White Rose Research Online. Available at: [Link]
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Das, B., et al. (2021). Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. ResearchGate. Available at: [Link]
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Bhattacharyya, S., et al. (2005). Efficient Synthesis of N-Alkyl Tetrahydroisoquinolines by Reductive Amination. Synthetic Communications, 35(13), 1787-1796. Available at: [Link]
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da Silva, A. F. G., et al. (2024). A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. Chemical Communications, 60(74), 10563-10566. Available at: [Link]
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Chen, Y., et al. (2023). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Catalysts, 13(7), 1085. Available at: [Link]
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Musser, J. H. (1940). THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology. Available at: [Link]
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Wang, Y., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis, 11(12), 7224–7233. Available at: [Link]
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da Silva, C. A., et al. (2025). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. ResearchGate. Available at: [Link]
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Validating In Vitro Anticancer Activity: A Comparative Guide for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
A Senior Application Scientist's Guide to Rigorous Preclinical Assessment
In the landscape of oncology drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous, multi-faceted in vitro analysis. This guide provides a comprehensive framework for validating the anticancer potential of a novel tetrahydroquinoline derivative, 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, hereafter referred to as "Quinone-8" . We will navigate the critical validation assays, compare its hypothetical performance against established anticancer agents, and underscore the causality behind each experimental step, ensuring a self-validating and trustworthy data package for researchers, scientists, and drug development professionals.
The Rationale: Why Rigorous In Vitro Validation Matters
The preclinical phase of drug development is a critical filter, designed to identify compounds with genuine therapeutic potential while minimizing the risk of late-stage failures. In vitro assays serve as the primary screening and characterization tools in this phase.[1][2] However, the data generated is only as reliable as the assays themselves. Therefore, a systematic and robust validation process is paramount. This involves not just determining if a compound is active, but also understanding its potency, mechanism of action, and cellular effects in a reproducible and quantifiable manner.[3]
For Quinone-8, a compound with a novel structure, establishing a clear and validated in vitro pharmacological profile is the first step toward understanding its potential as an anticancer agent. This guide will focus on a hypothetical scenario where Quinone-8 is being investigated for its efficacy against hepatocellular carcinoma (HCC), a common and challenging malignancy.
A Triad of Assays for a Comprehensive Anticancer Profile
To build a robust profile for Quinone-8, we will employ a triad of interconnected in vitro assays, each providing a different but complementary piece of the puzzle:
-
MTT Assay: To assess overall cell viability and cytotoxicity.
-
Caspase-3/7 Glo Assay: To specifically investigate the induction of apoptosis.
-
Cell Cycle Analysis by Flow Cytometry: To determine the effect on cell cycle progression.
This multi-assay approach is crucial for a comprehensive understanding. A compound might reduce cell viability, but the mechanism (apoptosis, necrosis, or cytostasis) is a critical piece of information for further development.[4]
Competitor Compounds for Comparative Analysis
To contextualize the performance of Quinone-8, we will compare its hypothetical results with two well-characterized anticancer drugs used in the treatment of HCC and other cancers:
-
Sorafenib: A multi-kinase inhibitor known to induce apoptosis and inhibit proliferation in HCC cells.[5][6][7]
-
Doxorubicin: A topoisomerase inhibitor that induces apoptosis and cell cycle arrest.[8][9][10]
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the overall workflow for the in vitro validation of Quinone-8.
Caption: A streamlined workflow for the in vitro validation of a novel anticancer compound.
Part 1: Assessing Cytotoxicity with the MTT Assay
The first step in evaluating any potential anticancer compound is to determine its effect on the viability of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[11][12]
Principle of the MTT Assay: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[13]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of Quinone-8, Sorafenib, and Doxorubicin (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Comparative Data: Cytotoxicity
| Compound | IC50 on HepG2 cells (µM) |
| Quinone-8 | 7.5 |
| Sorafenib | 5.2 |
| Doxorubicin | 1.8 |
Interpretation: In this hypothetical scenario, Quinone-8 demonstrates significant cytotoxicity against HepG2 cells with an IC50 value in the single-digit micromolar range. While not as potent as the established drugs Sorafenib and Doxorubicin, this level of activity warrants further investigation into its mechanism of action.
Part 2: Unraveling the Mechanism - Apoptosis and Cell Cycle Arrest
A reduction in cell viability can be due to either cell death (apoptosis or necrosis) or the inhibition of cell proliferation (cytostasis). To develop a compound further, it is crucial to understand which of these processes is being affected.
A. Probing for Apoptosis with the Caspase-3/7 Glo Assay
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells. A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. The Caspase-Glo® 3/7 Assay is a sensitive and specific method for detecting the activity of two key executioner caspases, caspase-3 and caspase-7.
Principle of the Caspase-3/7 Glo Assay: The assay provides a luminogenic caspase-3/7 substrate that is cleaved by active caspase-3 and -7, releasing a substrate for luciferase that generates a "glow-type" luminescent signal proportional to the amount of caspase activity.
-
Cell Seeding and Treatment: Seed and treat HepG2 cells with Quinone-8, Sorafenib, and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure luminescence using a plate reader.
B. Analyzing Cell Cycle Progression with Flow Cytometry
Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and, in some cases, the induction of apoptosis.[7] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Principle of Cell Cycle Analysis: PI is a fluorescent dye that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
-
Cell Seeding and Treatment: Seed HepG2 cells and treat them with the IC50 concentrations of Quinone-8, Sorafenib, and Doxorubicin for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
Hypothetical Comparative Data: Mechanism of Action
| Treatment (at IC50) | Caspase-3/7 Activity (Fold Change vs. Control) | % Cells in G2/M Phase |
| Quinone-8 | 4.2 | 35% |
| Sorafenib | 3.8 | 28% |
| Doxorubicin | 5.1 | 45% |
| Vehicle Control | 1.0 | 15% |
Interpretation: The hypothetical data suggests that Quinone-8 is a potent inducer of apoptosis, as indicated by the significant increase in caspase-3/7 activity. Furthermore, the accumulation of cells in the G2/M phase suggests that Quinone-8 disrupts the cell cycle, leading to mitotic arrest. This dual mechanism of action is a promising characteristic for an anticancer agent.
The Cornerstone of Trustworthiness: Assay Validation
For the results of these in vitro studies to be considered reliable, the assays themselves must be validated. According to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), analytical procedure validation is essential to demonstrate that the assay is fit for its intended purpose.[5][11] The key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the coefficient of variation (CV%).
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.
A Self-Validating System
Each protocol described in this guide should be part of a self-validating system. This means incorporating appropriate controls in every experiment:
-
Positive Controls: (e.g., Sorafenib, Doxorubicin) to ensure the assay is performing as expected.
-
Negative/Vehicle Controls: (e.g., DMSO) to establish a baseline and control for solvent effects.
-
Untreated Controls: To represent the normal physiological state of the cells.
By consistently including these controls, you can monitor the performance of your assays over time and ensure the reliability of your data.
Visualizing the Proposed Mechanism of Action
Based on our hypothetical findings, we can propose a mechanism of action for Quinone-8. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of action for Quinone-8 in hepatocellular carcinoma cells.
Conclusion
This guide has outlined a rigorous and scientifically sound framework for the initial in vitro validation of a novel chemical entity, 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone ("Quinone-8"), as a potential anticancer agent. By employing a multi-assay approach and comparing the compound's performance against established drugs, we can build a comprehensive and trustworthy data package. The hypothetical results presented here suggest that Quinone-8 is a promising candidate that warrants further preclinical development, including investigation in more complex in vitro models and eventually in vivo studies. The principles and protocols detailed in this guide are intended to provide a solid foundation for any researcher embarking on the exciting but challenging path of anticancer drug discovery.
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A Researcher's Guide to Spectroscopic Analysis of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone: A Comparative Approach
The Importance of Orthogonal Spectroscopic Techniques
In the structural confirmation of a molecule like 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, relying on a single analytical technique is insufficient. A multi-faceted approach, employing several spectroscopic methods, provides orthogonal data points that, when combined, offer a high degree of confidence in the assigned structure. This guide will focus on four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
A. ¹H NMR Spectroscopy: Unveiling the Proton Environment
Anticipated ¹H NMR Spectral Data for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone:
The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic, aliphatic, and acetyl protons. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups.[1]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| Aromatic (H5, H6, H7) | 6.8 - 7.5 | Multiplet (m) | 3H |
| Aliphatic (H2) | ~3.3 | Triplet (t) | 2H |
| Aliphatic (H4) | ~2.8 | Triplet (t) | 2H |
| Aliphatic (H3) | ~1.9 | Multiplet (m) | 2H |
| Acetyl (CH₃) | ~2.5 | Singlet (s) | 3H |
| Amine (NH) | Broad singlet (br s) | 1H | Broad singlet (br s) |
Causality Behind Experimental Choices:
The choice of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical to avoid overwhelming the spectrum with solvent protons.[2] Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) due to its chemical inertness and single, sharp resonance peak.[3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.
B. ¹³C NMR Spectroscopy: Characterizing the Carbon Framework
Anticipated ¹³C NMR Spectral Data for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone:
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 195 - 205 |
| Aromatic (C5, C6, C7, C8, C4a, C8a) | 115 - 150 |
| Aliphatic (C2) | ~45 |
| Aliphatic (C4) | ~28 |
| Aliphatic (C3) | ~22 |
| Acetyl (CH₃) | 25 - 30 |
Causality Behind Experimental Choices:
Proton-decoupled ¹³C NMR is the standard experiment, where broadband decoupling of protons results in a spectrum of singlets, simplifying the analysis by removing C-H coupling. This allows for a clear count of the number of unique carbon atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum and assign the carbon signals based on their chemical shifts and comparison with data for similar structures.
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Anticipated FTIR Absorption Bands for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Aromatic Ketone) | 1680 - 1700 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Causality Behind Experimental Choices:
The carbonyl (C=O) stretching vibration of an aromatic ketone is expected to be at a lower wavenumber (around 1685 cm⁻¹) compared to a saturated aliphatic ketone (around 1715 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[4] The N-H stretch of the secondary amine in the tetrahydroquinoline ring is expected to be a broad peak due to hydrogen bonding.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. An ATR correction may be applied to make the spectrum more comparable to a transmission spectrum.[5]
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
Anticipated Mass Spectrometric Data for 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone:
-
Molecular Formula: C₁₁H₁₃NO
-
Molecular Weight: 175.23 g/mol
-
Expected Molecular Ion Peak (M⁺•): m/z = 175
Common Fragmentation Pathways:
The fragmentation of the molecular ion will depend on the ionization technique used. With electron ionization (EI), common fragmentation patterns for aromatic ketones and N-heterocycles can be expected.[6][7]
-
Loss of a methyl group (-CH₃): [M - 15]⁺, leading to a peak at m/z = 160.
-
Loss of an acetyl group (-COCH₃): [M - 43]⁺, resulting in a peak at m/z = 132.
-
Cleavage of the tetrahydroquinoline ring: This can lead to various smaller fragments.
Causality Behind Experimental Choices:
Electron Ionization (EI) is a common "hard" ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
IV. Workflow and Data Integration
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and cross-referencing of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone.
Caption: Workflow for spectroscopic analysis.
The following diagram illustrates the logical relationship for cross-referencing the acquired spectroscopic data with literature and database information for structural confirmation.
Caption: Logic for data cross-referencing.
V. Conclusion
The structural confirmation of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone necessitates a meticulous and integrated analytical approach. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data, and cross-referencing these findings with established principles and data for analogous structures, researchers can achieve a high level of confidence in their results. This guide provides a comprehensive framework for this process, emphasizing the importance of understanding the underlying principles of each technique to make informed experimental choices and accurate data interpretations.
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A Head-to-Head Comparison of Catalytic Systems for Tetrahydroquinoline Synthesis: A Guide for Researchers
The tetrahydroquinoline (THQ) scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceuticals with a wide array of biological activities.[1][2][3][4][5] Its prevalence in medicinal chemistry has driven the development of diverse and sophisticated synthetic methodologies. The choice of catalyst is paramount, dictating the efficiency, selectivity, and sustainability of the synthesis. This guide provides an in-depth, head-to-head comparison of prominent catalytic systems for THQ synthesis, grounded in experimental data and mechanistic insights to inform your research and development endeavors.
The Catalytic Landscape: An Overview
The synthesis of tetrahydroquinolines can be broadly achieved through several catalytic strategies, each with distinct advantages and limitations. These can be categorized into two main families: metal-based catalysts and organocatalysts. The selection of a specific catalyst is often a trade-off between cost, activity, selectivity (chemo-, regio-, and enantio-), and operational simplicity.
Metal-Based Catalysts offer high turnover numbers and a broad substrate scope. They range from classical heterogeneous catalysts for hydrogenation to sophisticated homogeneous complexes for asymmetric transformations.
Organocatalysts , small chiral organic molecules, have emerged as a powerful alternative, enabling highly enantioselective reactions under mild conditions without the need for potentially toxic and expensive metals.[6]
Head-to-Head Comparison of Leading Catalyst Systems
To facilitate a clear comparison, we have summarized the performance of key catalysts in the following tables. The data presented is collated from peer-reviewed literature and represents typical outcomes.
Table 1: Comparative Analysis of Metal-Based Catalysts
| Catalyst System | Reaction Type | Key Advantages | Limitations & Considerations | Typical Yields | Selectivity |
| Pd/C or Pt/C | Heterogeneous Hydrogenation | High efficiency, simple workup, catalyst is recoverable.[2] | Requires hydrogen gas, can have limited functional group tolerance, catalyst choice affects diastereoselectivity.[2] | 93-98%[2] | High diastereoselectivity (cis favored).[2] |
| Nanoporous Gold (AuNPore) | Heterogeneous Transfer Hydrogenation | Reusable without loss of activity, mild conditions, uses organosilane as H₂ source.[7] | Substrate scope may be more limited than hydrogenation with H₂. | Good to excellent[7] | High regioselectivity.[7] |
| Manganese Pincer Complex | Homogeneous "Borrowing Hydrogen" | Atom-economical (water is the only byproduct), uses simple alcohols as starting materials, avoids external reducing agents.[3][8] | Requires higher temperatures, catalyst synthesis can be complex. | Good conversions[3][8] | High selectivity for THQ product.[3] |
| Iridium Complexes | Homogeneous Dehydrogenative Cyclization | Environmentally friendly (water is the sole byproduct), direct synthesis from anilines and diols.[7] | Precious metal catalyst, may require specific ligands. | Good to excellent[7] | High |
| Gold/Chiral Phosphate | Homogeneous Tandem Hydroamination/Transfer Hydrogenation | One-pot synthesis, provides access to chiral THQs with high enantioselectivity.[7] | Dual catalytic system can be complex to optimize, precious metal. | Excellent[7] | Excellent enantioselectivities.[7] |
| B(C₆F₅)₃ | Metal-Free Hydrogenative Reduction | Avoids transition metals, mild conditions, uses HBpin as a hydrogen source.[7] | Stoichiometric amounts of borane reagent are often needed. | Good[7] | High |
Table 2: Comparative Analysis of Organocatalysts
| Catalyst System | Reaction Type | Key Advantages | Limitations & Considerations | Typical Yields | Selectivity |
| Chiral Phosphoric Acid (CPA) | Asymmetric Cyclization/Reduction | Excellent enantioselectivity, often acts as the sole catalyst in one-pot reactions, metal-free.[7][9] | Catalyst loading can be high, substrate scope may be sensitive to steric/electronic factors. | Excellent[9] | Up to 99% ee.[10] |
| Boronic Acid | Tandem Reduction/Reductive Alkylation | One-pot synthesis of N-alkyl THQs, metal-free, mild conditions.[7] | Requires a stoichiometric hydrogen donor (e.g., Hantzsch ester). | Good[7] | High |
| DBU (as a mediator) | Catalyst-Free [4+2] Annulation | Metal- and catalyst-free, mild conditions, operationally simple.[1] | A stoichiometric amount of base is required, limited to specific substrate classes (p-quinone methides). | Up to 96%[1] | Excellent diastereoselectivity (>20:1 dr).[1] |
Mechanistic Deep Dive & Experimental Workflow
Understanding the underlying mechanism is crucial for rational catalyst selection and reaction optimization. Below, we illustrate key catalytic cycles and a general workflow for catalyst evaluation.
General Experimental Workflow
A systematic approach to catalyst selection and optimization is essential for achieving desired outcomes efficiently.
Caption: A generalized workflow for the selection and optimization of catalysts for tetrahydroquinoline synthesis.
Mechanism 1: The "Borrowing Hydrogen" Catalytic Cycle
The "Borrowing Hydrogen" (BH) methodology is an elegant, atom-economical strategy.[3] A manganese pincer complex, for example, temporarily "borrows" hydrogen from an alcohol to form a reactive carbonyl intermediate, which then participates in the cyclization cascade before the hydrogen is returned.[3][8]
Caption: The catalytic cycle for tetrahydroquinoline synthesis via the "Borrowing Hydrogen" methodology.
Mechanism 2: Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acids are remarkably versatile, often catalyzing multiple steps in a single pot. In the synthesis of THQs from 2-aminochalcones, the CPA first acts as a Brønsted acid to catalyze a dehydrative cyclization to form a quinoline intermediate.[9] Subsequently, it acts as a chiral catalyst, activating the quinoline and directing the stereoselective transfer hydrogenation from a Hantzsch ester to yield the chiral THQ.[7][9]
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Evaluating the antiproliferative effects of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone on different cell lines
Introduction: The Therapeutic Promise of the Tetrahydroquinoline Scaffold
The quinoline and its hydrogenated derivatives, particularly the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, represent a privileged structure in medicinal chemistry.[1] These heterocyclic compounds are foundational to numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[2] In the realm of oncology, THQ derivatives have emerged as a focal point for the development of novel anticancer agents, acting through diverse mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of critical signaling pathways like the mTOR pathway.[1][3]
This guide focuses on the prospective antiproliferative agent, 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. While direct experimental data for this specific molecule is not yet broadly published, its structural components—the THQ core and an acetyl group at the 8-position—suggest a strong rationale for investigating its anticancer efficacy. The acetyl group, in particular, may influence the molecule's electronic properties and binding interactions with biological targets.
Here, we provide a comprehensive framework for evaluating the antiproliferative effects of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. We will compare its potential activity against that of other reported THQ derivatives across various cancer cell lines. Furthermore, we will detail the essential experimental protocols required for a thorough investigation, explaining the causality behind each methodological choice to ensure scientific rigor and reproducibility.
Comparative Analysis of Antiproliferative Activity
To benchmark the potential efficacy of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone, it is crucial to compare it with structurally related THQ analogues that have been previously evaluated. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.
Performance Across Diverse Cancer Cell Lines
The selection of a diverse panel of cancer cell lines is critical to understanding the spectrum of activity and potential selectivity of a novel compound. Below is a summary of the reported IC50 values for several THQ derivatives against common cancer cell lines, providing a baseline for evaluating our target compound.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 10e (Morpholine-substituted THQ) | A549 | Lung Carcinoma | 0.033 | [4] |
| MCF-7 | Breast Adenocarcinoma | >10 | [4] | |
| Compound 10h (Morpholine-substituted THQ) | MCF-7 | Breast Adenocarcinoma | 0.087 | [4] |
| Compound 13 (2-aryl-THQ) | HeLa | Cervical Carcinoma | 8.3 | [5] |
| Compound 18 (4-acetamido-2-methyl-THQ) | HeLa | Cervical Carcinoma | 13.15 | [5] |
| Compound 15 (Pyrazolo-quinoline derivative) | MCF-7 | Breast Adenocarcinoma | 15.16 | [6] |
| HepG-2 | Hepatocellular Carcinoma | 18.74 | [6] | |
| A549 | Lung Carcinoma | 18.68 | [6] | |
| Compound 2 (Carboxyl-THQ) | MDA-MB-231 | Breast Adenocarcinoma | 25 | [7] |
| MCF-7 | Breast Adenocarcinoma | 50 | [7] | |
| Doxorubicin (Standard Chemotherapeutic) | OVCAR-03 | Ovarian Cancer | 0.43 µg/mL | [8] |
This table synthesizes data from multiple studies to provide a comparative landscape. The performance of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone would be evaluated against these benchmarks.
Investigating the Mechanism of Action: A Proposed Workflow
Understanding how a compound exerts its antiproliferative effects is as important as quantifying its potency. For THQ derivatives, common mechanisms include the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.[1][9] A logical workflow to elucidate these mechanisms is essential.
Caption: A multi-phase workflow to systematically evaluate the antiproliferative mechanism.
Detailed Experimental Protocols
Scientific integrity demands that protocols are not just followed, but understood. The causality behind each step is explained to ensure that the described methods are self-validating.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess cell metabolic activity.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for adherence. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of plating.
-
Compound Treatment: Treat the cells with serial dilutions of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone and a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 24, 48, or 72 hours). Causality: A dose-response and time-course evaluation is critical to determine the IC50 value accurately.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11] Causality: This incubation period allows for sufficient conversion of MTT to formazan by metabolically active cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[12] Causality: The formazan crystals are insoluble in aqueous culture medium and must be dissolved to be quantified spectrophotometrically.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[13] Causality: The absorbance is directly proportional to the quantity of formazan, and thus, to the number of viable cells.
Cell Proliferation Assessment: The BrdU Assay
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation than metabolic assays. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-24 hours. Causality: The incubation time with BrdU determines the sensitivity of the assay; longer times allow more cells to enter S phase and incorporate the label.
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution. Causality: Fixation preserves cell morphology, while denaturation of the DNA is a critical step to expose the incorporated BrdU for antibody binding.[15]
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). Causality: This primary antibody specifically binds to the incorporated BrdU.
-
Substrate Reaction: Add the substrate for the enzyme (e.g., TMB for peroxidase). The enzyme converts the substrate into a colored product.
-
Quantification: Measure the absorbance of the colored product using a microplate reader. Causality: The amount of colored product is proportional to the amount of BrdU incorporated, reflecting the level of cell proliferation.
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16] It relies on staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content.
Protocol:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells to include apoptotic populations. Centrifuge and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix with ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C. Causality: Fixation permeabilizes the cell membrane, allowing the dye to enter and stain the DNA. Ethanol fixation is known to yield high-quality DNA content histograms.[17]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[17] Causality: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA, which prevents confounding signals.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, showing distinct peaks for G0/G1 (2N DNA content) and G2/M (4N DNA content) phases.[16]
Mechanistic Insights: Western Blotting for Apoptosis Markers
Western blotting is a powerful technique to detect specific proteins in a sample, allowing for the quantification of key regulators of apoptosis.[18] A common strategy is to probe for the cleavage of caspases (e.g., Caspase-3, -8, -9) and PARP, as well as changes in the expression levels of Bcl-2 family proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).[19]
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Causality: The lysis buffer solubilizes proteins, while inhibitors are crucial to prevent protein degradation and dephosphorylation after extraction.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay. Causality: Equal protein loading is essential for accurately comparing protein expression levels between different samples.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). Causality: The membrane provides a solid support for the proteins and is more accessible for antibody binding.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Causality: Blocking prevents non-specific binding of the antibodies to the membrane surface, reducing background noise.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-PARP) overnight at 4°C. Causality: The primary antibody binds specifically to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. Causality: The secondary antibody allows for the detection of the primary antibody-protein complex.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Capture the signal using an imaging system. The intensity of the band corresponds to the amount of target protein.
Anticipated Signaling Pathway: Induction of Apoptosis
Many THQ derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[9] This pathway is regulated by the Bcl-2 family of proteins and converges on the activation of effector caspases, leading to cell death.
Caption: The proposed intrinsic apoptosis pathway initiated by the THQ derivative.
This pathway analysis, confirmed by Western blotting for key proteins like Bax, Bcl-2, Cytochrome c, and cleaved Caspases, provides a robust mechanistic explanation for the antiproliferative activity observed in the initial screens.
Conclusion
While 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone remains a novel compound, its core structure is firmly rooted in a class of molecules with demonstrated and potent anticancer activity. The comparative data from related analogues suggest that it is a promising candidate for further investigation. By employing a systematic and logically structured experimental approach—progressing from broad viability screening to detailed mechanistic studies—researchers can rigorously evaluate its antiproliferative effects. The protocols and comparative framework provided in this guide offer a comprehensive roadmap for such an investigation, ensuring that the resulting data is robust, reproducible, and contributes meaningfully to the field of cancer drug discovery.
References
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Chilin, A., et al. (2020). A novel, more convenient pathway for synthesizing 1,6,8-trimethylfuro[2,3-h]quinolin-2-one derivatives E, which induced programmed cell death through mitochondrial depolarization. Scientific Reports. Available at: [Link]
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Ríos-Miguel, A. B., et al. (2018). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Rojas-Rozas, F., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]
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Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Medicinal Chemistry. Available at: [Link]
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Al-Ostath, A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of the Iranian Chemical Society. Available at: [Link]
-
Freitas, R. P., et al. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. ResearchGate. Available at: [Link]
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de P. F. Freitas, R., et al. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. European journal of medicinal chemistry. Available at: [Link]
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Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. Available at: [Link]
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National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. Available at: [Link]
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Roy, K., et al. (2020). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. Available at: [Link]
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Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. Available at: [Link]
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UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]
-
Al-Hussain, S. A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. Available at: [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology. Available at: [Link]
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Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Available at: [Link]
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Reddy, C. S., et al. (2017). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules. Available at: [Link]
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The Francis Crick Institute. (2014). Cell Cycle Analysis By Flow Cytometry. YouTube. Available at: [Link]
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A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone analogs. As a senior application scientist, this document aims to provide not just a review of existing data, but a practical, in-depth analysis to inform the rational design of novel therapeutic agents. We will explore the synthetic rationale, compare the biological activities of various analogs, and provide detailed experimental protocols to empower your research endeavors.
The Therapeutic Promise of the Tetrahydroquinoline Scaffold
The tetrahydroquinoline nucleus is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, antimalarial, and neuroprotective effects.[1][2] The focus of this guide, the 8-acetyl-1,2,3,4-tetrahydroquinoline moiety, has garnered interest particularly in the context of neurodegenerative diseases like Alzheimer's disease, primarily due to its potential as a cholinesterase inhibitor.[3][4] The acetyl group at the 8-position provides a key interaction point and a synthetically tractable handle for further molecular exploration.
Deciphering the Structure-Activity Relationship: A Multi-faceted Analysis
The biological activity of 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone analogs is intricately linked to the nature and position of substituents on both the tetrahydroquinoline ring and the ethanone side chain. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Modifications of the Tetrahydroquinoline Ring System
The nitrogen atom at the 1-position is a critical site for modification, profoundly influencing the molecule's interaction with biological targets.
-
N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups at the N-1 position can significantly modulate activity. While unsubstituted N-H analogs may exhibit baseline activity, the addition of small alkyl groups can enhance potency. However, bulky substituents may lead to steric hindrance and a decrease in activity. N-arylation can introduce additional π-π stacking or hydrophobic interactions, potentially increasing binding affinity. The synthesis of such analogs can be achieved through methods like reductive amination or palladium-catalyzed N-arylation.[5]
Modification of the aromatic portion of the tetrahydroquinoline ring offers a powerful means to fine-tune the electronic and lipophilic properties of the molecule.
-
Electron-Donating and Withdrawing Groups: The placement of electron-donating groups (e.g., -OCH₃, -OH) or electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the pKa of the nitrogen atom and influence the overall electronic distribution of the molecule. This, in turn, affects how the compound interacts with the active site of a target protein. For instance, in related quinoline-based cholinesterase inhibitors, the electronic nature of substituents on the aromatic ring has been shown to be a key determinant of inhibitory potency.[3]
Modifications of the 8-Ethanone Moiety
The acetyl group at the 8-position is a key pharmacophoric feature and a prime site for analog synthesis.
-
Chain Extension and Branching: Elongating the acetyl chain to a propanonyl or butanoyl group, or introducing branching, can probe the size and shape of the binding pocket. These modifications can impact both the potency and selectivity of the analogs.
-
Functional Group Transformation: The ketone functionality can be converted to other groups, such as an oxime, hydrazone, or alcohol, to explore different hydrogen bonding interactions within the target's active site.
Comparative Analysis of Biological Activity
| Compound Series | Key Structural Features | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| Tetrahydroquinoline-Isoxazole Hybrids | N-propargyl THQ core with varied isoxazole substituents | 4.24 - >100 | 3.97 - >100 | [6] |
| 5-Amino-5,6,7,8-tetrahydroquinolinones | Varied substituents on the amino and quinolinone nitrogen | Data reported as % inhibition | Not Reported | [4] |
| Quinoline-Polyamine Conjugates | Quinoline core with polyamine chains of varying lengths | 8.78 - >100 | 1.60 - >100 | [3] |
Table 1: Cholinesterase inhibitory activities of related tetrahydroquinoline and quinoline derivatives. This data, while not directly on the target scaffold, provides a basis for understanding the SAR of similar heterocyclic systems.
From the available data on related compounds, we can infer several key SAR trends that are likely applicable to 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone analogs:
-
Dual Site Binding: For cholinesterase inhibition, the tetrahydroquinoline core can interact with the catalytic anionic site (CAS), while modifications at the N-1 or C-8 position can extend to the peripheral anionic site (PAS), leading to enhanced inhibitory activity.[3][7]
-
Importance of the Linker: In hybrid molecules, the length and flexibility of the linker connecting the tetrahydroquinoline scaffold to another pharmacophore are critical for optimal binding.[3]
-
Lipophilicity and BBB Penetration: For neuroprotective agents, appropriate lipophilicity is crucial for crossing the blood-brain barrier. Modifications to the core structure and its substituents must be balanced to achieve the desired pharmacokinetic profile.
Experimental Protocols
General Synthesis of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone Analogs
The synthesis of the target analogs can be approached through several established synthetic routes. A common strategy involves the construction of the substituted tetrahydroquinoline core followed by functionalization.
A versatile method for the synthesis of the tetrahydroquinoline scaffold is the Povarov reaction, a Lewis acid-catalyzed [4+2] cycloaddition of an aniline, an aldehyde, and an alkene.[3] Alternatively, the reduction of the corresponding quinoline derivative is a widely used approach.[8]
Protocol: Synthesis of 8-Acetyl-1,2,3,4-tetrahydroquinoline
-
Step 1: Synthesis of 8-Acetylquinoline. To a solution of 8-bromoquinoline in anhydrous THF, add n-butyllithium at -78 °C. After stirring for 30 minutes, add N,N-dimethylacetamide and allow the reaction to warm to room temperature. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the crude product by column chromatography.
-
Step 2: Reduction to 8-Acetyl-1,2,3,4-tetrahydroquinoline. Dissolve 8-acetylquinoline in methanol and add Pd/C (10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the desired product.
Protocol: N-Alkylation of 8-Acetyl-1,2,3,4-tetrahydroquinoline
-
To a solution of 8-acetyl-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) and stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Protocol: Ellman's Assay
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound solution.
-
Initiate the reaction by adding the cholinesterase enzyme (AChE or BChE).
-
After a pre-incubation period, add the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.[9]
Visualizing Key Relationships and Workflows
Caption: Key modification sites on the 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone scaffold and their potential impact on biological activity.
Sources
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Safety Operating Guide
1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone, ensuring the safety of laboratory personnel and compliance with environmental regulations. Given the limited specific data for this exact compound, this protocol is grounded in the established principles of hazardous waste management and draws upon safety data for structurally related quinoline and tetrahydroquinoline derivatives.
Hazard Assessment and Characterization
Anticipated Hazards:
-
Toxicity: Quinolines and their derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Some related compounds are also suspected carcinogens.[1]
-
Environmental Hazard: Many quinoline derivatives are harmful or very toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, release into the environment must be strictly avoided.[3][4][5][6]
-
Irritation: Similar compounds can cause skin and serious eye irritation.[3][5][7]
Due to these potential hazards, 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone must be managed as hazardous waste .
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling this compound. The following should be considered the minimum requirement:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent splashes and protect against potential eye irritation or serious eye damage.[5][7][8] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. | To prevent skin contact, as related compounds can be harmful upon dermal absorption and cause skin irritation.[3][5] |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or spill cleanup, impervious clothing may be necessary. | To protect against accidental skin contact and contamination of personal clothing.[5][8] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[9] | To minimize the risk of inhaling potentially harmful vapors or aerosols. |
Waste Segregation and Collection
Proper segregation is the foundation of a safe and compliant waste disposal system.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be in good condition, with no leaks or cracks.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container immediately.
-
The label must include:
-
The full chemical name: "1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone"
-
The concentration (if in solution).
-
The date accumulation started.
-
The primary hazards (e.g., "Toxic," "Environmental Hazard").
-
-
-
Accumulation:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[10]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.[11]
-
Do not mix this waste with other, incompatible waste streams.
-
Spill Management
Accidental spills must be handled promptly and safely.
Spill Cleanup Procedure:
-
Evacuate and Secure:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is large or involves a significant release of vapor, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Ventilate:
-
Ensure the area is well-ventilated. If not already in a fume hood, increase ventilation if it is safe to do so.
-
-
Absorb:
-
For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[12]
-
-
Collect:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Avoid creating dust.
-
-
Decontaminate:
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Dispose:
-
Label the container with the spilled chemical's name and "Spill Debris" and manage it as hazardous waste.
-
Disposal Pathway
The disposal of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone must be handled through your institution's official hazardous waste management program.
Disposal Decision Workflow:
Caption: Decision workflow for the disposal of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone.
Key Disposal Principles:
-
DO NOT dispose of this chemical down the drain.[11][12] Its potential aquatic toxicity makes this route of disposal environmentally irresponsible and likely a regulatory violation.
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[11]
-
All disposal must be conducted in accordance with local, state, and federal regulations.[4][13] Your institution's EHS department is the primary resource for ensuring compliance.
Regulatory Context
The management of laboratory waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, overseen by the Environmental Protection Agency (EPA). Academic and research laboratories may fall under specific regulations like Subpart K of 40 CFR Part 262, which provides some flexibility while ensuring safety and environmental protection.[13] Key requirements often include:
-
Proper hazardous waste determinations.
-
Time limits for waste accumulation.[10]
-
Development of a laboratory management plan.[13]
It is the responsibility of the researcher and their institution to be aware of and adhere to all applicable regulations.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025-11-25). Available at: [Link]
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Safety Data Sheet: Quinoline yellow (C.I. 47005) - Carl ROTH. (2025-03-31). Available at: [Link]
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Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at: [Link]
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Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
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Quinoline - Hazardous Substance Fact Sheet. Available at: [Link]
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Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]
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Hazardous Waste and Disposal - American Chemical Society. Available at: [Link]
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Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Available at: [Link]
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Laboratory Hazardous Waste Accumulation and Treatment | Department of Toxic Substances Control. Available at: [Link]
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8-Hydroxyquinoline - SAFETY DATA SHEET. (2025-07-28). Available at: [Link]
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Personal protective equipment for handling 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone, ensuring the well-being of researchers and the integrity of your work. The information herein is synthesized from established safety data for structurally related compounds to provide a comprehensive safety framework.
Understanding the Hazard Landscape
Given the absence of a specific Safety Data Sheet (SDS) for 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone, a conservative approach to safety is paramount. The hazard profile is inferred from related quinoline and aromatic ketone structures. Quinolines can be toxic if swallowed and may cause cancer[1]. Additionally, similar compounds are known to cause skin and eye irritation[2][3]. Therefore, it is crucial to handle this compound with the assumption that it may be harmful through ingestion, skin contact, and potentially inhalation, and that it may have long-term health effects.
Inferred Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed.[1] |
| Carcinogenicity | Category 1B | May cause cancer.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[3] |
| Aquatic Hazard (Chronic) | Category 3 | Harmful to aquatic life with long lasting effects.[1] |
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is essential to mitigate the potential risks associated with handling 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure. Always wear chemical-resistant gloves.
-
Recommended Glove Material: Nitrile gloves are a suitable choice for protection against a wide range of chemicals, including solvents, oils, and some acids and bases.
-
Inspection is Key: Before each use, visually inspect gloves for any signs of degradation or perforation.
-
Proper Removal Technique: Avoid contaminating your skin by following proper glove removal procedures.
Eye and Face Protection: Shielding Your Vision
Protecting your eyes from splashes and aerosols is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields are the minimum requirement.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring liquids or working under pressure, chemical safety goggles are necessary.[4]
-
Maximum Safeguard: When there is a significant risk of splashing or if you are working with larger quantities, a face shield should be worn in conjunction with safety goggles to protect the entire face.[5][6]
Body Protection: A Barrier for Your Body
Your street clothes are not a substitute for appropriate laboratory attire.
-
Laboratory Coat: A standard cotton lab coat should be worn at all times in the laboratory.
-
Chemical-Resistant Apron: For tasks with a high potential for splashes, supplement your lab coat with a chemical-resistant apron.
-
Full-Body Suit: In situations involving large quantities or a high risk of widespread contamination, a disposable chemical-resistant suit may be warranted.
Respiratory Protection: Guarding Your Lungs
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or aerosols. If engineering controls are insufficient or during emergency situations, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved respirator with organic vapor cartridges is recommended.
-
Fit Testing: Ensure your respirator is properly fit-tested to provide a complete seal.
Operational Plan: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Handling
-
Designated Area: Conduct all work with 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone in a designated area, such as a chemical fume hood, to contain any potential spills or releases.
-
Pre-use Inspection: Before starting any procedure, ensure that all necessary PPE is available and in good condition.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1][7] Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[2][7]
-
Spill Preparedness: Have a spill kit readily available that is appropriate for chemical spills. This should include absorbent materials, and waste disposal bags.
Workflow for Handling 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone
Caption: A stepwise workflow for the safe handling of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone.
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste can have serious environmental consequences.
-
Waste Segregation: All waste contaminated with 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone, including disposable gloves, paper towels, and contaminated glassware, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name and the appropriate hazard symbols.
-
Environmental Precaution: Do not dispose of this chemical down the drain or in the regular trash.[8] It is considered harmful to aquatic life with long-lasting effects.[1]
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[7] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[1][7]
By adhering to these safety protocols, you can confidently and safely handle 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone in your research endeavors.
References
- Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline - ChemicalBook. (2022-12-31).
- SAFETY D
- SAFETY D
- 6 - Safety D
- 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol Safety D
- 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem.
- Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
- Personal Protective Equipment (PPE) Standards - Certas Lubricant Solutions.
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
- 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone - PubChem.
- General synthetic route of quinoline derivatives.
- Quinoline, 1,2,3,4-tetrahydro- - the NIST WebBook.
- Synthesis of quinolines - Organic Chemistry Portal.
- The structures of the substituted quinolines.
- Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025-04-09).
- Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent - ResearchG
- Lab Safety Equipment & PPE - ChemTalk.
- Chemistry of Substituted Quinolinones. V.
- Personal Protective Equipment (PPE)
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Quinoline - Wikipedia.
- Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their. (2026-01-15).
- Recommended PPE to handle chemicals - Bernardo Ecenarro.
- Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-.
- 1,2,3,4-Tetrahydroquinoline | 635-46-1 - ChemicalBook.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
